Chloro(methyl)diphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNZOXALZKPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027116 | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-79-6 | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyldiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylchlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloro(methyl)diphenylsilane | |
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| Record name | Chloro(methyl)diphenylsilane | |
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Foundational & Exploratory
Chloro(methyl)diphenylsilane: A Comprehensive Technical Guide to its Physicochemical Properties and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(methyl)diphenylsilane, a prominent member of the organosilicon family, stands as a versatile and pivotal intermediate in a multitude of synthetic pathways. Its unique molecular architecture, featuring a silicon atom bonded to a methyl group, two phenyl groups, and a reactive chlorine atom, bestows upon it a distinct set of physical and chemical properties. This guide, designed for the discerning researcher and development scientist, provides a deep dive into the core physicochemical characteristics of this compound, offering not just data, but a causal understanding of its behavior and utility. From its fundamental physical constants to its reactivity profile and diverse applications, this document aims to be an authoritative resource, grounded in established scientific principles and methodologies.
Core Physical and Chemical Properties
The utility of this compound in various applications is a direct consequence of its intrinsic physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective and safe handling in a laboratory and industrial setting.
Identification and Nomenclature
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diphenylmethylchlorosilane, Methyldiphenylchlorosilane |
| CAS Number | 144-79-6 |
| Molecular Formula | C₁₃H₁₃ClSi |
| Molecular Weight | 232.78 g/mol |
| InChI | InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
| SMILES | C(c1ccccc1)c2ccccc2 |
Physicochemical Data
A summary of the key physical properties of this compound is presented below, providing a quantitative basis for its handling and application.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [1] |
| Boiling Point | 295 °C (at 760 mmHg) | [2][3] |
| Melting Point | -22 °C to -5 °C | [1][4][5] |
| Density | 1.107 - 1.128 g/cm³ at 25 °C | [2][3][4] |
| Refractive Index (n²⁰/D) | 1.574 | [2][3] |
| Flash Point | 113 °C (closed cup) | [6] |
| Solubility | Soluble in most organic solvents; reacts with protic solvents (e.g., water, alcohols) | [1][3] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is the cornerstone of chemical characterization. The following section outlines established methodologies for measuring key parameters of liquid organosilanes like this compound.
Determination of Boiling Point (Adapted from ASTM D1120)
The boiling point of a liquid is a critical indicator of its volatility and purity. A standard method for its determination involves distillation under controlled conditions.[7]
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: Place a known volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point of the substance.
Caption: Workflow for Boiling Point Determination via Distillation.
Determination of Density (Adapted from ASTM D4052)
Density is a fundamental physical property that is often used for quality control and material identification. A digital density meter provides a rapid and accurate measurement.[2][3][6][8]
Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and a standard of known density (e.g., deionized water) at the desired temperature.
-
Sample Injection: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Recording: Record the density reading at the specified temperature.
Determination of Refractive Index (Adapted from ISO 489)
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of compounds.[9][10]
Methodology:
-
Instrument Preparation: Clean the prism of an Abbe refractometer with a suitable solvent and allow it to dry.
-
Sample Application: Apply a few drops of this compound onto the surface of the prism.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: Read the refractive index directly from the instrument's scale. The measurement should be performed at a constant, specified temperature.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, making the compound a valuable silylating agent and a precursor for a wide range of organosilicon derivatives.
Hydrolysis and Moisture Sensitivity
A critical aspect of handling this compound is its sensitivity to moisture. It readily reacts with water in a hydrolysis reaction to form the corresponding silanol, (methyl)diphenylsilanol, and hydrochloric acid.[5][11][12] This reaction is often vigorous and exothermic.
Reaction Scheme: C₁₃H₁₃ClSi + H₂O → C₁₃H₁₄OSi + HCl
The generated hydrochloric acid can cause corrosion and presents a significant safety hazard. Therefore, all handling and storage of this compound must be conducted under anhydrous conditions.
Experimental Protocol for Determining Hydrolysis Rate
The rate of hydrolysis can be quantified by monitoring the change in conductivity of an aqueous solution upon the addition of the chlorosilane, due to the formation of ionic HCl.[1]
Methodology:
-
Apparatus Setup: Assemble a reaction vessel equipped with a conductivity probe, a stirrer, and a means for temperature control.
-
Initial Measurement: Place a known volume of deionized water into the vessel and record the initial conductivity.
-
Reaction Initiation: Add a precise amount of this compound to the water while stirring vigorously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals.
-
Analysis: The rate of hydrolysis can be determined from the rate of change of conductivity, which is proportional to the concentration of HCl produced.
Caption: Experimental Workflow for Hydrolysis Rate Determination.
Applications in Research and Development
The unique reactivity of this compound makes it an indispensable tool in various scientific and industrial domains.
-
Protecting Group Chemistry: In organic synthesis, the methyldiphenylsilyl group is employed as a protecting group for alcohols. The relative stability of the resulting silyl ether allows for selective reactions at other functional groups within a molecule.[3]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of complex organic molecules with potential pharmaceutical or agrochemical applications.[1]
-
Polymer and Materials Science: this compound is used in the preparation of specialty silicone polymers and resins. These materials often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties.[1][2][11] It can also be used to modify surfaces to impart specific properties like hydrophobicity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.
-
Hazards: It is corrosive to the skin, eyes, and respiratory tract.[13][14] Inhalation of vapors can cause severe irritation. Contact with water releases corrosive hydrogen chloride gas.[11][12]
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture.[15]
-
Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[5]
Conclusion
This compound is a chemical of significant industrial and academic importance. Its physicochemical properties, particularly the reactivity of the Si-Cl bond, are the foundation of its widespread utility. A comprehensive understanding of its physical constants, coupled with a firm grasp of its chemical behavior and safe handling procedures, is essential for any researcher or scientist working with this versatile organosilane. This guide has provided a detailed overview of these aspects, supported by established experimental methodologies and authoritative references, to serve as a valuable resource for the scientific community.
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An In-Depth Technical Guide to the Synthesis of Chloro(methyl)diphenylsilane via Grignard Reaction
Executive Summary
Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a pivotal organosilicon compound with broad applications as a synthetic intermediate, a protecting group, and a precursor for advanced silicone-based materials.[1][2] Its utility spans industries from pharmaceuticals and agrochemicals to high-performance polymers and surface modification agents.[1][2] The synthesis of this molecule, however, presents a classic challenge in organosilane chemistry: achieving selective, partial substitution on a multi-functional silicon center.
This technical guide provides a comprehensive exploration of the synthesis of this compound using the Grignard reaction, a foundational method in the formation of silicon-carbon bonds.[3] We will dissect the underlying reaction mechanism, present a detailed and field-proven experimental protocol, and address the critical safety considerations inherent to working with highly reactive organometallic reagents and chlorosilanes. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis, grounded in scientific integrity and operational safety.
Introduction to this compound
Significance and Applications
The unique structure of this compound—featuring a reactive chlorine atom, a methyl group, and two bulky phenyl groups attached to a central silicon atom—imparts a valuable combination of reactivity and stability.[4] This structure makes it an essential building block in multiple domains:
-
Organic Synthesis: It serves as a versatile reagent for introducing the diphenylmethylsilyl group, which can act as a sterically demanding protecting group for alcohols.[4]
-
Materials Science: As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic substrates, a critical function in the production of advanced composites for the automotive and aerospace industries.[1] It is also used to modify the surfaces of glass and metals to create hydrophobic, water-repellent coatings.[1]
-
Polymer Chemistry: The compound is a key monomer in the synthesis of specialized silicone resins and elastomers, which are valued for their thermal stability and resistance to moisture and are widely used in electronics and construction.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application.
| Property | Value | Source(s) |
| IUPAC Name | chloro-methyl-diphenylsilane | [5] |
| Synonyms | Diphenylmethylchlorosilane, DPMSCl, Methyldiphenylsilyl chloride | [5] |
| CAS Number | 144-79-6 | |
| Molecular Formula | C₁₃H₁₃ClSi | [5] |
| Molecular Weight | 232.78 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 295 °C | [1][4][6] |
| Melting Point | -22 °C | [4][6] |
| Density | 1.107 g/cm³ at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.574 | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
The Grignard Reaction for Organosilane Synthesis: Mechanistic Insights
Foundational Principles
The Grignard reaction, first developed by F. Stanley Kipping in 1904 for organosilane synthesis, remains a vital and versatile method for forming robust silicon-carbon bonds.[3] The reaction's core principle involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic silicon center, displacing a leaving group, typically a halide.[4][7]
The primary challenge in synthesizing this compound is controlling the reaction's stoichiometry. Starting with a precursor like methyltrichlorosilane (CH₃SiCl₃) and reacting it with phenylmagnesium halide (PhMgX) risks the formation of over-arylated byproducts, such as methyltriphenylsilane (CH₃SiPh₃). Conversely, starting with dichlorodiphenylsilane (Ph₂SiCl₂) and reacting it with methylmagnesium halide (CH₃MgX) provides a more controlled, single-substitution pathway, which is the focus of our recommended protocol.
Reaction Mechanism
The nucleophilic substitution at the silicon center is generally understood to proceed through a bimolecular mechanism (Sₙ2-Si), which involves the formation of a transient, pentacoordinate silicon intermediate.[4] Kinetic studies of Grignard reactions with chlorosilanes are consistent with a four-center transition state, which accounts for the observed stereochemistry and reaction rates.[8] The high exothermicity of the reaction points to an early transition state.[8]
The process can be visualized as follows: the Grignard reagent coordinates to the chlorosilane, followed by a rearrangement within the complex to form the new Si-C bond and magnesium halide salt.
Caption: Mechanism of Grignard reaction for organosilane synthesis.
Critical Parameters for Selective Substitution
Achieving a high yield of the desired mono-substituted product hinges on precise control over the reaction conditions.
-
Reverse Addition: The most critical technique for preventing over-alkylation is reverse addition .[3] In this method, the Grignard reagent is added slowly to the chlorosilane substrate. This maintains a low concentration of the highly reactive Grignard reagent in the reaction vessel, ensuring it is more likely to react with the abundant starting chlorosilane rather than the newly formed product.
-
Temperature Control: Grignard reactions are notoriously exothermic.[9][10] Maintaining a low reaction temperature (typically between -10 °C and 0 °C) is crucial.[4] Lower temperatures decrease the reaction rate, allowing for better heat dissipation and significantly reducing the formation of unwanted side products.
-
Anhydrous Conditions: Grignard reagents and chlorosilanes react violently with water.[11][12] The former are quenched, while the latter hydrolyze to form siloxanes and corrosive hydrochloric acid.[11] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used under a dry, inert atmosphere (e.g., nitrogen or argon).
Detailed Experimental Protocol
Synthesis Pathway: Methylation of Dichlorodiphenylsilane
This protocol details the synthesis via the reaction of methylmagnesium chloride with dichlorodiphenylsilane. This "reverse addition" approach offers superior control and selectivity.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Reagents | ||
| Dichlorodiphenylsilane (Ph₂SiCl₂) | ≥97% purity, anhydrous | Silicon substrate |
| Methylmagnesium chloride (CH₃MgCl) | 3.0 M solution in THF | Grignard reagent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reaction solvent |
| Diethyl ether | Anhydrous | Extraction solvent |
| Saturated NH₄Cl solution | Aqueous | Reaction quenching |
| Saturated NaCl solution (Brine) | Aqueous | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | Drying agent |
| Equipment | ||
| Three-neck round-bottom flask | 500 mL, oven-dried | Reaction vessel |
| Dropping funnel | 250 mL, pressure-equalizing | Controlled addition of Grignard reagent |
| Condenser | Allihn or Liebig, with gas inlet | Reflux and inert atmosphere maintenance |
| Magnetic stirrer and stir bar | Homogeneous mixing | |
| Thermometer | Low-temperature | Monitoring reaction temperature |
| Schlenk line or inert gas manifold | Nitrogen or Argon | Maintaining anhydrous/anaerobic conditions |
| Ice/salt bath | Temperature control | |
| Separatory funnel | 500 mL | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal | |
| Vacuum distillation apparatus | Final product purification |
Experimental Workflow Visualization
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Introduction: The Architectural Significance of a Versatile Silane
An In-depth Technical Guide to the Structure, Bonding, and Reactivity of Chloro(methyl)diphenylsilane
This compound, often abbreviated as DPMSCl, is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, a methyl group, and a reactive chlorine atom.[1][2] With the chemical formula C₁₃H₁₃ClSi, this compound typically presents as a colorless to pale yellow liquid and serves as a pivotal intermediate in a wide array of chemical transformations.[1][2][3] Its unique molecular architecture, balancing steric bulk with high electrophilicity at the silicon center, makes it an indispensable tool in organic synthesis, materials science, and pharmaceutical development.[3][4][5] This guide offers a detailed exploration of the structure, bonding, and reactivity of this compound, providing researchers and drug development professionals with a comprehensive understanding of its properties and applications.
Molecular Structure and Stereoelectronic Profile
The functionality of this compound is a direct consequence of its three-dimensional structure and the electronic interplay between its constituent groups. The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry. The four substituents—two bulky phenyl rings, a small methyl group, and an electronegative chlorine atom—create a sterically hindered yet highly reactive environment.
The key to its reactivity lies in the Si-Cl bond . This bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization renders the silicon atom highly electrophilic and susceptible to attack by nucleophiles, making the Si-Cl bond the primary site of chemical reactions.[2] Conversely, the Si-C bonds are strong and relatively non-polar, providing a stable scaffold for the molecule.
The two phenyl groups contribute significant steric bulk, which can modulate the rate of reaction at the silicon center. Electronically, they exert a mild electron-withdrawing inductive effect. The methyl group, in contrast, is electron-donating, slightly reducing the electrophilicity of the silicon atom. This intricate balance of steric and electronic effects is fundamental to its utility, particularly as a selective protecting group in complex organic syntheses.
Visualization of Molecular Geometry
The following diagram illustrates the tetrahedral arrangement around the central silicon atom.
Caption: Tetrahedral geometry of this compound.
Spectroscopic Characterization
Confirming the structure and purity of this compound is routinely accomplished using a combination of spectroscopic techniques. The data below represents typical values observed for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₃ClSi[2][3] |
| Molecular Weight | 232.78 g/mol [3][6] |
| Appearance | Colorless to pale yellow liquid[1][2][3] |
| Boiling Point | 295 °C[3] |
| Density | 1.107 g/mL at 25 °C[3] |
| Refractive Index | ~1.574[3] |
Spectroscopic Data Summary
| Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to methyl protons and aromatic protons of the two phenyl groups.[6][7] |
| ¹³C NMR | Resonances for the methyl carbon and the distinct carbons of the phenyl rings.[6] |
| ²⁹Si NMR | A characteristic chemical shift that provides direct evidence of the silicon environment.[6][8] |
| IR Spectroscopy | Strong, sharp absorption band for the Si-CH₃ group (~1260 cm⁻¹).[9] Additional bands for Si-Ph and the reactive Si-Cl bond.[6] |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns, including isotopic patterns for chlorine.[1] |
Core Reactivity: Nucleophilic Substitution at Silicon
The predominant reaction pathway for this compound is nucleophilic substitution at the electrophilic silicon center, displacing the chloride leaving group. This reactivity is the cornerstone of its application in synthesis.
Mechanism of Action
The reaction typically proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. A nucleophile (Nu⁻) attacks the silicon atom, forming a transient pentacoordinate intermediate or transition state, which then expels the chloride ion to yield the substituted product.
General Reaction Workflow
Caption: General mechanism for nucleophilic substitution at silicon.
Key Synthetic Transformations
-
Hydrolysis to Silanols: In the presence of water, this compound readily hydrolyzes to form methyl(diphenyl)silanol (Ph₂MeSiOH) and hydrochloric acid.[1] This reaction is often the first step in the formation of silicones, as the resulting silanol is prone to self-condensation to form a stable siloxane (Si-O-Si) linkage.[10]
-
Formation of Silyl Ethers (Alcohol Protection): This is one of the most valuable applications in drug development and complex molecule synthesis. Alcohols (R-OH) react as nucleophiles to displace the chloride, forming stable diphenylmethylsilyl ethers (R-O-SiMePh₂).[1] These silyl ethers are robust enough to withstand a variety of reaction conditions but can be selectively cleaved when needed, making DPMSCl an excellent protecting group for hydroxyl functionalities.
-
Synthesis of Silylated Derivatives: Other nucleophiles, such as amines, enolates, and Grignard reagents, react similarly to introduce the diphenylmethylsilyl group, creating a wide range of functionalized organosilicon compounds.[1]
Experimental Protocol: Synthesis via Grignard Reaction
A prevalent method for synthesizing this compound involves the reaction of a dihalosilane with a Grignard reagent. The following protocol outlines a representative procedure.
Objective: To synthesize this compound from dichloro(methyl)silane and phenylmagnesium bromide.
Materials:
-
Dichloro(methyl)silane
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet.
-
Initial Charge: Charge the flask with dichloro(methyl)silane dissolved in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Grignard reaction.
-
Grignard Addition: Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the dichlorosilane. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Causality and Optimization:
-
Anhydrous Conditions: The Grignard reagent is highly reactive with water. Strict anhydrous conditions are essential to prevent quenching of the reagent and to avoid hydrolysis of the chlorosilane starting material and product.
-
Temperature Control: The reaction is exothermic. Low-temperature addition prevents undesirable side reactions, such as the formation of the double-addition product, tetraphenylsilane.[1]
-
Stoichiometry: Precise control over the stoichiometry is necessary to favor the formation of the monosubstituted product over the disubstituted product (diphenyl(methyl)phenylsilane).
Applications in Advanced Synthesis
The unique reactivity profile of this compound makes it a versatile reagent in several high-value applications:
-
Precursor to Silicone Polymers: As a monofunctional chlorosilane, it acts as a chain-terminating or "end-capping" agent in polymerization reactions. This allows for precise control over the molecular weight and properties of silicone resins, oils, and elastomers.[2][4]
-
Silane Coupling Agents: It is used to synthesize more complex silanes that act as coupling agents, promoting adhesion between organic polymers and inorganic substrates (like glass or metals) in advanced composite materials.[3]
-
Surface Modification: The molecule can be used to render surfaces hydrophobic (water-repellent) by reacting with surface hydroxyl groups on materials like glass and ceramics.[3][5]
-
Pharmaceutical and Agrochemical Intermediates: It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of a silyl group can modify properties like solubility or stability.[4][11]
Safety and Handling
Given its reactivity, proper handling of this compound is paramount.
-
Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[6] This is primarily due to its rapid hydrolysis upon contact with moisture (e.g., in the air or on skin) to produce corrosive hydrogen chloride (HCl) gas.
-
Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[2][12]
Conclusion
This compound is a cornerstone reagent in organosilicon chemistry. Its tetrahedral structure, centered on an electrophilic silicon atom, dictates its primary reactivity through nucleophilic substitution at the Si-Cl bond. This predictable reactivity, combined with the steric and electronic influence of its phenyl and methyl substituents, allows for its widespread use as a protecting group, a precursor to high-performance polymers, and a versatile synthetic intermediate. A thorough understanding of its structural and bonding characteristics is essential for leveraging its full potential in research, drug development, and materials science innovation.
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Reactivity of the silicon-chlorine bond in Chloro(methyl)diphenylsilane
An In-depth Technical Guide to the Reactivity of the Silicon-Chlorine Bond in Chloro(methyl)diphenylsilane
Abstract
This compound, also known as diphenylmethylchlorosilane (DPMSCl), is a cornerstone organosilicon compound whose utility is fundamentally derived from the reactivity of its silicon-chlorine (Si-Cl) bond.[1][2] This bond is characterized by a significant polarization, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group. This inherent reactivity makes DPMSCl an exceptionally versatile reagent in organic synthesis, polymer science, and materials chemistry. This guide provides an in-depth exploration of the Si-Cl bond's reactivity in DPMSCl, detailing the mechanisms, experimental protocols, and practical applications of its key transformations, including hydrolysis, alcoholysis, amination, organometallic coupling, and reduction. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound for advanced molecular design and material innovation.
Introduction: The Physicochemical Landscape of this compound
This compound is a colorless to pale yellow liquid whose chemical identity is defined by a central silicon atom bonded to two phenyl groups, one methyl group, and a single reactive chlorine atom.[1] The convergence of the electron-withdrawing phenyl groups and the highly electronegative chlorine atom polarizes the Si-Cl bond, creating a potent electrophilic silicon center. This electronic feature is the primary driver of the compound's synthetic utility.
Its principal applications include serving as a versatile protecting group for alcohols, a precursor in the synthesis of silicone polymers and resins, a silane coupling agent for composite materials, and a reagent for surface modification.[3][4][5][6] Understanding the nuances of its reactivity is paramount for its effective and strategic implementation in complex synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 144-79-6 | [1][7][8] |
| Molecular Formula | C₁₃H₁₃ClSi | [1][7] |
| Molecular Weight | 232.78 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 295-304 °C | [3][5] |
| Density | ~1.107 g/mL at 25 °C | [3] |
| Refractive Index | ~1.574 at 20 °C | [3][10] |
| Solubility | Soluble in organic solvents (e.g., ether, THF, benzene) | [5] |
| Safety | Corrosive; reacts with water. Causes severe skin burns and eye damage. | [1][8] |
Synthesis of this compound
A comprehensive understanding of a reagent's reactivity begins with its formation. The most prevalent industrial and laboratory-scale syntheses involve Grignard reactions, leveraging the nucleophilic character of organomagnesium compounds.
A primary route involves the carefully controlled addition of a phenyl Grignard reagent, such as phenylmagnesium chloride (PhMgCl), to a silicon precursor like methyltrichlorosilane (MeSiCl₃).[9] The stoichiometry must be precisely managed to favor the disubstituted product over mono- or tri-substituted byproducts. The choice of solvent is critical; while diethyl ether is common, tetrahydrofuran (THF) can significantly accelerate the reaction rate.[11][12]
An alternative approach is the direct chlorination of diphenylmethylsilane, though this method can be less selective and requires careful control of reaction conditions to prevent over-chlorination.[11]
Core Reactivity of the Silicon-Chlorine Bond
The Si-Cl bond is the locus of reactivity in this compound. Its transformations are dominated by nucleophilic substitution reactions, where a wide range of nucleophiles displace the chloride ion.
Figure 1: Key reactive pathways of the Si-Cl bond in this compound.
Hydrolysis: Formation of Silanols and Siloxanes
The reaction of DPMSCl with water is rapid and exothermic, yielding diphenylmethylsilanol (Ph₂MeSiOH) and hydrochloric acid.[11][13] This reaction underscores the necessity of handling the reagent under anhydrous conditions to prevent unintentional degradation.[1] The resulting silanol is often an intermediate; in the presence of acid or base, it can readily undergo self-condensation to form the corresponding disiloxane, 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.[13][14] This condensation is the fundamental bond-forming reaction in the synthesis of silicone polymers.
-
Materials: this compound, diethyl ether (anhydrous), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate, round-bottom flask, dropping funnel, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of water (1.0 eq) dropwise with vigorous stirring. A white precipitate of HCl salt of any adventitious amine or HCl gas evolution may be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the HCl formed.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude diphenylmethylsilanol.
-
-
Causality and Insights: The slow, dropwise addition at 0 °C is crucial to control the exothermicity of the reaction. The bicarbonate wash is essential to remove the corrosive HCl byproduct, preventing it from catalyzing unwanted condensation of the silanol product.
Alcoholysis: Silyl Ether Formation and Use as a Protecting Group
The reaction of DPMSCl with alcohols (alcoholysis) is one of its most valuable applications, forming stable diphenylmethylsilyl (DPMS) ethers.[11] This transformation is a cornerstone of protecting group chemistry in multi-step organic synthesis.[6] The reaction typically requires a stoichiometric amount of a non-nucleophilic base, such as triethylamine or imidazole, to scavenge the HCl generated, driving the equilibrium towards the product.
The DPMS group offers a distinct stability profile compared to other common silyl ethers. It is more stable to acidic conditions than the trimethylsilyl (TMS) group but can be cleaved under conditions that might leave a more robust group like tert-butyldiphenylsilyl (TBDPS) intact.
Figure 2: Mechanism for the protection of an alcohol using DPMSCl.
-
Materials: Primary alcohol, this compound (1.1 eq), imidazole (1.5 eq), anhydrous dichloromethane (DCM), magnetic stirrer, inert atmosphere setup.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
To this stirring solution, add this compound (1.1 eq) dropwise via syringe at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude silyl ether by flash column chromatography (silica gel).
-
-
Causality and Insights: Imidazole is often chosen as the base because it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation. Using a slight excess of the silyl chloride ensures complete consumption of the valuable alcohol substrate.
Reaction with Organometallic Reagents
The electrophilic silicon of DPMSCl readily reacts with potent carbon nucleophiles such as Grignard reagents (R'MgX) and organolithium compounds (R'Li).[15] This reaction forms a new silicon-carbon bond, displacing the chloride. It is a powerful method for synthesizing more complex, tetra-substituted organosilanes, which are valuable building blocks in materials science and medicinal chemistry.[16]
-
Materials: this compound, Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF, 1.05 eq), anhydrous THF, saturated ammonium chloride solution, magnetic stirrer, inert atmosphere setup.
-
Procedure:
-
Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (1.05 eq) dropwise to the stirred solution.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product (e.g., ethyl(methyl)diphenylsilane) by distillation or chromatography.
-
-
Causality and Insights: The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will react with any protic source, including water.[15] The ammonium chloride workup provides a mild proton source to quench any remaining Grignard reagent and break up the magnesium salt emulsions without using strong acid, which could potentially cleave Si-Ph bonds.
Reduction to Hydrosilanes
The Si-Cl bond can be reduced to a silicon-hydride (Si-H) bond using powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄ or LAH).[13][17] This converts DPMSCl into methyl(diphenyl)silane (Ph₂MeSiH), a hydrosilane. Hydrosilanes are important reagents in their own right, particularly in hydrosilylation reactions and as mild reducing agents.[6]
-
Materials: this compound, lithium aluminum hydride (LiAlH₄, 1.0 eq), anhydrous diethyl ether, magnetic stirrer, inert atmosphere setup, three-necked flask with condenser and dropping funnel.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a dropping funnel.
-
Add the silane solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for 1-2 hours to ensure complete reaction.
-
Cool the flask to 0 °C and very cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir until the gray salts turn into a white, granular precipitate.
-
Filter the mixture, wash the solid with fresh ether, and dry the combined organic filtrates over anhydrous magnesium sulfate.
-
Remove the ether by distillation to yield the crude hydrosilane, which can be further purified by vacuum distillation.
-
-
Causality and Insights: LAH is a highly reactive and pyrophoric reagent that reacts violently with water.[18][19] The quenching procedure must be performed with extreme care and at low temperatures. The Fieser workup is a standard and effective method for safely neutralizing excess LAH and producing easily filterable inorganic salts.
Conclusion and Future Outlook
The reactivity of the silicon-chlorine bond in this compound is a textbook example of predictable yet powerful chemistry. Its susceptibility to nucleophilic attack by oxygen, nitrogen, carbon, and hydride sources makes it an indispensable tool in modern chemical synthesis. From the construction of complex molecules in drug discovery, where it serves as a tunable protecting group, to the formulation of advanced silicone polymers with enhanced thermal stability imparted by the phenyl groups, the applications of DPMSCl are extensive and impactful.[3][5] Future research will likely continue to exploit this reactivity in the development of novel functional materials, asymmetric catalysis, and biocompatible silicon-based therapeutics. A thorough, mechanism-based understanding of the principles outlined in this guide is essential for any scientist aiming to innovate within these exciting fields.
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- Indian Journal of Chemistry. (1995). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
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- Various Authors. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. Various Journals on Wiley Online Library.
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- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740.
- Baya, M., et al. (2012). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 51(15), 8416-8426.
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A Spectroscopic Guide to Chloro(methyl)diphenylsilane: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Introduction
Chloro(methyl)diphenylsilane (CAS No. 144-79-6) is a versatile organosilicon compound pivotal in synthetic chemistry, particularly as a protecting group for alcohols and in the fabrication of silicone polymers.[1][2][3] Its utility stems from the reactive silicon-chlorine bond, which readily participates in nucleophilic substitution reactions.[4] A comprehensive understanding of its molecular structure is paramount for its effective application and for the characterization of its derivatives. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers and drug development professionals a detailed reference for its structural elucidation. This compound typically appears as a colorless to pale yellow liquid.[4][5]
Molecular Structure and Properties
A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃ClSi | |
| Molecular Weight | 232.78 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 295 °C (lit.) | [5] |
| Density | 1.107 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.574 (lit.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its constituent atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two main regions: the aliphatic region corresponding to the methyl protons and the aromatic region for the phenyl protons.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.8 - 1.0 | Singlet | 3H | Si-CH ₃ |
| ~7.2 - 7.8 | Multiplet | 10H | Phenyl Protons |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.
Interpretation and Causality:
-
The singlet at approximately 0.8-1.0 ppm is attributed to the three equivalent protons of the methyl group directly attached to the silicon atom. The upfield chemical shift is a consequence of the electropositive nature of silicon relative to carbon. The absence of coupling (a singlet) is expected as there are no adjacent protons.
-
The complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponds to the ten protons of the two phenyl groups. The overlapping signals arise from the ortho, meta, and para protons of the phenyl rings. The electron-withdrawing effect of the silyl group deshields these protons, causing them to resonate downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ -1.0 - 1.0 | Si-C H₃ |
| ~128.0 - 135.0 | Phenyl Carbons |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.
Interpretation and Causality:
-
The upfield signal around -1.0 to 1.0 ppm is characteristic of a methyl carbon bonded to a silicon atom. This significant shielding is a hallmark of organosilicon compounds.
-
The signals in the downfield region (approximately 128.0-135.0 ppm) are assigned to the carbons of the two phenyl rings. The number of distinct signals in this region can provide information about the symmetry of the phenyl groups. Typically, due to the free rotation around the Si-C bonds, four signals are expected for the ipso, ortho, meta, and para carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 - 3050 | Medium | Aromatic C-H stretch |
| ~2960 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1430 | Strong | Si-Phenyl (Si-Ph) stretch |
| ~1260 | Strong | Si-CH₃ symmetric deformation |
| ~1120 | Strong | Si-Ph in-plane skeletal vibration |
| ~800 - 700 | Strong | C-H out-of-plane bend (aromatic) |
| ~540 | Medium | Si-Cl stretch |
Interpretation and Causality:
The IR spectrum of this compound is dominated by absorptions characteristic of its phenyl and methylsilyl moieties. The strong band around 1430 cm⁻¹ is a reliable indicator of a silicon-phenyl bond. The symmetric deformation of the Si-CH₃ group gives rise to a strong absorption at approximately 1260 cm⁻¹ . The presence of the silicon-chlorine bond is confirmed by a medium intensity band around 540 cm⁻¹ . The aromatic C-H stretching and out-of-plane bending vibrations are also clearly visible, further confirming the presence of the phenyl groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 232/234 | [M]⁺ (Molecular Ion) |
| 217/219 | [M - CH₃]⁺ |
| 197 | [M - Cl]⁺ |
| 155 | [Si(C₆H₅)₂]⁺ |
| 135 | [Si(C₆H₅)(CH₃)]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound.
The mass spectrum displays a molecular ion peak [M]⁺ at m/z 232, with an isotopic peak at m/z 234 due to the presence of the ³⁷Cl isotope. A prominent peak is observed at m/z 217, corresponding to the loss of a methyl radical ([M - CH₃]⁺), which is a common fragmentation pathway for methylsilanes. The peak at m/z 197 arises from the loss of a chlorine radical ([M - Cl]⁺). Further fragmentation can lead to the formation of the diphenylsilyl radical cation at m/z 182 and the phenyl radical cation at m/z 77. The most intense peak in the spectrum is often the [M - CH₃]⁺ fragment.[6]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H.
-
Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary, and a greater number of scans will be required due to the lower natural abundance of ¹³C.[7]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1][8]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).[9]
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[10][11]
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Store in a cool, dry place away from moisture, as it can react with water.[4]
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The distinct signals in each spectroscopic technique serve as a reliable fingerprint for this important synthetic reagent. This guide serves as a detailed reference for scientists, enabling confident identification and quality control in research and development settings.
References
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- 1H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and this compound (bottom).
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The Synthetic Chemist's Guide to Chloro(methyl)diphenylsilane: A Multifaceted Tool in Modern Organic Synthesis
Abstract
Chloro(methyl)diphenylsilane has emerged as a versatile and valuable reagent in the synthetic organic chemist's toolbox. Beyond its fundamental role in materials science, its unique structural and electronic properties have been adeptly exploited in the realm of complex molecule synthesis. This technical guide provides an in-depth exploration of the key applications of this compound, with a particular focus on its utility as a robust protecting group for alcohols and its emerging role in directing stereoselective transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and present quantitative data to inform strategic synthetic planning. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifaceted silane.
Introduction: The Methyldiphenylsilyl (MDPS) Group - A Balance of Stability and Reactivity
This compound is the precursor to the methyldiphenylsilyl (MDPS) ether, a protecting group for hydroxyl functionalities. The MDPS group occupies a unique space in the landscape of silyl ethers, offering a finely tuned balance of stability and controlled cleavage.[1][2] Its steric and electronic profile, derived from the presence of two phenyl groups and one methyl group on the silicon atom, imparts a stability greater than that of smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers, yet it can be cleaved under conditions that often leave more sterically hindered groups, such as tert-butyldiphenylsilyl (TBDPS), intact.[2][3] This tunable reactivity is a cornerstone of its utility in multi-step synthesis, enabling selective deprotection strategies.
The primary applications of this compound in organic synthesis, which will be the focus of this guide, are:
-
Protection of Alcohols: The formation of methyldiphenylsilyl ethers to mask the reactivity of hydroxyl groups.
-
Stereoselective Synthesis: The use of the methyldiphenylsilyl group to influence the stereochemical outcome of reactions at or near the protected alcohol center.
This guide will provide the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The Methyldiphenylsilyl (MDPS) Group as a Robust Protecting Group for Alcohols
The protection of alcohols as silyl ethers is a fundamental strategy in organic synthesis to prevent unwanted side reactions of the hydroxyl group.[4] The choice of the silylating agent is critical and depends on the stability required during subsequent transformations and the conditions available for its eventual removal. This compound offers a compelling option for the formation of MDPS ethers, which exhibit a useful stability profile.
Mechanism of Protection
The formation of a methyldiphenylsilyl ether from an alcohol and this compound proceeds via a nucleophilic substitution at the silicon center.[5] A base, typically a non-nucleophilic amine such as imidazole or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Sources
Chloro(methyl)diphenylsilane: A Technical Guide to its Role as a Precursor for High-Performance Silicone Polymers
Abstract
This technical guide provides an in-depth exploration of chloro(methyl)diphenylsilane, a pivotal organosilicon precursor in the synthesis of advanced silicone polymers. We will dissect its fundamental chemical and physical properties, delineate authoritative synthetic routes, and present a detailed mechanistic analysis of its polymerization into high-performance polymethylphenyl-diphenylsiloxanes. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental protocols. Key discussions will focus on the causal relationship between the monomer's unique diphenyl structure and the resultant polymer's enhanced thermal stability and optical properties. This document emphasizes scientific integrity through validated methodologies, comprehensive characterization techniques, and a robust framework of cited, authoritative sources.
Introduction to this compound: The Building Block
This compound (C₁₃H₁₃ClSi) is an organosilicon compound distinguished by a central silicon atom bonded to two phenyl groups, one methyl group, and a reactive chlorine atom.[1][2] This specific arrangement of bulky, aromatic phenyl groups and a reactive chloride leaving group makes it an exceptionally valuable monomer. The Si-Cl bond is the reactive site for polymerization, readily undergoing hydrolysis, while the phenyl groups are incorporated into the polymer backbone, imparting unique and desirable properties not found in common polydimethylsiloxanes (PDMS).[3][4]
Chemical Identity and Structure
The presence of both methyl and phenyl substituents on the silicon atom creates an asymmetric monomer that leads to polymers with distinct characteristics compared to their symmetrical dimethyl or diphenyl counterparts.
Caption: Molecular structure of this compound.
Physicochemical Properties
The properties of this compound dictate its handling, reaction conditions, and purification methods. It is typically encountered as a colorless to pale yellow liquid with a pungent odor.[5]
| Property | Value | Source |
| CAS Number | 144-79-6 | |
| Molecular Formula | C₁₃H₁₃ClSi | |
| Molecular Weight | 232.78 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 295 °C (lit.) | [6] |
| Melting Point | -22 °C | [6] |
| Density | 1.107 g/mL at 25 °C (lit.) | [6] |
| Solubility | Soluble in most organic solvents; reacts with protic solvents (water, alcohols). | [6] |
| Sensitivity | Highly moisture sensitive. | [6][7] |
Health and Safety Considerations
This compound is a corrosive and hazardous chemical that requires strict handling protocols. Its high reactivity with water (moisture) means it releases hydrogen chloride (HCl) gas upon exposure to air, which is a primary source of its corrosive nature.[8]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Measures | Source |
| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
| Eye Damage 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [9][10] |
| Moisture Sensitivity | - | - | Reacts with water to form HCl. | P405: Store locked up. Handle under inert atmosphere (e.g., Nitrogen or Argon). | [7][11] |
Synthesis of this compound Monomer
The Grignard Reaction: A Primary Synthetic Route
The synthesis of organosilanes has historically relied on the Grignard reaction, a versatile method for forming silicon-carbon bonds.[12] While other methods like direct process and hydrosilylation have become dominant for large-scale production of simpler silanes, the Grignard route remains vital for producing specialty silanes like this compound with precise stoichiometry.[12][13]
The core of the synthesis involves the reaction of a silicon tetrachloride or a partially substituted chlorosilane with a phenylmagnesium halide (a Grignard reagent). The choice of starting silane, such as dichlorodimethylsilane, allows for the controlled introduction of different organic groups. However, a significant challenge with Grignard synthesis of mixed-substituent silanes is the potential for a mixture of products due to the stepwise substitution of chlorine atoms.[13] To achieve high selectivity for this compound, careful control over stoichiometry and reaction conditions (e.g., reverse addition) is paramount.[12]
Detailed Experimental Protocol for Synthesis
This protocol describes a laboratory-scale synthesis using the Grignard reaction. Causality: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) because both the Grignard reagent and the chlorosilane reactants are extremely sensitive to moisture. The presence of water would quench the Grignard reagent and hydrolyze the chlorosilane, drastically reducing the yield.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Dichloromethylsilane
-
Anhydrous diethyl ether or THF (solvent)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a drying tube or inert gas outlet), and a septum for inert gas inlet. Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small iodine crystal. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required. Rationale: The iodine crystal helps to activate the magnesium surface by removing the passivating oxide layer.
-
Grignard Reagent Synthesis: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
Silane Addition (Reverse Addition): Cool the Grignard reagent solution in an ice bath. Prepare a solution of dichloromethylsilane in anhydrous diethyl ether. Add the dichloromethylsilane solution dropwise to the stirred, cooled Grignard reagent. Rationale: Using a reverse addition (adding the silane to the Grignard) and maintaining a low temperature helps to control the exothermicity of the reaction and can improve the selectivity for the desired disubstituted product over fully substituted tetraphenylsilane.
-
Reaction Completion & Quenching: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by GC-MS.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and precipitate the magnesium salts.
-
Extraction: Separate the ether layer. Wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.
Polymerization to Polymethylphenyl-diphenylsiloxanes
The conversion of the this compound monomer into a stable silicone polymer hinges on a two-step process: hydrolysis followed by condensation. This is the cornerstone of silicone chemistry.
The Hydrolysis and Condensation Mechanism
-
Hydrolysis: The highly polar and reactive silicon-chlorine (Si-Cl) bond is susceptible to nucleophilic attack by water.[8][14] This reaction cleaves the Si-Cl bond, replacing the chlorine atom with a hydroxyl (-OH) group, forming a silanol intermediate (methyl(diphenyl)silanol) and releasing hydrogen chloride (HCl) as a byproduct.[15]
-
Condensation: The silanol intermediates are generally unstable and readily undergo condensation. Two silanol molecules can react to form a silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, eliminating a molecule of water. This step-growth polymerization process continues, building the polymer chain.
The reaction must be carefully controlled. The HCl byproduct can catalyze the condensation, but excess acid or base can also promote undesirable side reactions, such as chain scission or cyclization.[16]
Caption: Hydrolysis and condensation polymerization of this compound.
Detailed Experimental Protocol for Polymerization
This protocol describes the bulk polymerization of this compound via hydrolysis. Causality: The rate of water addition is critical. A rapid, uncontrolled addition of water will lead to a violent, exothermic reaction due to the rapid generation of HCl gas, resulting in a low-molecular-weight, possibly cross-linked, and unusable product. Slow, controlled addition allows for manageable heat dissipation and the formation of linear, high-molecular-weight polymers.
Materials:
-
This compound
-
Deionized water
-
Toluene or other suitable organic solvent
-
Sodium bicarbonate (for neutralization)
-
Reaction vessel with overhead stirrer, dropping funnel, condenser, and temperature probe
Step-by-Step Methodology:
-
Setup: In a fume hood, charge the reaction vessel with this compound and the solvent (e.g., toluene). Begin vigorous stirring.
-
Hydrolysis: Add deionized water dropwise to the stirred solution using the dropping funnel. Monitor the temperature of the reaction mixture. Maintain the temperature below a set point (e.g., 40-50 °C) by controlling the addition rate and using an ice bath if necessary. Vigorous evolution of HCl gas will be observed.
-
Condensation: After the water addition is complete, heat the mixture to reflux (e.g., 80-100 °C) for several hours to drive the condensation reaction to completion, promoting the formation of higher molecular weight polymer chains. Water can be removed via a Dean-Stark trap if necessary.
-
Neutralization: Cool the reaction mixture to room temperature. Wash the organic solution with a dilute aqueous solution of sodium bicarbonate to neutralize the residual HCl, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the viscous silicone polymer.
-
Final Treatment: For some applications, a final "bodying" step may be required, which involves heating the polymer under vacuum or with a catalyst to further increase the molecular weight.
Properties and Applications of Polymethylphenyl-diphenylsiloxanes
The incorporation of phenyl groups into the siloxane backbone dramatically alters the polymer's properties compared to standard PDMS.
-
Enhanced Thermal Stability: The bulky phenyl groups increase the steric hindrance around the siloxane backbone, protecting it from thermal degradation and chain scission at elevated temperatures. This makes these polymers suitable for use as high-temperature fluids, lubricants, and resins.[4]
-
Increased Refractive Index: The aromatic rings increase the refractive index of the polymer, making them useful in optical applications, such as high-performance coatings and encapsulants for LEDs and other electronic components.
-
Radiation Resistance: Phenyl-containing silicones exhibit greater resistance to degradation by gamma and electron radiation.
-
Biocompatibility: Like many silicones, these polymers can exhibit excellent biocompatibility, opening avenues for specialized medical devices and implants where thermal or mechanical properties superior to PDMS are required.[17][18][19]
Key Applications:
-
High-Performance Materials: Used in the aerospace and automotive industries as high-temperature hydraulic fluids, heat transfer oils, and dielectric coolants.[3]
-
Coatings and Adhesives: Serve as a precursor for silicone resins used in protective coatings, sealants, and adhesives that require durability under harsh environmental conditions.[1][3]
-
Pharmaceutical & Biomedical: Utilized in the synthesis of specialty polymers for drug delivery systems and as coatings for medical devices.[5]
-
Organic Synthesis: The monomer itself is used as a protecting group for alcohols in complex organic synthesis.[1][6]
Characterization of Silicone Polymers
A multi-faceted analytical approach is required to fully characterize the synthesized polymer and correlate its structure with its performance.
Spectroscopic and Chromatographic Techniques
-
Fourier Transform Infrared Spectroscopy (FTIR): Essential for confirming the chemical structure. Key absorbances include the strong, broad Si-O-Si stretch (1100-1000 cm⁻¹), Si-CH₃ bands (~1260 cm⁻¹), and Si-Phenyl bands.[20] It is the primary method to confirm the conversion of Si-Cl to Si-O-Si.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information, allowing for the determination of the ratio of methyl to phenyl groups and the identification of end-groups, confirming the polymer's composition.
-
Gel Permeation Chromatography (GPC): The principal technique for determining the molecular weight distribution (MWD) of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[21]
Thermal and Mechanical Analysis
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Phenyl-containing silicones will show a significantly higher decomposition temperature compared to PDMS.[4][22]
-
Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions, such as the glass transition temperature (Tg). The bulky phenyl groups increase the Tg compared to the highly flexible PDMS.[4][21]
-
Dynamic Mechanical Analysis (DMA): Characterizes the viscoelastic properties (storage modulus, loss modulus) of the material as a function of temperature or frequency.[21]
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Conclusion
This compound is a highly versatile and powerful precursor for creating silicone polymers with tailored, high-performance properties. Its unique molecular structure, featuring both phenyl and methyl substituents, allows for the synthesis of polymers that bridge the gap between standard polydimethylsiloxanes and more specialized, rigid materials. By understanding the principles of its synthesis via the Grignard reaction and its polymerization through controlled hydrolysis and condensation, researchers can effectively leverage this monomer to develop advanced materials with superior thermal stability, specific optical properties, and enhanced durability for demanding applications in aerospace, electronics, and medicine. The rigorous characterization of these polymers is essential to establishing the structure-property relationships that drive innovation in materials science.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67349, this compound.
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- Studylib. (n.d.). Silicone Characterization: Analytical Methods & Applications.
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- Wikipedia. (n.d.). Polymer characterization.
- Jeong, M., Choi, M.-G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(24), 14557-14563.
- Encyclopedia.pub. (n.d.). Applications of polydimethylsiloxane (PDMS) in Engineering.
- ResearchGate. (n.d.). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.
- TH Köln. (2024). Material Characterization of Silicones for Additive Manufacturing.
- Vasconcelos, N. F., et al. (2021). Properties and Applications of PDMS for Biomedical Engineering: A Review. Polymers, 13(21), 3831.
- Wikipedia. (n.d.). Polydimethylsiloxane.
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- ResearchGate. (2023). Synthesis, characterization and Study of the physical properties of some new silicone polymers.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Promising Synthetic Silane for Manufacturers.
- Baya, M., et al. (2022). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 61(41), 16429-16440.
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.
- University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes.
- ResearchGate. (2014). Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane.
- ResearchGate. (2018). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS).
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A Senior Application Scientist's Guide to Chloro(methyl)diphenylsilane in Pharmaceutical Intermediate Synthesis
Abstract
In the intricate landscape of multi-step pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving stereochemical integrity. Among the arsenal of silyl ethers, the methyldiphenylsilyl (MDPS) group, installed via Chloro(methyl)diphenylsilane, occupies a unique niche. This technical guide provides an in-depth exploration of the role of this compound, moving beyond a mere catalog of reactions to elucidate the underlying chemical principles and strategic considerations that guide its application. We will dissect the mechanisms of protection and deprotection, evaluate the stability of the resulting silyl ether in the context of other common protecting groups, and present practical, field-tested protocols for its use in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the distinct advantages of the MDPS group in their synthetic campaigns.
Introduction: Positioning this compound in the Synthetic Chemist's Toolkit
This compound (C₁₃H₁₃ClSi) is an organosilicon compound that serves as a cornerstone reagent for the introduction of the methyldiphenylsilyl (MDPS) protecting group, primarily for hydroxyl functionalities.[1][2] Its utility stems from a finely tuned balance of steric bulk and electronic properties, which imparts a moderate stability to the resulting silyl ether. This intermediate stability is the key to its strategic application; MDPS ethers are significantly more robust than trimethylsilyl (TMS) ethers, yet they are more readily cleaved than the highly hindered tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) ethers.[3][4]
This characteristic allows for selective protection and deprotection sequences in the synthesis of poly-functionalized molecules, a common challenge in the path to active pharmaceutical ingredients (APIs).[5][6] Its application is critical in the synthesis of various pharmaceutical products, including anti-inflammatory, antiviral, and anticancer drugs.[5]
The Silylation Reaction: Mechanism and Strategic Execution
The protection of an alcohol using this compound is a nucleophilic substitution reaction at the silicon center.[1] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen side reactions.
Mechanistic Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the silicon atom.[1] The key steps are:
-
Activation of the Nucleophile : A mild base, typically a tertiary amine like triethylamine (Et₃N) or a stronger base like imidazole, deprotonates the alcohol (ROH). This generates a more potent nucleophile, the alkoxide (RO⁻).
-
Nucleophilic Attack : The alkoxide attacks the electrophilic silicon center of this compound.
-
Transition State : The reaction proceeds through a pentacoordinate silicon transition state.[1]
-
Leaving Group Departure : The chloride ion is expelled, and the corresponding methyldiphenylsilyl ether is formed, along with the protonated base (e.g., triethylammonium chloride).
Caption: Mechanism of alcohol protection using this compound.
Protocol: General Procedure for MDPS Protection of a Primary Alcohol
This protocol represents a self-validating system, where successful execution relies on anhydrous conditions to prevent hydrolysis of the chlorosilane.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous DCM.
-
Add imidazole to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound dropwise via syringe over 5 minutes. Causality Note: Slow addition at low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure methyldiphenylsilyl ether.
Stability and Deprotection: The Art of Selective Cleavage
The decision to use the MDPS group is fundamentally a strategic one, based on its stability relative to other functional groups and protecting groups within the molecule.
Comparative Stability of Silyl Ethers
The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. The MDPS group's stability lies between the highly labile TMS group and the robust, sterically demanding groups like TBDPS and TIPS.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| Triethylsilyl | TES | 64 | Mild acid, TBAF |
| Methyldiphenylsilyl | MDPS | ~20-100 | TBAF, HF-Pyridine, Mild Acid |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | TBAF, HF-Pyridine, Strong Acid |
| Triisopropylsilyl | TIPS | 700,000 | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | TBAF, HF-Pyridine |
| Note: Relative rates are approximate and can vary based on substrate and conditions. |
This intermediate stability allows for the selective deprotection of a TMS ether in the presence of an MDPS ether, or the selective removal of an MDPS ether while leaving a TBDPS group intact.
Deprotection Methodologies
Cleavage of the Si-O bond is typically achieved using a source of fluoride ions or under acidic conditions.
-
Fluoride-Mediated Cleavage: This is the most common method. Tetrabutylammonium fluoride (TBAF) is the reagent of choice. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and driving the reaction. The mechanism involves the formation of a hypervalent silicon intermediate.
-
Acid-Catalyzed Cleavage: MDPS ethers can also be cleaved under moderately acidic conditions, such as acetic acid in aqueous THF or using formic acid.[7] This method is often less chemoselective than fluoride-based methods.
Caption: Decision workflow for the deprotection of MDPS ethers.
Application in Antiviral Intermediate Synthesis: A Case Study
The synthesis of nucleoside analogues, a cornerstone of antiviral therapy, often requires meticulous protection of multiple hydroxyl groups.[8][9] The MDPS group can be instrumental in differentiating between primary and secondary alcohols.
Objective: Selective protection of the 5'-hydroxyl group of a generic nucleoside precursor to allow for modification at the 2' or 3' position.
Synthetic Challenge: A key intermediate in many antiviral syntheses requires the free 2' and 3'-hydroxyl groups for a subsequent reaction (e.g., phosphorylation, coupling), while the primary 5'-hydroxyl must be protected.
Strategic Solution: this compound can exhibit selectivity for the less sterically hindered primary 5'-hydroxyl group over the secondary 2' and 3'-hydroxyls. While not perfectly selective, careful control of stoichiometry and temperature can favor the desired mono-protected product.
Exemplary Protocol: Selective 5'-O-MDPS Protection of a Thymidine Analogue
Materials:
-
Thymidine analogue (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (anhydrous, as solvent and base)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Co-evaporate the thymidine analogue with anhydrous pyridine (2x) and dry under high vacuum for 2 hours to ensure anhydrous conditions.
-
Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound dropwise. Causality Note: Using pyridine as both the solvent and base at a controlled stoichiometry helps to favor mono-silylation of the primary alcohol, which is kinetically favored.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature overnight. Monitor by TLC.
-
Upon consumption of the starting material, cool the reaction to 0 °C and quench with a few drops of water, followed by dilution with EtOAc.
-
Wash the organic phase repeatedly with cold, saturated aqueous CuSO₄ solution until the blue color in the aqueous phase persists (this removes the pyridine).
-
Wash the organic phase with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (using a gradient of methanol in dichloromethane) to isolate the 5'-O-methyldiphenylsilyl protected nucleoside intermediate.
This protected intermediate is now primed for further transformations at the 2' and 3' positions, after which the MDPS group can be cleanly removed with TBAF to furnish the final product.
Spectroscopic Validation
Confirming the successful installation of the MDPS group is straightforward using standard spectroscopic methods.
-
¹H NMR: Look for the appearance of new signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the two phenyl groups, and a characteristic singlet for the silicon-bound methyl group (δ ~0.5-0.8 ppm). The proton signals of the alcohol-bearing carbon (R-CH -O) will shift downfield.
-
¹³C NMR: New aromatic carbons and a methyl carbon signal (δ ~-4 to 0 ppm) will appear.
-
IR Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹).
-
Mass Spectrometry: The molecular weight of the product will increase by 195.3 g/mol (the mass of the Si(Me)(Ph)₂ fragment).
Conclusion
This compound is more than a simple reagent; it is a tool for strategic synthetic planning. Its utility in pharmaceutical intermediate synthesis lies in the moderate and predictable stability of the resulting MDPS ether. This allows chemists to navigate complex synthetic pathways by selectively masking and unmasking hydroxyl groups, thereby preventing unwanted side reactions and enabling the construction of intricate molecular architectures. By understanding the mechanisms, stability profile, and practical protocols associated with this reagent, researchers can confidently incorporate it into their synthetic designs to accelerate the discovery and development of new medicines.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). Key Organosilicon Intermediate: Buy this compound from China.
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- RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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- PubMed. (2011, June 15). Spectroscopic characterization of 3,4-methylenedioxypyrrolidinobutyrophenone: a new designer drug with α-pyrrolidinophenone structure.
- PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).
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The Strategic Application of Chloro(methyl)diphenylsilane in the Synthesis of Complex Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of modern agrochemical synthesis, the judicious use of protecting groups is paramount to achieving high yields and stereochemical control. Chloro(methyl)diphenylsilane has emerged as a valuable reagent for the temporary masking of hydroxyl functionalities. The resulting diphenylmethylsilyl (DPMS) ether offers a unique stability profile, enabling chemists to perform a wide range of transformations on other parts of a complex molecule without unintended side reactions. This technical guide provides an in-depth exploration of the use of this compound in the context of agrochemical production, detailing its properties, application protocols, and strategic advantages.
Introduction: The Role of Protecting Groups in Agrochemical Synthesis
The development of new agrochemicals often involves multi-step syntheses of structurally complex organic molecules.[1] Many of these molecules are polyfunctional, containing multiple reactive sites.[2] To achieve the desired chemical transformations with high selectivity, it is often necessary to temporarily block or "protect" certain functional groups from reacting.[2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3]
Silyl ethers are a widely used class of protecting groups for alcohols, formed by the reaction of an alcohol with a silyl halide.[2][4] The stability of the silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom.[5] This allows for a "tunable" stability, enabling chemists to select a silyl group that will survive a specific set of reaction conditions and can be selectively removed in the presence of other protecting groups.
This compound: A Unique Protecting Group
This compound is an organosilicon compound that serves as a precursor to the diphenylmethylsilyl (DPMS) protecting group.[6] The DPMS group offers a distinct stability profile that makes it a valuable tool in the synthesis of complex molecules, including agrochemicals.
Properties of the Diphenylmethylsilyl (DPMS) Group
The DPMS group's stability is intermediate between the more labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.[7] This intermediate stability allows for its selective removal under conditions that may not affect more sterically hindered silyl ethers.
Relative Stability of Common Silyl Ethers to Acidic Hydrolysis: [7]
TMS ≈ DPMS < TES < TBDMS < TIPS < TBDPS
This trend highlights that the DPMS group is more acid-labile than the commonly used TBDMS and TIPS groups, offering an orthogonal deprotection strategy.
Experimental Protocols
Protection of Alcohols as Diphenylmethylsilyl Ethers
The formation of a DPMS ether is typically achieved by reacting the alcohol with this compound in the presence of a base. Imidazole is a commonly used catalyst and acid scavenger for this transformation.[8]
Detailed Protocol: Silylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base to deprotonate the alcohol, increasing its nucleophilicity, and as a nucleophilic catalyst. It also scavenges the HCl generated during the reaction.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reagents and facilitating the SN2-type reaction at the silicon center.
-
Inert Atmosphere: this compound is sensitive to moisture, which can cause it to hydrolyze. An inert atmosphere prevents this side reaction.
Diagram of Protection Workflow:
Deprotection of Diphenylmethylsilyl Ethers
The removal of the DPMS group can be achieved under various conditions, offering flexibility in a synthetic route. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Comparative Data on Deprotection Methods:
| Method | Reagents | Typical Conditions | Selectivity Notes |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | Most common method for silyl ether cleavage. Can be buffered with acetic acid to control basicity.[9] |
| Acidic Hydrolysis | Acetic acid / THF / H₂O | 45 °C | Milder than strong mineral acids. Can be selective for more labile silyl ethers. |
| Aqueous Micellar | cat. perfluoro-1-butanesulfonyl fluoride, TPGS-750-M (surfactant) | Water, rt | Environmentally friendly conditions. Selective for DPMS in the presence of TBS, TIPS, and TBDPS ethers.[10][11] |
| Crown Ether-Mediated | 18-crown-6 | Aqueous ethanol, rt | Stoichiometric use of crown ether. Offers selectivity for DPMS over other silyl ethers.[10][12] |
| Photolytic | UV irradiation (254 nm), phenanthrene | CH₂Cl₂ / MeOH | Selective for allylic and benzylic DPMS ethers.[13] |
Detailed Protocol: Fluoride-Mediated Deprotection
-
Materials:
-
DPMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the DPMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the TBAF solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for the cleavage of the Si-O bond.[14]
-
THF: A common aprotic solvent that is compatible with the reagents and dissolves the substrate well.
-
Anhydrous Conditions: While the deprotection itself involves the cleavage of the silyl ether, starting with anhydrous THF ensures the stability of the TBAF reagent.
Diagram of Deprotection Mechanisms:
Strategic Application in Agrochemical Synthesis
The unique stability of the DPMS group allows for its strategic use in complex synthetic routes where multiple hydroxyl groups need to be differentiated. For example, in a molecule with both a primary and a secondary alcohol, one could selectively protect the primary alcohol as a more labile silyl ether (e.g., TMS) and the secondary alcohol as a more robust silyl ether (e.g., TBDMS or TIPS). The DPMS group can be used when an intermediate level of stability is required, or when selective removal in the presence of more robust silyl ethers is desired.
While a specific, large-scale commercial agrochemical synthesis using this compound is not prominently documented in publicly available literature, its utility is well-established in the broader context of complex molecule synthesis, a field that directly informs agrochemical development.[15] The principles and protocols outlined in this guide are directly applicable to the challenges faced by researchers in the agrochemical industry.
Conclusion
This compound is a valuable reagent for the protection of hydroxyl groups in the synthesis of complex organic molecules, including advanced agrochemicals. The resulting diphenylmethylsilyl (DPMS) ether possesses a unique stability profile that allows for its selective removal under a variety of conditions. A thorough understanding of the properties of the DPMS group and the protocols for its installation and removal, as detailed in this guide, can empower researchers to design more efficient and elegant synthetic routes to novel agrochemicals. The continued development of selective and environmentally benign deprotection methods will further enhance the utility of this important protecting group.
References
- Piva, O., Amougay, A., & Pete, J. P. (1995). Selective deprotection of diphenylmethylsilylethers of allylic and benzylic alcohols. Synthetic Communications, 25(2), 219-226.
- Akporji, N., et al. (2021). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. ResearchGate.
- ResearchGate. (n.d.). General reaction protocols for the selective deprotection of the DPMS protecting group.
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- De Clercq, E., et al. (2011). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 16(8), 6434-6447.
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Blackwell's.
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. AbeBooks.
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- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Nanyang Technological University. (n.d.). Greene's protective groups in organic synthesis.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar.
- Reddit. (2017). Silyl protecting group lability.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
- Wikipedia. (n.d.). Silyl ether.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- ResearchGate. (2019). Synthesis of New Agrochemicals.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Denmark, S. E., & Hammer, R. P. (1984). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry, 49(12), 2051-2054.
- ResearchGate. (2025). Synthetic approaches to the 2010-2014 new agrochemicals.
- ResearchGate. (n.d.). Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradiation.
- ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection.
- National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- CHIMIA. (n.d.). Natural Products in the Discovery of Agrochemicals.
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Thermal stability and decomposition of Chloro(methyl)diphenylsilane
An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloro(methyl)diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CMDPS) is a pivotal organosilicon compound, serving as a versatile precursor and intermediate in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[1][2][3] Its utility is intrinsically linked to its chemical reactivity, which also dictates its stability profile. A comprehensive understanding of the thermal behavior of CMDPS is paramount for ensuring its safe storage, handling, and effective application in high-temperature processes.[1] This guide provides a detailed examination of the physicochemical properties, potential thermal decomposition pathways, influencing factors, and analytical methodologies pertinent to assessing the stability of this compound.
Physicochemical Profile of this compound
CMDPS is a colorless to pale yellow liquid characterized by a reactive silicon-chlorine bond.[1][2][3] This bond is the primary site of its chemical reactivity, particularly its pronounced sensitivity to moisture. The key physical and chemical properties of CMDPS are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 144-79-6 | [1][3] |
| Molecular Formula | C₁₃H₁₃ClSi | [1][2][3] |
| Molecular Weight | 232.78 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 295 - 304 °C | [2][3][4] |
| Melting Point | -22 to -5 °C | [2][4] |
| Density | ~1.107 g/mL at 25 °C | [3][4] |
| Flash Point | >113 °C (>230 °F) | [4][5] |
| Solubility | Soluble in most organic solvents. | [2][4] |
| Reactivity | Reacts rapidly with water and other protic solvents (alcohols, acids).[4] Highly sensitive to moisture.[4][6] |
The most significant aspect of its reactivity under ambient and moderately elevated temperatures is its propensity for hydrolysis. The Si-Cl bond readily reacts with water to form the corresponding silanol, diphenyl(methyl)silanol, and hydrogen chloride (HCl).[7][8] This initial hydrolysis product is often unstable and can undergo self-condensation to form disiloxanes and larger polysiloxane structures.[7]
Thermal Decomposition Pathways: A Mechanistic Perspective
While specific, detailed kinetic studies on the unimolecular decomposition of this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known thermal behavior of related phenylsilanes and chlorosilanes. At sufficiently high temperatures, in an inert atmosphere, several decomposition mechanisms are plausible.
Redistribution/Disproportionation Reactions
A common thermal or catalytically induced process for organosilanes is the redistribution of substituents on the silicon center.[9][10][11] For CMDPS, this would involve the exchange of methyl, phenyl, and chloro groups between silicon atoms. This pathway does not initially reduce the mass of the system but alters the chemical composition, potentially forming more volatile or less stable species.
-
Example Reaction: 2 Ph₂MeSiCl ⇌ PhMeSiCl₂ + Ph₃MeSi
This process can be accelerated by the presence of acidic or basic catalysts.[12]
Homolytic Bond Cleavage (Radical Mechanisms)
Studies on phenylsilanes have shown that a primary decomposition step involves the homolytic cleavage of the silicon-phenyl bond to produce a phenyl radical and a silyl radical. This is often the case for the weakest bond in the molecule. The activation energy for triphenylsilane decomposition, for instance, is approximately 70 kcal/mol, attributed to Si-C bond scission.
-
Primary Step: Ph₂MeSiCl → Ph• + PhMeSiCl• (Diphenylmethylsilyl radical)
-
Secondary Reactions: The highly reactive radicals generated can then participate in a cascade of secondary reactions, including hydrogen abstraction from other molecules, recombination, or further fragmentation. The decomposition of methyltrichlorosilane, for example, is suggested to proceed via a radical-chain mechanism, producing methane.[13]
Silylene Extrusion
The thermal decomposition of many chlorosilanes is known to produce highly reactive divalent silicon species called silylenes.[14][15] These intermediates can be formed through the elimination of stable molecules.
-
Potential Pathways:
-
Ph₂MeSiCl → PhCl + PhMeSi: (Phenyl(methyl)silylene)
-
Ph₂MeSiCl → C₆H₆ (Benzene) + PhSiCl: (Phenyl(chloro)silylene)
-
Molecular Elimination
Analogous to the elimination of H₂ or HCl from hydrochlorosilanes, CMDPS might undergo elimination of stable molecules like methane or benzene at very high temperatures, although these pathways are likely to have high activation barriers.[14][16][17]
The interplay of these pathways is complex and highly dependent on conditions such as temperature, pressure, and the presence of catalysts.
Caption: Potential thermal decomposition pathways for this compound.
Factors Influencing Thermal Stability
The stability of this compound is not absolute and is significantly affected by its environment.
-
Temperature : As the primary driver, increasing temperature provides the necessary activation energy to initiate bond cleavage and decomposition reactions.
-
Atmosphere : The presence of oxygen can introduce oxidative degradation pathways, which differ significantly from anaerobic decomposition.[18] Oxidative processes can lead to the formation of siloxanes (Si-O-Si linkages) and the oxidation of organic substituents.[19] To study the intrinsic thermal stability, analyses are typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture : As previously noted, moisture is a critical factor for the stability of the Si-Cl bond. Hydrolysis can occur at temperatures well below the onset of thermal decomposition, leading to the release of corrosive HCl gas and the formation of silanols and siloxanes.[4][20]
-
Catalytic Influences : The presence of acidic, basic, or metallic impurities can significantly lower the decomposition temperature by catalyzing redistribution or other reactions.[9][11][12]
Experimental Analysis of Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition of CMDPS. The primary techniques employed are summarized below.
Table 2: Key Analytical Techniques for Thermal Stability Assessment
| Technique | Principle | Primary Output & Insights |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21] | - Decomposition Temperature (T_onset, T_max) : Temperature at which mass loss begins and is maximal.- Mass Loss (%) : Quantifies the amount of volatile products released.- Residual Mass : Indicates the amount of non-volatile residue (e.g., char, silica).- Decomposition Stages : Identifies if decomposition occurs in single or multiple steps.[22] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | - Enthalpy of Decomposition (ΔH) : Determines if the process is exothermic or endothermic.- Phase Transitions : Detects melting point and other physical transitions. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The sample is thermally decomposed (pyrolyzed), and the resulting volatile fragments are separated by GC and identified by MS.[18] | - Identification of Decomposition Products : Provides direct evidence for proposed decomposition mechanisms by identifying the specific molecules evolved during degradation. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a standardized workflow for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition, mass loss profile, and residual mass of CMDPS under an inert atmosphere.
Instrumentation: Thermogravimetric Analyzer (TGA)
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is anhydrous, as moisture will cause hydrolysis and interfere with the analysis.
-
In a controlled environment (e.g., a glovebox or under a stream of dry nitrogen), accurately weigh 5-10 mg of the liquid sample into a clean, tared TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Select an inert purge gas (e.g., Nitrogen 5.0 grade or Argon 5.0 grade). Set the flow rate as per instrument recommendation (typically 20-50 mL/min).
-
Purge the furnace for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Hold the sample at a starting temperature (e.g., 30 °C) for 10-15 minutes to allow for thermal stabilization.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate. A standard rate is 10 °C/min.
-
Data Collection: Record the sample mass, sample temperature, and time throughout the program.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition (T_onset), often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the Derivative Thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_max).[21][22]
-
Quantify the mass loss for each distinct decomposition step and the final residual mass at the end of the experiment.
-
Caption: A typical workflow for the comprehensive thermal analysis of a chemical compound.
Safe Handling and Storage
Given its reactivity, stringent safety protocols are mandatory when working with this compound.
-
Handling:
-
All manipulations should be performed in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, chemical safety goggles, and a face shield.[5][20][23]
-
The compound causes severe skin burns and eye damage.[6][20] Avoid all contact with skin and eyes. In case of contact, flush immediately and copiously with water and seek urgent medical attention.[6][20]
-
Keep away from heat, sparks, and open flames.[23]
-
-
Storage:
-
Incompatibilities:
Conclusion
This compound is a high-value chemical intermediate whose utility is governed by its reactivity. Its thermal stability is finite, with decomposition likely proceeding through complex pathways including redistribution, radical formation, and silylene extrusion at elevated temperatures. The most immediate stability concern, however, is its high sensitivity to moisture, which leads to hydrolysis. A rigorous application of analytical techniques such as TGA, DSC, and Py-GC-MS is essential for characterizing its thermal limits. Adherence to strict safety and handling protocols is critical to mitigate the risks associated with its corrosive and reactive nature, ensuring its safe and effective use in research and industrial applications.
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A Technical Guide to the Discovery and Synthetic History of Chloro(methyl)diphenylsilane
Abstract
This technical guide provides a comprehensive overview of Chloro(methyl)diphenylsilane (C₁₃H₁₃ClSi), a pivotal organosilicon compound. We trace its historical origins from the foundational discoveries in organosilicon chemistry to the development of sophisticated synthetic methodologies. The guide delves into the pioneering work of early chemists, the revolutionary impact of the Grignard reaction on Si-C bond formation, and the specific protocols for the synthesis of this compound. Furthermore, it examines the compound's chemical properties, reactivity, and its multifaceted applications in modern research and industry, serving as a critical resource for researchers, scientists, and professionals in drug development and materials science.
The Genesis of Organosilicon Chemistry: A New Frontier
The field of organosilicon chemistry, the study of compounds containing carbon-silicon bonds, officially commenced in 1863.[1][2] In a landmark achievement, Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc.[1][3][4] This seminal work demonstrated that silicon, like carbon, could form stable bonds with organic moieties, opening an entirely new branch of chemistry.
The initial years were characterized by challenging synthetic routes. Early methods often relied on the use of organozinc compounds or sodium-based condensation reactions, such as the Wurtz reaction, to form the Si-C bond.[4][5] While foundational, these methods were often limited in scope and efficiency, necessitating the development of more versatile and reliable synthetic strategies.
The Kipping Revolution: Mastering the Si-C Bond
The turn of the 20th century marked a period of profound advancement, largely driven by the exhaustive research of British chemist Frederic Stanley Kipping.[6][7] Often regarded as the father of modern organosilicon chemistry, Kipping dedicated decades (circa 1898-1944) to the field, publishing a series of 51 papers that systematically explored this new class of compounds.[4][6] It was Kipping who, in 1904, first coined the term "silicone" to describe polymeric materials with a silicon-oxygen backbone, a name that would become ubiquitous.[1][8][9]
Kipping's most transformative contribution was the application of Grignard reagents (organomagnesium halides) for the synthesis of organosilanes.[4][5] He recognized that these reagents, discovered by Victor Grignard in 1901, were exceptionally effective for creating Si-C bonds with a wide variety of organic groups.[5] This methodology offered a more efficient and broadly applicable alternative to the preceding techniques, laying the groundwork for the synthesis of countless organosilicon compounds, including this compound.[4]
Caption: General schematic of Kipping's Grignard synthesis of organosilanes.
This compound: Synthesis, Characterization, and Properties
This compound, also known by synonyms such as Diphenylmethylchlorosilane (DPMSCl), is a versatile reagent that emerged from the synthetic principles established by Kipping.[10][11][12] Its utility stems from the presence of two phenyl groups, a methyl group, and a highly reactive chlorine atom all bonded to a central silicon atom.[11]
Physicochemical Properties
The compound is a colorless to pale yellow liquid with properties that make it suitable for a variety of organic reactions.[10][13] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 144-79-6 | [10][11] |
| Molecular Formula | C₁₃H₁₃ClSi | [10] |
| Molecular Weight | 232.78 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [10][13] |
| Boiling Point | 295 °C (lit.) | [10][14] |
| Density | 1.107 g/mL at 25 °C (lit.) | [10] |
| Refractive Index | n20/D 1.574 (lit.) | [10] |
Synthesis Protocol via Grignard Reaction
The most common laboratory and industrial synthesis of this compound involves the reaction of a Grignard reagent, specifically phenylmagnesium chloride (PhMgCl), with a suitable methylchlorosilane precursor, such as methyltrichlorosilane (MeSiCl₃).[14][15]
Caption: Synthesis of this compound via Grignard reaction.
Detailed Step-by-Step Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried under vacuum and maintained under a positive pressure of inert gas (e.g., nitrogen or argon).
-
Causality: Grignard reagents are highly reactive towards atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent quenching of the reagent and ensure a high yield.
-
-
Charging the Reactor: The reactor is charged with a measured quantity of methyltrichlorosilane (MeSiCl₃) in an appropriate anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).[15]
-
Grignard Addition: A solution of phenylmagnesium chloride (PhMgCl) is added dropwise from the addition funnel to the stirred solution of MeSiCl₃. The reaction is typically exothermic, and the addition rate should be controlled to maintain a manageable temperature, often with external cooling.[15]
-
Causality: A slow, controlled addition prevents dangerous temperature spikes and minimizes the formation of side products from uncontrolled reactions.
-
-
Reaction and Reflux: After the addition is complete, the reaction mixture is stirred, often at reflux, for several hours to ensure the reaction proceeds to completion.
-
Workup and Purification: The reaction mixture is cooled, and the resulting magnesium salts are filtered off. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound product.
-
Causality: Distillation separates the desired product from unreacted starting materials, solvent, and any byproducts based on differences in boiling points.
-
Chemical Reactivity and Modern Applications
The synthetic utility of this compound is centered on the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack, making the compound an excellent electrophile for introducing the diphenylmethylsilyl group (Ph₂MeSi-) onto other molecules.
Its applications are diverse and span multiple scientific disciplines:
-
Protecting Group Chemistry: It is widely used as a protecting group for reactive hydrogens, particularly in alcohols.[11][14] The resulting silyl ether is stable to many reaction conditions but can be selectively removed when needed.
-
Polymer Science: The compound serves as a key monomer and building block in the synthesis of specialized silicone polymers, resins, and elastomers.[13] The incorporation of phenyl groups enhances the thermal stability, chemical resistance, and mechanical properties of the final material.
-
Surface Modification: It is employed to modify the surfaces of materials like glass and ceramics, rendering them hydrophobic (water-repellent).[10] This is critical in the development of high-performance coatings.
-
Advanced Materials: As a silane coupling agent, it improves the adhesion between organic polymers and inorganic fillers in composite materials, which is vital in the aerospace and automotive industries.[10]
-
Pharmaceutical and Agrochemical Synthesis: It functions as a crucial intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[13][14][16]
Caption: Relationship between the core compound and its primary applications.
Conclusion
The journey of this compound from a theoretical possibility to an indispensable laboratory and industrial chemical mirrors the evolution of organosilicon chemistry itself. From the foundational discoveries of Friedel and Crafts to the synthetic mastery achieved by Kipping, the path was paved by ingenuity and systematic investigation. Today, this compound stands as a testament to this history, a versatile and highly reactive compound whose applications continue to expand, driving innovation in materials science, organic synthesis, and beyond.
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Chloro(methyl)diphenylsilane CAS number 144-79-6
An In-Depth Technical Guide to Chloro(methyl)diphenylsilane (CAS 144-79-6) for Advanced Synthesis
This guide provides an in-depth technical overview of this compound, a versatile organosilicon compound pivotal in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its applications, ensuring a robust and reliable understanding of its properties and methodologies.
Core Identity and Physicochemical Landscape
This compound, also known by synonyms such as Methyldiphenylchlorosilane (MDPSCl) and Diphenylmethylchlorosilane, is an organosilicon compound with the CAS number 144-79-6.[1] Structurally, it features a central silicon atom bonded to two phenyl groups, one methyl group, and a highly reactive chlorine atom.[2] This unique arrangement makes it a valuable reagent, primarily for introducing the methyldiphenylsilyl (MDPS) group into molecules, a common strategy for protecting hydroxyl functionalities in multi-step organic synthesis.[2][3]
Its physical form is a colorless to pale yellow liquid with a pungent odor, and it is sensitive to moisture, reacting with water and other protic solvents.[4][5] Proper handling and storage under inert conditions are therefore critical to maintain its integrity.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 144-79-6 | [1][7] |
| Molecular Formula | C₁₃H₁₃ClSi | [1][7] |
| Molecular Weight | 232.78 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Boiling Point | 295 °C (lit.) | [5][7] |
| Melting Point | -22 °C to -5 °C | [4][5][8] |
| Density | 1.107 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n²⁰/D) | 1.574 (lit.) | [5][7] |
| Vapor Pressure | 3 mmHg (125 °C) | [5] |
| Solubility | Soluble in most organic solvents; reacts with protic solvents (water, alcohols). | [4][5] |
| Flash Point | >110 °C (>230 °F) | [5][8][9] |
The Foundation of Utility: Synthesis and Reactivity
The utility of this compound stems directly from the nature of the silicon-chlorine (Si-Cl) bond. The silicon atom is electropositive and, consequently, highly electrophilic, making it a prime target for nucleophiles.[10] This inherent reactivity is the cornerstone of its function as a protecting group donor and a building block in materials science.
Synthesis Pathways
While several methods exist, a common and industrially relevant route to this compound is the Grignard reaction.[2] This pathway typically involves reacting a suitable organometallic reagent with a silicon precursor, followed by controlled chlorination to yield the target compound.[2] Optimization of reaction conditions is crucial to maximize yield and purity.[2]
Reactivity Profile: The Electrophilic Silicon Center
The Si-Cl bond is the molecule's reactive center. It readily undergoes nucleophilic substitution with a wide range of nucleophiles.[1][10] This reaction is mechanistically distinct from carbon-based analogues, often proceeding through a pentacoordinate silicon intermediate.[10] The primary reactions include:
-
With Alcohols (ROH): Forms stable methyldiphenylsilyl ethers (RO-SiMePh₂). This is its most prominent application in organic synthesis.
-
With Water (H₂O): Hydrolyzes to form the corresponding silanol (MePh₂Si-OH), which can then self-condense to form a disiloxane (MePh₂Si-O-SiPh₂Me). This moisture sensitivity necessitates handling under anhydrous conditions.[5][6]
-
With Amines (R₂NH): Reacts to form silylamines (R₂N-SiMePh₂).
-
With Carboxylic Acids (RCOOH): Can be used to form silyl esters.[5]
Caption: Core reactivity pathways of this compound with common nucleophiles.
Core Application: The Methyldiphenylsilyl (MDPS) Protecting Group
In the synthesis of complex molecules, such as pharmaceuticals, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule.[11][12] Silyl ethers are a cornerstone of this strategy for protecting alcohols.[12][13]
The choice of silyl ether is a critical experimental decision, dictated by its stability profile. The steric bulk and electronic properties of the substituents on the silicon atom determine the protecting group's robustness towards acidic and basic conditions.[14] The MDPS group offers a unique stability profile, which can be compared to other common silyl protecting groups.
Table 2: Comparative Stability of Common Silyl Ether Protecting Groups
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Methyldiphenylsilyl | MDPS | ~1 | ~1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data adapted from established relative stability orders.[13][15][16] Note: The stability of MDPS is comparable to TMS, making it a readily cleavable group.
Experimental Protocol: Protection of a Primary Alcohol
This protocol details a standard procedure for the formation of a methyldiphenylsilyl ether. The key is the use of a non-nucleophilic base to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the HCl byproduct, driving the reaction to completion.[17][18]
Objective: To protect a primary alcohol (e.g., benzyl alcohol) using MDPSCl.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Imidazole (2.0 - 2.2 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM. Stir the solution at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction upon addition of the silyl chloride.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the cooled, stirring solution over 5-10 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual DMF (if used) and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude silyl ether can be purified by flash column chromatography on silica gel if necessary.
Caption: Standard experimental workflow for the protection of an alcohol as a silyl ether.
Experimental Protocol: Deprotection of an MDPS Ether
The cleavage of silyl ethers is most effectively accomplished using a source of fluoride ions. The exceptionally high bond energy of the Silicon-Fluorine (Si-F) bond provides a powerful thermodynamic driving force for the reaction.[19][20]
Objective: To deprotect a methyldiphenylsilyl ether to regenerate the parent alcohol.
Materials:
-
MDPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water or Saturated aqueous NH₄Cl solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the MDPS ether (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor the deprotection by TLC until the starting silyl ether is consumed.
-
Workup - Quenching: Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Workup - Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography if necessary.
Broader Applications and Analytical Validation
While its role as a protecting group is primary, the applications of this compound extend further into materials science and analytical chemistry.
-
Materials Science: It serves as a crucial precursor in the synthesis of specialized silicone polymers, resins, and oils.[21] These materials are valued for their thermal stability and durability, finding use in coatings, sealants, and composites.[7][21] It is also employed for the surface modification of materials like glass and ceramics to impart hydrophobicity.[7][22]
-
Analytical Chemistry: As a derivatization agent, it can be used to convert non-volatile compounds (like steroids or sugars) containing hydroxyl groups into more volatile silyl ethers, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[23]
-
Pharmaceutical & Agrochemical Synthesis: It acts as a key building block or intermediate in the synthesis of various pharmaceutical and agrochemical products.[4]
Analytical Characterization: The identity and purity of this compound and its reaction products are confirmed using standard spectroscopic techniques. Researchers typically use Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry to validate structure and purity.[2] HPLC methods have also been developed for its analysis.[24]
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[25][26] Inhalation of vapors can be harmful, and ingestion can cause severe damage to internal tissues.[1][6] It reacts with water, releasing hydrochloric acid.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, chemical safety goggles, and a face shield.[6][9] Ensure that an eyewash station and safety shower are readily accessible.[27]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[5] Keep in a cool, dry place away from moisture, water, and incompatible materials like strong bases and oxidizing agents.[1][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
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Molecular weight and formula of Chloro(methyl)diphenylsilane
An In-Depth Technical Guide to Chloro(methyl)diphenylsilane: Properties, Applications, and Experimental Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond basic data, we delve into the causality behind its reactivity, its strategic applications in synthesis and materials science, and detailed protocols that ensure reliable and reproducible results.
Compound Profile and Core Properties
This compound, often abbreviated as DPMSCl or Ph₂MeSiCl, is an organosilicon compound distinguished by its unique combination of a reactive chloride leaving group and sterically demanding phenyl substituents. This structure makes it a versatile reagent for a variety of chemical transformations.
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective use in a laboratory setting.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₃ClSi | [1][2][3][4] |
| Molecular Weight | 232.78 g/mol | [1][3][5][6] |
| CAS Number | 144-79-6 | [1][2][3][7] |
| IUPAC Name | chloro-methyl-diphenylsilane | [1][4][8][9] |
| Appearance | Colorless to pale yellow liquid | [2][3][10][11] |
| Density | 1.107 g/mL at 25 °C | [3][5] |
| Boiling Point | 295 °C | [3][5][11][12] |
| Refractive Index | n20/D 1.574 | [3][5][12] |
| Solubility | Soluble in most organic solvents; reacts with protic solvents | [10][12] |
Molecular Structure and Principles of Reactivity
The utility of this compound stems directly from its molecular architecture. The central silicon atom is bonded to a methyl group, two phenyl groups, and a chlorine atom.
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An In-depth Technical Guide to the Safe Handling of Chloro(methyl)diphenylsilane
This guide provides comprehensive safety protocols and handling precautions for Chloro(methyl)diphenylsilane (CAS 144-79-6), a versatile organosilicon compound widely utilized in the synthesis of silicone-based materials, pharmaceuticals, and agrochemicals.[1][2][3] As a Senior Application Scientist, this document is designed to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in the laboratory.
Understanding the Inherent Risks of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[2][3] Its utility as a chemical intermediate is derived from its reactive nature, which also presents significant hazards if not handled with the appropriate precautions.[1] The primary hazards associated with this compound are its corrosivity and reactivity with moisture.[4][5]
Corrosivity: This chemical is classified as a corrosive material that can cause severe skin burns and eye damage upon contact.[4][5][6] The corrosive nature is a result of its reaction with moisture, as will be discussed. Immediate and thorough rinsing is critical in the event of exposure.
Reactivity with Moisture: this compound is highly sensitive to moisture and will react with water, including ambient humidity, to produce hydrogen chloride (HCl) gas.[4] This reaction is the root cause of its corrosive properties and presents an inhalation hazard. The generation of HCl gas can also lead to a pressure buildup in sealed containers.
Prudent Laboratory Practices: A Proactive Approach to Safety
A proactive safety culture is paramount when working with reactive chemicals like this compound. The following protocols are designed to mitigate risks at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable.[7] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8] Standard safety glasses do not provide adequate protection.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory.[4][9] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[8]
-
Respiratory Protection: Due to the evolution of HCl gas upon contact with moisture, handling should be performed in a well-ventilated fume hood.[4] If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
Safe Handling and Storage: Preventing Unwanted Reactions
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated chemical fume hood to capture any released HCl gas.[4]
-
Avoid all contact with skin and eyes.[4]
-
Do not breathe vapors or mists.[6]
-
Use only spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[11][12]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The storage area should be designated for corrosive materials.
-
Protect from moisture.[4] Storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation and pressure buildup from reaction with ambient humidity.[4][13]
-
Keep away from incompatible materials such as acids, bases, alcohols, and finely powdered metals.[4]
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First-Aid Measures: Immediate Action is Crucial
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response: Containment and Cleanup
For minor spills within a fume hood, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact emergency services.
Minor Spill Cleanup Protocol:
-
Ensure proper PPE is worn, including respiratory protection if necessary.[15]
-
Contain the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[12][16]
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
-
Report all spills to the appropriate safety personnel.[15]
Visualizing Safety: Workflows and Data
To further clarify these critical procedures, the following diagrams and tables are provided.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Spill Response Logic
Caption: Decision-making process for responding to a this compound spill.
Key Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 144-79-6 | [1] |
| Molecular Formula | C13H13ClSi | [2] |
| Molecular Weight | 232.78 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 295-304 °C | [2][17] |
| Density | 1.107 g/mL at 25 °C | [3][17] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Conclusion
This compound is an invaluable reagent in modern chemistry, but its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By internalizing the principles outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
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- ChemWeekly. (2025, October 27). The Versatile Role of this compound in Modern Industry.
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- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
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- CP Lab Safety. (n.d.). This compound, min 90%, 100 grams.
- Environmental Health & Safety. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
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Methodological & Application
Application Notes: Chloro(methyl)diphenylsilane for Robust Alcohol Protection
Introduction: The Strategic Imperative of Alcohol Protection
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the hydroxyl group presents a recurring challenge. Its inherent nucleophilicity and acidity necessitate a robust protection strategy to ensure reaction pathways proceed with high fidelity. The choice of a protecting group is therefore a critical decision, balancing stability under diverse reaction conditions against the need for facile and selective cleavage. Chloro(methyl)diphenylsilane emerges as a superior reagent for this purpose, yielding the methyldiphenylsilyl (MDPS) ether—a protecting group that offers a nuanced blend of steric hindrance and electronic properties for the discerning synthetic chemist.
This guide provides a comprehensive overview of the application of this compound, detailing the underlying chemical principles, step-by-step protocols for protection and deprotection, and an analysis of the stability of the resulting MDPS ether.
The Methyldiphenylsilyl (MDPS) Group: A Profile of Stability and Selectivity
The MDPS group distinguishes itself through the steric bulk imparted by its two phenyl rings, which effectively shield the silyl ether linkage from unwanted chemical interactions. This steric hindrance is a key determinant of its stability. Concurrently, the methyl group provides a subtle electronic modulation, influencing the reactivity of the silicon center.
A significant advantage of the MDPS group is its pronounced stability under acidic conditions, especially when compared to less hindered silyl ethers such as trimethylsilyl (TMS) ethers. This differential stability is a cornerstone of orthogonal protection strategies, allowing for the selective deprotection of other silyl ethers while the MDPS-protected alcohol remains intact.
Mechanism of Protection: Nucleophilic Attack at the Silicon Center
The formation of an MDPS ether is a classic example of nucleophilic substitution at a silicon center. The alcohol, activated by a mild base like imidazole, acts as a nucleophile, attacking the electrophilic silicon atom of this compound. The chloride ion is subsequently displaced as a leaving group. Imidazole plays a dual role: it deprotonates the alcohol to form a more potent nucleophile (the alkoxide) and scavenges the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Figure 1: Reaction workflow for the protection of an alcohol with this compound.
Experimental Protocol: Protection of a Primary Alcohol
This protocol details a general procedure for the silylation of a primary alcohol. Reaction times and stoichiometry may require optimization for more sterically hindered substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert atmosphere
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and continue stirring for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure methyldiphenylsilyl ether.
Stability Profile of the MDPS Ether
The utility of a protecting group is defined by its stability under a variety of reaction conditions. The MDPS ether exhibits a favorable stability profile, as summarized below.
| Condition | Stability | Rationale |
| Aqueous Acid (e.g., 1M HCl) | Moderately Stable | The steric bulk of the phenyl groups provides significant protection against hydrolysis. Stability is comparable to TMS ethers. |
| Aqueous Base (e.g., 1M NaOH) | Moderately Stable | Generally stable to brief exposure, but prolonged treatment can lead to cleavage. |
| Fluoride Ion (e.g., TBAF) | Labile | The high affinity of silicon for fluoride enables rapid and clean cleavage. |
| Common Oxidants (e.g., PCC, Swern) | Stable | The silyl ether is inert to most common oxidizing agents used for alcohols. |
| Common Reductants (e.g., LiAlH₄, NaBH₄) | Stable | The protecting group is unaffected by hydride-based reducing agents. |
| Organometallic Reagents (e.g., Grignard) | Stable | The absence of an acidic proton prevents reaction with organometallic reagents. |
Deprotection: Regenerating the Alcohol
The cleavage of the MDPS ether is most effectively achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion's high affinity for silicon drives the formation of a stable Si-F bond, leading to the liberation of the alcohol.
Mechanism of Deprotection: Fluoride-Mediated Cleavage
The deprotection is initiated by the nucleophilic attack of the fluoride ion on the silicon atom of the MDPS ether. This forms a pentacoordinate silicon intermediate which is unstable and readily collapses, breaking the silicon-oxygen bond to release the alkoxide. A subsequent aqueous workup protonates the alkoxide to furnish the parent alcohol.
Figure 2: Mechanism for the fluoride-mediated cleavage of a methyldiphenylsilyl ether.
Experimental Protocol: Deprotection of an MDPS Ether
This protocol provides a general method for the removal of the MDPS protecting group.
Materials:
-
MDPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MDPS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | - Insufficient reagent stoichiometry- Moisture in the reaction- Sterically hindered alcohol | - Increase the equivalents of this compound and imidazole.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase reaction time and/or temperature. |
| Low Deprotection Yield | - Incomplete reaction- Base-sensitivity of the substrate | - Increase the equivalents of TBAF or the reaction time.- Buffer the TBAF solution with a small amount of acetic acid to mitigate basicity. |
| Formation of Siloxane Byproducts | - Presence of water during the protection reaction or workup. | - Maintain strictly anhydrous conditions during the reaction.- Use saturated aqueous solutions for the workup to minimize water activity. |
Conclusion
This compound is a highly effective reagent for the protection of alcohols, offering a methyldiphenylsilyl ether with a desirable balance of stability and reactivity. Its resilience in acidic media makes it a valuable component of orthogonal protection schemes in complex syntheses. The straightforward and high-yielding protocols for both its installation and removal, coupled with its predictable stability profile, establish the MDPS group as an indispensable tool for the modern synthetic chemist.
References
- Gelest, Inc. Deprotection of Silyl Ethers. [Link]
Application Note & Protocol: Step-by-Step Synthesis of Diphenylmethylsilyl (DPMS) Ethers
Introduction: The Role of Diphenylmethylsilyl Ethers in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often a site of unwanted reactivity. Silyl ethers are a cornerstone of alcohol protection chemistry due to their ease of installation, tunable stability, and mild removal conditions.[1][2][3]
The Diphenylmethylsilyl (DPMS) ether, with its characteristic Ph₂MeSi-O-R structure, emerges as a valuable protecting group within this class.[4][5] It offers a unique balance of steric bulk and electronic properties, conferring stability against a wide range of reagents and reaction conditions where other common silyl ethers, like Trimethylsilyl (TMS), might fail. Its removal is typically achieved under specific conditions, most notably with a source of fluoride ions, allowing for orthogonal deprotection strategies in complex syntheses.[1] This guide provides a comprehensive overview of the synthesis of DPMS ethers, grounded in mechanistic understanding and field-proven protocols for researchers in synthetic chemistry and drug development.
Guiding Principles: The Reaction Mechanism
The formation of a diphenylmethylsilyl ether is a nucleophilic substitution reaction at the silicon center. The process is most commonly achieved by reacting an alcohol with diphenylmethylsilyl chloride (DPMS-Cl) in the presence of a suitable base.[1][6][7]
The key steps are:
-
Activation: The base plays a crucial role. While a simple amine base like triethylamine (Et₃N) can be used to scavenge the HCl byproduct, a more effective catalyst is often imidazole.[6] Imidazole acts as a nucleophilic catalyst, first reacting with DPMS-Cl to form a highly reactive diphenylmethylsilylimidazolium intermediate.
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic silicon atom of the silylating agent (either DPMS-Cl directly or the silylimidazolium intermediate).[7][8]
-
Deprotonation & Product Formation: The chloride ion is displaced, and the resulting protonated ether is neutralized by the base to yield the final DPMS ether product and the protonated base (e.g., imidazolium hydrochloride).
Detailed Experimental Protocol: Synthesis of Benzyloxydiphenylmethylsilane
This protocol details a representative procedure for the protection of a primary alcohol, benzyl alcohol, using diphenylmethylsilyl chloride and imidazole.
Materials & Reagents
-
Benzyl alcohol (Substrate)
-
Diphenylmethylsilyl chloride (DPMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diphenylmethylsilyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq.), imidazole (1.5 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath while stirring.
-
Reagent Addition: Add diphenylmethylsilyl chloride (1.1 eq.) dropwise to the cooled solution via syringe over 5-10 minutes. A white precipitate (imidazolium hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product, the DPMS ether, will be less polar (higher Rf value) than the starting alcohol.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6][9]
-
Work-up & Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diphenylmethylsilyl ether.
Process Visualization: Experimental Workflow
Data Summary: Substrate Scope and Conditions
The following table summarizes typical conditions and outcomes for the silylation of various alcohol types.
| Substrate Type | Relative Reactivity | Typical Base | Solvent | Typical Time (h) | Expected Yield (%) |
| Primary Alcohol | High | Imidazole, Et₃N | DCM, DMF | 1 - 4 | 85 - 98 |
| Secondary Alcohol | Medium | Imidazole | DCM, DMF | 4 - 12 | 70 - 90 |
| Tertiary Alcohol | Low | Imidazole, DMAP cat. | DMF, MeCN | 12 - 48 | 20 - 60[10] |
| Phenol | High | Imidazole, Et₃N | DCM, MeCN | 1 - 3 | 90 - 99 |
Yields are highly substrate-dependent and may require optimization.
Senior Application Scientist Insights
Expertise & Experience: The Causality Behind Experimental Choices
-
Choice of Base: The selection of a base is not arbitrary. While triethylamine (Et₃N) is a simple and inexpensive stoichiometric base to neutralize HCl, imidazole is often superior. It functions as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation of the alcohol.[6] This is especially beneficial for less reactive, sterically hindered secondary alcohols.
-
Choice of Solvent: Dichloromethane (DCM) is a workhorse solvent for these reactions due to its inertness and low boiling point, which simplifies product isolation.[6] For sluggish reactions involving hindered alcohols, switching to a more polar solvent like N,N-dimethylformamide (DMF) can significantly increase the reaction rate, though its high boiling point makes it more difficult to remove during work-up.[6]
-
Silylating Agent Reactivity: While diphenylmethylsilyl chloride is the standard reagent, for exceptionally hindered alcohols that fail to react, one might consider using the corresponding silyl triflate (DPMS-OTf). Silyl triflates are much more electrophilic than silyl chlorides and react faster.[6] However, they are also more expensive and extremely moisture-sensitive, requiring rigorously anhydrous conditions and often a hindered, non-nucleophilic base like 2,6-lutidine to prevent side reactions.[6]
Trustworthiness: A Self-Validating System
A robust protocol must include methods for self-validation. This ensures that the experimental outcome is reliable and reproducible.
-
In-Process Monitoring: The progress of the silylation should always be monitored by Thin Layer Chromatography (TLC). A stained TLC plate will clearly show the consumption of the polar starting alcohol (lower Rf) and the formation of the non-polar silyl ether product (higher Rf). The reaction is complete only when the starting alcohol spot has completely disappeared.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed through spectroscopic analysis.
-
¹H NMR: Look for the appearance of new signals corresponding to the diphenylmethylsilyl group: two multiplets in the aromatic region (~7.2-7.6 ppm) for the two phenyl groups and a characteristic singlet for the methyl group (~0.5-0.8 ppm). A downfield shift of the protons on the carbon bearing the oxygen is also expected.
-
¹³C NMR: Confirm the presence of the new silyl group carbons.
-
IR Spectroscopy: The most telling evidence of a successful reaction is the complete disappearance of the broad O-H stretching band from the starting alcohol (typically ~3200-3600 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound, matching the theoretical values for the DPMS ether.
-
References
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- Organic Chemistry Portal.
- Master Organic Chemistry. Protecting Groups For Alcohols. Link
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- Piva, O., Amougay, A., & Pete, J. P. (1995). Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols.
- ResearchGate. Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. Link
- Denmark, S. E., Hammer, R. P., Weber, E. J., & Habermas, K. L. (1987). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry, 52(9), 165-172. Link
- Chemistry LibreTexts. 16: Silylethers. Link
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Link
- Fiveable. Protection of Alcohols. Link
- Leah4sci. TMS Alcohol Protecting Group Using Silyl Ether. Link
- Illinois Experts. Diphenylmethylsilyl Ether (DPMS): A Protecting Group for Alcohols. Link
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Application Notes & Protocols: Chloro(methyl)diphenylsilane for the Selective Protection of Primary Alcohols
Introduction: Strategic Deployment of Silyl Ethers in Synthesis
In the complex landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, requires temporary masking to prevent undesired reactions with a wide array of reagents.[3][4][5] Among the arsenal of protecting groups, silyl ethers are preeminent due to their ease of installation, tunable stability, and mild, selective cleavage conditions.[6][7][8][9]
While reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are workhorses in this field, Chloro(methyl)diphenylsilane (CMDPS or DPMSCl) offers a unique combination of steric and electronic properties. The resulting methyldiphenylsilyl (MDPS) ether provides a stability profile intermediate between the more labile alkylsilyl ethers and the highly robust, sterically hindered ones. The presence of two phenyl groups imparts significant steric bulk, enabling high selectivity for the protection of primary alcohols over more hindered secondary and tertiary alcohols.[10] Furthermore, the electronic influence of the phenyl rings modulates the reactivity of the silicon center, offering distinct advantages in specific synthetic contexts.[11][12][13]
This guide provides a comprehensive overview of this compound as a targeted protecting group for primary alcohols, detailing the underlying chemical principles, step-by-step experimental protocols, and strategies for orthogonal deprotection.
The Methyldiphenylsilyl (MDPS) Group: Properties and Advantages
The choice of a silylating agent is a critical decision in synthesis design. The MDPS group, installed using this compound, offers a compelling balance of features:
-
High Selectivity for Primary Alcohols: The significant steric hindrance provided by the two phenyl groups and one methyl group on the silicon atom dramatically slows the rate of reaction with secondary and tertiary alcohols. This allows for the chemoselective protection of primary hydroxyls in polyol-containing molecules.[10]
-
Robust Stability: MDPS ethers exhibit greater stability towards acidic hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers. They are generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including many organometallic reagents, oxidants, and reductants.[5][14]
-
Orthogonal Cleavage: The Si-O bond is reliably cleaved under specific conditions, most notably by fluoride ion sources.[15][16] This allows for the selective removal of the MDPS group in the presence of other protecting groups that are stable to fluoride, such as benzyl or acetal groups, forming the basis of an orthogonal protection strategy.[8]
Mechanism of Protection: Nucleophilic Substitution at Silicon
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the electrophilic silicon atom.[3][4][15] The reaction is typically facilitated by a mild, non-nucleophilic base, such as imidazole or triethylamine. The base serves two critical functions: it deprotonates the alcohol to generate a more potent nucleophile (the alkoxide) and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
The mechanism is considered SN2-like. Despite the silicon atom being tertiary, its larger atomic radius and longer bond lengths compared to carbon reduce steric crowding, allowing the alkoxide to readily attack.[4][17]
Sources
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- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Introduction: The Versatile Role of Organosilanes in Peptide Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of Chloro(methyl)diphenylsilane in modern peptide synthesis.
The precise, stepwise assembly of amino acids to form peptides is a cornerstone of biochemical research and drug development. Success in this field hinges on the strategic use of protecting groups and, for solid-phase synthesis, the intelligent design of linkers to anchor the nascent peptide chain to a resin support.[1][2][3] Organosilicon compounds, particularly silyl halides like this compound, have emerged as powerful reagents that offer unique solutions to challenges in both of these areas.
This compound (MePh₂SiCl or DPMSCl) is a reactive organosilane featuring a silicon atom bonded to a methyl group, two phenyl groups, and a reactive chlorine atom.[4] This structure makes it an effective silylating agent, primarily used to introduce the methyldiphenylsilyl (MePh₂Si) group. In the context of peptide synthesis, this moiety can serve as a sterically demanding, yet selectively cleavable, protecting group for reactive amino acid side chains. Furthermore, the principles of arylsilane chemistry allow for its incorporation into innovative "traceless" linker strategies, which are invaluable for generating diverse peptide and small molecule libraries.[5][6][7]
This document provides a detailed examination of these two primary applications, complete with the causality behind experimental choices, step-by-step protocols, and critical safety information for handling this versatile reagent.
PART 1: The Methyldiphenylsilyl (MePh₂Si) Group for Side-Chain Protection
In peptide synthesis, particularly the widely used Fmoc/tBu strategy, protecting groups are essential to prevent unwanted side reactions at the various functional groups present on amino acid side chains.[3][8][9] An ideal protecting group is easily introduced, stable throughout the iterative coupling and deprotection cycles of the main peptide chain, and can be removed under specific conditions that do not affect other protecting groups (a concept known as orthogonality).[1][8]
Silyl ethers have become a valuable class of protecting groups for the hydroxyl functions of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr), as well as other hydroxyl-containing amino acids like Hydroxyproline (Hyp).[10][11] The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom. The methyldiphenylsilyl (MePh₂Si) group, introduced by this compound, offers a unique balance of stability and selective lability.
Causality & Advantages of MePh₂Si Protection
-
Enhanced Stability: Compared to smaller silyl groups like Trimethylsilyl (TMS), the two bulky phenyl groups on the MePh₂Si moiety provide significant steric hindrance, rendering the resulting silyl ether stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[1][10]
-
Prevention of Aggregation: During Solid-Phase Peptide Synthesis (SPPS), growing peptide chains, especially those rich in hydrophobic residues, can aggregate on the resin support, leading to incomplete coupling and deletion sequences. The sheer size of the MePh₂Si group can act as a solubilizing and spacing moiety, disrupting inter-chain hydrogen bonding and preventing aggregation.[9][11]
-
Orthogonal Cleavage: The MePh₂Si group is typically removed using fluoride ion sources, such as Tetrabutylammonium Fluoride (TBAF). This cleavage condition is orthogonal to both the acidic conditions (TFA) used to remove tBu-based side-chain protecting groups and cleave the peptide from the resin, and the basic conditions used for Fmoc removal.[11] This orthogonality is critical for complex synthetic strategies.
Data Summary: Comparison of Silyl Protecting Groups
| Protecting Group | Silylating Agent | Typical Introduction Conditions | Stability to Fmoc SPPS (Base) | Stability to TFA (Acid) | Cleavage Conditions |
| TMS | Chlorotrimethylsilane | Imidazole, DMF | Low (Labile) | Low (Very Labile) | Mild Acid, Alcohol, H₂O |
| TBDMS | tert-Butyldimethylsilyl Chloride | Imidazole, DMF | High | Moderate | TBAF, HF, Strong Acid |
| TIPS | Triisopropylsilyl Chloride | Imidazole, DMF | High | High | TBAF, HF |
| MePh₂Si (DPMS) | This compound | Imidazole/Pyridine, DMF | High | Moderate to High | TBAF, HF |
Experimental Protocol 1: MePh₂Si Protection of a Hydroxyl-Containing Amino Acid
This protocol describes the protection of the side-chain hydroxyl group of Fmoc-Ser-OH as an example.
Materials:
-
Fmoc-Ser-OH
-
This compound (MePh₂SiCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-Ser-OH (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice bath. This is done to moderate the exothermic reaction and minimize potential side reactions.
-
Addition of Silylating Agent: Add this compound (1.2 eq) dropwise to the stirred solution over 10-15 minutes. The dropwise addition helps to control the reaction rate.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing cold water and EtOAc.
-
Extraction & Washing: Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted acidic species.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (Fmoc-Ser(OSiMePh₂)-OH) by flash column chromatography on silica gel to obtain the pure protected amino acid.
Experimental Protocol 2: Deprotection of the MePh₂Si Group
This protocol describes the removal of the MePh₂Si group from a protected peptide attached to a solid-phase resin.
Materials:
-
Peptide-resin containing a MePh₂(Si)-protected residue
-
Tetrabutylammonium Fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM within a suitable reaction vessel. Drain the solvent.
-
Deprotection Cocktail: Add a solution of 1 M TBAF in THF to the resin. Use enough volume to fully cover the swollen resin.
-
Reaction: Gently agitate the resin slurry at room temperature. The deprotection is typically complete within 1-2 hours. The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with THF (3x), followed by DCM (3x) to remove all traces of TBAF and the cleaved silyl byproduct.
-
Further Steps: The resin-bound peptide with the now-free hydroxyl group is ready for subsequent coupling steps or final cleavage from the resin.
PART 2: this compound in Traceless Linker Synthesis
A significant advancement in solid-phase synthesis is the development of traceless linkers.[6] Unlike traditional linkers that leave behind a functional group (e.g., a carboxylic acid or amide) on the cleaved product, a traceless linker is completely excised, leaving no "scar" from its attachment to the solid support.[7][12] This is particularly useful for generating libraries of diverse small molecules and for applications where the native C-terminus of a peptide is required.
Arylsilanes have been successfully employed as traceless linkers, especially for anchoring the aromatic side chains of amino acids like Phenylalanine (Phe) or Tyrosine (Tyr).[5] This strategy allows for the elongation of the peptide chain in both the N- and C-terminal directions, dramatically increasing the diversity of potential analogues. This compound can serve as a key building block for creating the silicon-based anchor point on the polymer support.
Conceptual Workflow: Silicon-Based Traceless Linker
The general principle involves attaching an amino acid's side chain to the resin via a robust Carbon-Silicon bond. After the peptide has been fully assembled, this C-Si bond is cleaved under acidic conditions (e.g., TFA or HF), which protonates the aromatic ring and facilitates cleavage, releasing the peptide with its native, unmodified side chain.
Caption: Conceptual workflow for a silicon-based traceless linker.
General Protocol: Traceless Cleavage from a Silyl Linker
This protocol outlines the final cleavage step, which is the defining feature of a traceless silyl linker strategy.
Materials:
-
Fully assembled peptide on a silyl-linked resin
-
Reagent K or similar cleavage cocktail (e.g., 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
HPLC for purification
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the cold cleavage cocktail to the resin. The strong acid (TFA) protonates the aromatic ring attached to the silicon, making the C-Si bond susceptible to cleavage. Scavengers in the cocktail (phenol, thioanisole, etc.) are crucial to trap the reactive cationic species generated from the tBu and other protecting groups, preventing side reactions with sensitive residues like Trp, Met, and Tyr.[13]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying & Purification: Dry the crude peptide pellet under vacuum. The final product will have a native Phenylalanine (or other aromatically-linked) residue where the linker was attached.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC. Confirm the mass by mass spectrometry.
Safety and Handling of this compound
As a senior application scientist, ensuring the safe handling of all reagents is paramount. This compound is a hazardous chemical and requires strict adherence to safety protocols.
-
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[14][15][16] Contact with eyes can lead to blindness.[14]
-
Moisture Sensitive: Reacts with water or moisture in the air, likely producing corrosive HCl gas.[14][17] The product should be handled under an inert atmosphere.
-
Inhalation Hazard: Vapors may be harmful if inhaled.[4]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[14]
-
Respiratory Protection: Use in a well-ventilated fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic gases and vapors (Type A).[14]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[16][17]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[14] Seek immediate medical attention.
-
References
- Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI. [Link]
- Ollivier, N., et al. (2015). A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins.
- PubChem. This compound.
- Reineke, U., et al. (2010). Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. Thieme Connect. [Link]
- GHS. GHS 11 (Rev.11) SDS Word Download CAS: 144-79-6 Name: this compound. [Link]
- RSC Publishing. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. [Link]
- ResearchGate. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. [Link]
- Cankařová, N., et al. (2019). Traceless Solid-Phase Organic Synthesis.
- RSC Publishing. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. [Link]
- ResearchGate. Synthesis of silicon traceless linker for solid-phase reaction. [Link]
- Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- Organic Syntheses. 1-Chloro-1-[(dimethyl)phenylsilyl]hexane. [Link]
- National Center for Biotechnology Information.
- ACS Publications. A Silicon-Based Linker for Traceless Solid-Phase Synthesis. [Link]
- Angene. Key Organosilicon Intermediate: Buy Chloro(methyl)
- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Organic Syntheses.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
- e-EROS. Amino Acid-Protecting Groups. [Link]
- ScienceDirect. Synthesis of poly(silyl ether)
- Organic Syntheses. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. [Link]
- Organic Syntheses.
- e-EROS. Amino Acid-Protecting Groups. [Link]
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Application of Chloro(methyl)diphenylsilane in Carbohydrate Chemistry: A Technical Guide
Section 1: Introduction - The Strategic Role of Silyl Ethers in Carbohydrate Chemistry
Carbohydrates, with their dense polyhydroxylated structures, present a formidable challenge in synthetic organic chemistry. The subtle differences in the reactivity of their numerous hydroxyl groups necessitate a sophisticated approach to selective protection and deprotection.[1][2] Protecting groups are indispensable tools that temporarily mask functional groups, preventing them from interfering with desired transformations elsewhere in the molecule.[3][4]
Among the arsenal of protecting groups, silyl ethers have emerged as exceptionally versatile for masking hydroxyl functionalities.[5] Their popularity is rooted in their ease of installation, tunable stability based on the substituents on the silicon atom, and generally mild cleavage conditions.[6][7] This allows for the creation of complex, orthogonally protected building blocks essential for the synthesis of oligosaccharides and glycoconjugates.[8] Chloro(methyl)diphenylsilane is a reagent that forms the methyldiphenylsilyl (MDPS) ether, a protecting group with a unique profile of steric bulk and chemical stability, making it a valuable asset in multi-step carbohydrate synthesis.
Section 2: The Methyldiphenylsilyl (MDPS) Group: Properties and Rationale for Use
The choice of a silylating agent is a critical strategic decision. The reactivity and stability of the resulting silyl ether are dictated by the steric and electronic properties of the substituents on the silicon atom.[7] The MDPS group, installed using this compound, occupies a distinct position among common silyl ethers.
-
Steric Hindrance: The two phenyl groups provide significant steric bulk, comparable to the widely used tert-butyldiphenylsilyl (TBDPS) group. This bulk is a key attribute for achieving high regioselectivity, preferentially protecting sterically accessible primary hydroxyl groups over more hindered secondary ones.[1][2] This is a cornerstone of carbohydrate chemistry, where selective functionalization of the C-6 primary alcohol is a frequent requirement.[1]
-
Stability Profile: The MDPS group offers substantial stability across a wide range of reaction conditions, including those that are oxidative or basic, and it is generally more robust than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES).[9][10] Its stability is often compared to the TBDPS group, rendering it a "permanent" protecting group during many synthetic stages, only to be removed near the end of a sequence.[11] The replacement of the tert-butyl group (in TBDPS) with a methyl group slightly modulates its electronic properties and steric profile, which can influence its lability under specific acidic or fluoride-mediated deprotection conditions.
The following diagram illustrates the general workflow involving a silyl ether protecting group in a synthetic campaign.
Diagram 1: General workflow for the application of MDPS protection in carbohydrate synthesis.
Section 3: Core Mechanisms: Protection and Deprotection
The formation and cleavage of silyl ethers proceed through well-understood reaction pathways.
Protection (Silylation)
The protection of an alcohol with this compound is typically achieved in the presence of a weak, non-nucleophilic base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is believed to follow an SN2-type mechanism at the silicon center.[12][13]
-
Activation: The base (e.g., imidazole) activates the alcohol, increasing its nucleophilicity, or reacts with the silyl chloride to form a more reactive silylimidazolium intermediate.
-
Nucleophilic Attack: The hydroxyl group of the carbohydrate attacks the electrophilic silicon atom of this compound.[12]
-
Displacement: The chloride ion is displaced, and a proton is removed from the oxonium intermediate by the base, yielding the neutral silyl ether and the protonated base (e.g., imidazolium chloride).
Deprotection (Desilylation)
The key to the utility of silyl ethers is their selective removal. The MDPS group, like other silyl ethers, is typically cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[9][13] The exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, is the thermodynamic driving force for this reaction.[9]
-
Fluoride Attack: The fluoride ion attacks the silicon atom.
-
Cleavage: A pentacoordinate silicate intermediate is formed, which then collapses, breaking the Si-O bond and liberating the alcohol.
The following diagram outlines the chemical transformations during protection and deprotection.
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Application Note: Chloro(methyl)diphenylsilane in the Synthesis of Silylated Drug Analogs
Introduction: The Strategic Role of Silylation in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic profiles. Silylation, the introduction of a silyl group (R₃Si) into a molecule, has emerged as a powerful and versatile tool for drug development professionals.[1][2] This chemical modification can profoundly influence a drug candidate's physicochemical properties, including lipophilicity, metabolic stability, and cellular uptake.[3] Among the arsenal of silylating agents, chloro(methyl)diphenylsilane (C₁₃H₁₃ClSi) stands out as a reagent of significant interest due to the unique characteristics of the diphenylmethylsilyl (DPMS) group it imparts.[4][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of silylated drug analogs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic implications of DPMS ether formation in drug design and delivery.
Scientific Foundation: Understanding the Diphenylmethylsilyl Ether
The diphenylmethylsilyl group offers a unique balance of steric bulk and electronic properties, making it a valuable protecting group for hydroxyl functionalities commonly found in drug molecules.[8] The formation of a DPMS ether from an alcohol proceeds via a nucleophilic substitution reaction, typically an Sₙ2 mechanism, where the oxygen of the hydroxyl group attacks the electrophilic silicon atom of this compound.[1][2][9]
The stability of the resulting Si-O bond is a key consideration. Silyl ethers are generally thermodynamically stable but can be kinetically labile under acidic conditions.[3][10] The rate of hydrolysis is highly dependent on the steric hindrance around the silicon atom.[11][12] The two phenyl groups and one methyl group in DPMS provide a moderate level of steric protection, rendering the DPMS ether more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers, but often more readily cleaved than highly hindered groups like tert-butyldiphenylsilyl (TBDPS) ethers.[11][13][14] This tunable stability is a critical advantage in multi-step syntheses where selective protection and deprotection are required.[13][15]
Visualizing the Silylation Workflow
The following diagram illustrates the general workflow for the synthesis of a silylated drug analog using this compound.
Caption: General workflow for the synthesis and purification of a silylated drug analog.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the silylation of a model drug containing a primary hydroxyl group and the subsequent deprotection of the DPMS ether.
Protocol 1: Synthesis of a Diphenylmethylsilyl (DPMS) Protected Drug Analog
This protocol outlines the silylation of a hypothetical drug molecule, "Drug-OH," to its corresponding DPMS ether.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Drug-OH | - | - | >98% | - |
| This compound | 144-79-6 | 232.78 | 97% | |
| Imidazole | 288-32-4 | 68.08 | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | - | - | - | - |
| Brine (Saturated aqueous NaCl) | - | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Drug-OH (1.0 eq).
-
Dissolution: Dissolve the Drug-OH in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silylated drug analog.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chlorosilanes are highly reactive towards water, leading to the formation of silanols and subsequent disiloxanes.[16][17] Maintaining anhydrous conditions is crucial to prevent the decomposition of the silylating agent and ensure high yields.
-
Base (Imidazole): A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1] Imidazole is a common choice as it is a non-nucleophilic base that also acts as a catalyst.
-
Stoichiometry: A slight excess of the silylating agent and a larger excess of the base are used to drive the reaction to completion.
-
Reaction Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the optimal reaction time.
Protocol 2: Deprotection of the DPMS Ether
The cleavage of the DPMS ether can be achieved under various conditions, with fluoride-based reagents being particularly effective due to the high strength of the Si-F bond.[1]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Silylated Drug Analog | - | - | - | - |
| Tetra-n-butylammonium fluoride (TBAF) | 429-41-4 | 261.47 | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | - | - | - | - |
Procedure:
-
Reaction Setup: Dissolve the silylated drug analog (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the deprotected drug molecule by flash column chromatography if necessary.
Alternative Deprotection Methods:
Selective deprotection of DPMS ethers can also be achieved under specific acidic conditions or through photolytic cleavage, offering orthogonality with other silyl protecting groups.[18][19][20][21][22]
Strategic Applications in Drug Design
The incorporation of a diphenylmethylsilyl ether into a drug molecule can serve several strategic purposes:
-
Prodrug Design: Silyl ethers can act as prodrugs that are cleaved in vivo to release the active parent drug.[3][10] The rate of cleavage can be tuned by modifying the steric and electronic environment of the silicon atom, potentially allowing for targeted drug release in specific physiological environments, such as the acidic milieu of a tumor.[12]
-
Improved Pharmacokinetics: The increased lipophilicity imparted by the DPMS group can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This can lead to improved oral bioavailability and better penetration of biological membranes.
-
Intellectual Property: The creation of novel silylated analogs of existing drugs can be a valuable strategy for extending patent life and generating new intellectual property.[23]
Analytical Characterization of Silylated Analogs
The successful synthesis and purification of silylated drug analogs must be confirmed by appropriate analytical techniques.
-
Gas Chromatography (GC): Silylation is a common derivatization technique used to increase the volatility of polar compounds for GC analysis.[1][2][24] The resulting silylated compounds are more thermally stable and provide better chromatographic separation.[2]
-
Mass Spectrometry (MS): Silyl derivatives often yield more favorable and diagnostic fragmentation patterns in electron-impact mass spectrometry (EI-MS), aiding in structure elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are indispensable for the structural confirmation of silylated compounds. The chemical shifts of the methyl and phenyl protons on the DPMS group provide characteristic signals for its presence.
Conclusion
This compound is a valuable reagent for the synthesis of silylated drug analogs, offering a versatile tool for medicinal chemists. The resulting diphenylmethylsilyl ethers provide a moderate level of stability, allowing for their use as protecting groups in complex syntheses and as cleavable linkers in prodrug design. The protocols and principles outlined in this application note are intended to provide a solid foundation for researchers to explore the potential of silylation in their drug discovery and development programs.
References
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- This compound: An Overview. INNO Specialty Chemicals.
- Silylation – Knowledge and References. Taylor & Francis.
- Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols. Taylor & Francis Online.
- Stability of Silyl Ethers Under Glycosylation Conditions: A Compar
- Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Silyl
- Techniques for silylation.
- Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry.
- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
- Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. PMC - NIH.
- Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- Optimizing Material Performance: The Role of this compound. Self.
- An In-Depth Guide to Silylation Reagents: Applic
- This compound. Chem-Impex.
- CAS 144-79-6: this compound. CymitQuimica.
- Quantification of silylated organic compounds using gas chrom
- Navigating the Stability Landscape of Silyl Ethers: A Compar
- Buy this compound. Smolecule.
- Exploitation of silicon medicinal chemistry in drug discovery.
- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC - PubMed Central.
- The Cornerstone of GC Analysis: A Technical Guide to Silyl
- Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
- Synthesis of silylated drug derivatives 3, 4, 6, 9 and 10.
- Chlorosilane. Wikipedia.
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- This compound, 97% 10 g. Thermo Scientific Chemicals.
- Silyl ether. Wikipedia.
- Synthesis of silylated cyanohydrins.
- Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications.
- Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. American Chemical Society.
- A useful feature of silyl ethers is that they greatly increase the vol
- Chloro(methyl)
- Selective Deprotection of Silyl Ethers.
- This compound 98 144-79-6. Sigma-Aldrich.
- Advantages And Disadvantages Of Silyl
- Deprotection of Silyl Ethers. Gelest.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Self.
- Stereocontrolled synthesis of methyl silanediol peptide mimics. PubMed.
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Application Notes and Protocols: Polymerization Reactions Initiated by Chloro(methyl)diphenylsilane
Introduction: Unveiling the Potential of Chloro(methyl)diphenylsilane in Polymer Synthesis
This compound (CMDPS) is a versatile organosilicon compound recognized for its utility as a building block in the synthesis of specialized polymers, including silicone resins and silane-modified materials.[1][2][3] While traditionally employed as a coupling agent or a terminating agent in anionic polymerizations, its potential as an initiator for cationic polymerization presents an intriguing avenue for the synthesis of well-defined polymers.[2][4] The presence of a labile silicon-chlorine bond allows for the generation of a silylium cation or a carbocationic species in the presence of a suitable monomer and, in many cases, a co-initiator, thereby initiating chain-growth polymerization.[5]
This guide provides an in-depth exploration of the mechanistic principles and practical protocols for utilizing this compound as an initiator in polymerization reactions. We will delve into the underlying chemistry of cationic polymerization initiated by silyl halides and present detailed experimental procedures for researchers, scientists, and drug development professionals seeking to leverage this methodology for the synthesis of novel polymeric materials.
Mechanistic Insights: The Cationic Polymerization Pathway
The initiation of polymerization by this compound typically proceeds via a cationic mechanism, particularly for monomers capable of stabilizing a positive charge, such as vinyl ethers and certain styrene derivatives.[2][5] The process can be conceptualized in the following key stages: initiation, propagation, and termination.
Initiation: The Genesis of the Active Center
Initiation is the critical first step where a reactive cationic species is generated from the monomer.[6] In the context of CMDPS, this can occur through two primary pathways, often facilitated by a Lewis acid co-initiator (e.g., SnCl₄, AlCl₃, ZnCl₂).[7][8]
-
Direct Silylium Ion Formation: The Lewis acid can abstract the chloride ion from CMDPS, generating a diphenyl(methyl)silylium cation. This highly electrophilic species can then attack the electron-rich double bond of a vinyl monomer to initiate polymerization.
-
In-situ Generation of a Protic Acid or Carbocation: In the presence of trace protic impurities (like water), the Lewis acid can form a complex that acts as a strong protic acid.[5] This acid then protonates the monomer, creating a carbocation that initiates the polymerization chain. Alternatively, CMDPS can react with the Lewis acid to form a complex that can directly add to the monomer, generating the initial carbocationic propagating species.
The choice of co-initiator and reaction conditions significantly influences the initiation efficiency and the overall control of the polymerization.
Propagation: The Growth of the Polymer Chain
Once the initial cationic species is formed, it rapidly adds to subsequent monomer units in a head-to-tail fashion.[6] This process, known as propagation, leads to the growth of the polymer chain. The stability of the propagating carbocation is crucial for a controlled polymerization. Monomers with electron-donating substituents, such as alkoxy groups in vinyl ethers, are particularly well-suited for cationic polymerization as they can stabilize the positive charge on the growing chain end through resonance.[2][5]
Termination and Chain Transfer: Controlling the Polymer Architecture
Termination and chain transfer are competing reactions that limit the molecular weight and can broaden the molecular weight distribution of the resulting polymer.[6] Termination can occur through recombination of the propagating cation with the counter-ion or reaction with impurities. Chain transfer involves the transfer of a proton from the growing polymer chain to a monomer, solvent, or counter-ion, which terminates one chain while initiating a new one.[6] In living cationic polymerization, these termination and chain transfer reactions are minimized, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2]
Visualizing the Mechanism: Cationic Polymerization Initiated by CMDPS
Caption: Cationic polymerization initiated by this compound.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the cationic polymerization of a vinyl ether, specifically isobutyl vinyl ether (IBVE), initiated by this compound. These protocols are designed to be a starting point for researchers, and optimization of reaction conditions may be necessary for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (CMDPS) | ≥97% | Major Chemical Supplier | Store under inert atmosphere. |
| Isobutyl vinyl ether (IBVE) | ≥99%, contains MEHQ as inhibitor | Major Chemical Supplier | Purify before use. |
| Tin(IV) chloride (SnCl₄) | ≥99% | Major Chemical Supplier | Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use from a solvent purification system or freshly distilled. |
| Methanol | ACS grade | Major Chemical Supplier | For quenching the reaction. |
| Nitrogen or Argon gas | High purity | Local Gas Supplier | For maintaining an inert atmosphere. |
Protocol 1: General Procedure for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol outlines the fundamental steps for the polymerization of IBVE.
1. Preparation of Monomer and Solvent:
- Purify IBVE by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
- Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
2. Polymerization Reaction:
- In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add 20 mL of anhydrous dichloromethane (DCM).
- Cool the flask to the desired reaction temperature (e.g., -20 °C) in a suitable cooling bath.
- Add the purified isobutyl vinyl ether (IBVE) (e.g., 2.0 g, 20 mmol) to the cooled solvent.
- In a separate, dry vial under an inert atmosphere, prepare the initiator solution by dissolving this compound (CMDPS) (e.g., 0.113 g, 0.5 mmol) in 2 mL of anhydrous DCM.
- In another dry vial, prepare the co-initiator solution by dissolving Tin(IV) chloride (SnCl₄) (e.g., 0.261 g, 1.0 mmol) in 2 mL of anhydrous DCM.
- To the stirred monomer solution, add the CMDPS solution via syringe.
- Initiate the polymerization by the dropwise addition of the SnCl₄ solution. The reaction mixture may become viscous as the polymerization proceeds.
- Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
3. Quenching and Polymer Isolation:
- Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).
- Allow the mixture to warm to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
- Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
4. Polymer Characterization:
- Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
- Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Experimental Workflow Visualization
Sources
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pslc.ws [pslc.ws]
- 8. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Chloro(methyl)diphenylsilane
Introduction: The Versatility of Chloro(methyl)diphenylsilane
This compound (C₁₃H₁₃ClSi) is a versatile organosilicon compound that serves as a crucial building block in a multitude of chemical applications.[1][2][3] Its unique molecular architecture, featuring two phenyl groups, a methyl group, and a reactive chlorine atom attached to a central silicon atom, makes it an invaluable reagent in organic synthesis and materials science.[2] This compound is instrumental in the production of advanced silicone polymers, including oils, rubbers, and resins, where it is used to fine-tune material properties such as thermal stability, mechanical strength, and chemical resistance.[4] Furthermore, this compound is employed as a silane coupling agent to enhance adhesion between organic and inorganic materials in composites, as a surface modifying agent to impart hydrophobicity, and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5]
These application notes provide a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is grounded in established principles of organometallic chemistry, with a strong emphasis on safety and procedural rationale to ensure a reliable and reproducible synthesis.
Chemical Principles and Synthesis Strategy
The synthesis of this compound is most effectively achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organosilicon chemistry.[6][7][8][9] The core of this synthetic approach involves the nucleophilic attack of a Grignard reagent, in this case, methylmagnesium chloride (CH₃MgCl), on an electrophilic silicon center. The chosen precursor for this synthesis is dichlorodiphenylsilane ((C₆H₅)₂SiCl₂).
The reaction proceeds as follows:
(C₆H₅)₂SiCl₂ + CH₃MgCl → (C₆H₅)₂(CH₃)SiCl + MgCl₂
The rationale for selecting this pathway is twofold:
-
High Selectivity: The Grignard reaction allows for the controlled, stepwise substitution of the chlorine atoms on the silicon.[9] By carefully controlling the stoichiometry of the reactants, the monosubstitution product, this compound, can be favored.
-
Versatility and Accessibility: Both dichlorodiphenylsilane and methylmagnesium chloride are commercially available, making this a readily accessible synthetic route in a standard laboratory setting.[10]
A critical consideration in this synthesis is the high reactivity of all chlorosilane species and the Grignard reagent with moisture.[6][11] Chlorosilanes readily hydrolyze in the presence of water to produce corrosive hydrochloric acid and silanols, which can then condense to form polysiloxanes.[6][11][12] Therefore, the entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Safety Precautions and Hazard Management
Extreme caution must be exercised throughout this synthesis.
-
Chlorosilane Hazards: Chlorosilanes are flammable, corrosive, and react violently with water.[13][14][15] Vapors are corrosive to the skin, eyes, and respiratory tract.[13] All manipulations should be performed in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[13][14]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents are mandatory.
-
Grignard Reagent: Methylmagnesium chloride is a flammable and moisture-sensitive reagent.[10] It should be handled under an inert atmosphere.
-
Fire Safety: Keep a dry powder (Class D) or carbon dioxide fire extinguisher readily accessible. Do NOT use water to extinguish a chlorosilane fire. [13][15]
-
Waste Disposal: All chlorosilane waste must be quenched carefully and disposed of in accordance with institutional and local regulations.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | 253.20 | 25.32 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Methylmagnesium chloride | CH₃MgCl | 74.79 | 33.3 mL (0.1 mol) | 3.0 M in THF | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous | Acros Organics |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | For purification | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | Reagent Grade | VWR |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Anhydrous | J.T. Baker |
Equipment
-
500 mL three-necked round-bottom flask
-
250 mL dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon gas inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (Vigreux column, condenser, receiving flask)
-
Oil bath
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a 250 mL dropping funnel. The third neck should be fitted with a septum for inert gas inlet.
-
Thoroughly flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of nitrogen or argon.
-
To the cooled flask, add dichlorodiphenylsilane (25.32 g, 0.1 mol) and 100 mL of anhydrous diethyl ether via a cannula or syringe. Begin stirring the solution.
-
-
Grignard Reagent Addition:
-
Charge the dropping funnel with methylmagnesium chloride (33.3 mL of a 3.0 M solution in THF, 0.1 mol) under an inert atmosphere.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add the methylmagnesium chloride solution dropwise to the stirred solution of dichlorodiphenylsilane over approximately 1 hour. A white precipitate of magnesium chloride will form.
-
Causality: The slow, cooled addition is crucial to control the exothermic reaction and to favor the desired monosubstitution. Rapid addition could lead to the formation of the disubstituted product, dimethyldiphenylsilane.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly quench the reaction by adding approximately 100 mL of saturated aqueous ammonium chloride solution through the dropping funnel. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product obtained is a colorless to pale yellow liquid.[1][2]
-
Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 295 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition. A reported boiling point is ~115 °C at 23 mmHg.[17]
-
Collect the fraction corresponding to pure this compound. The expected yield is typically in the range of 70-85%.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the methyl and phenyl groups in the correct ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity of the compound and confirm its molecular weight (232.78 g/mol ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the Si-Cl, Si-CH₃, and Si-Ph bonds.
Conclusion
This protocol provides a detailed and reliable method for the laboratory-scale synthesis of this compound via a Grignard reaction. By adhering to the principles of anhydrous reaction conditions and stringent safety protocols, researchers can successfully synthesize this valuable organosilicon intermediate for a wide range of applications in both academic and industrial settings. The key to a successful synthesis lies in the meticulous control of reaction parameters, particularly stoichiometry and temperature, to maximize the yield of the desired monosubstituted product.
References
- Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- PubChem. (n.d.). Dichlorodiphenylsilane.
- INNO Specialty Chemicals. (n.d.). This compound: An Overview.
- ResearchGate. (2025, August 6). (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.
- Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure.
- Google Patents. (n.d.). US2886583A - Production of organo-silicon compounds.
- Lucknow University. (2020, April 6). Organosilicon Compounds.
- Wikipedia. (n.d.). Diphenylsilanediol.
- A&A Pharmachem. (n.d.). Optimizing Material Performance: The Role of this compound.
- Find Reliable Suppliers. (n.d.). This compound: A Versatile Chemical for Various Applications.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Journal of the American Chemical Society. (1939). Reactions of Aryl Grignard Reagents with Silicon Halides.
- YouTube. (2009, February 5). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2).
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- NIH. (n.d.). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides.
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Application Notes and Protocols for the Purification of Chloro(methyl)diphenylsilane
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of Chloro(methyl)diphenylsilane (CAS 144-79-6). Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines methodologies for achieving high-purity this compound, a critical precursor in the synthesis of advanced silicone polymers, resins, and as a versatile silylating agent in organic synthesis.[1][2][3][4] The protocols herein cover fractional vacuum distillation, column chromatography, and recrystallization, underpinned by a discussion of the rationale behind each technique and critical safety considerations for handling this reactive and corrosive compound.[5][6][7][8]
Introduction: The Imperative for Purity
This compound is a cornerstone reagent in organosilicon chemistry. Its utility as a building block for specialized polymers in the automotive, electronics, and aerospace industries, and as a protecting group in pharmaceutical synthesis, is directly correlated with its purity.[1][4][9] Impurities can lead to unpredictable reaction kinetics, compromised polymer properties, and downstream purification challenges.
Common impurities in commercially available or synthetically prepared this compound can include:
-
Unreacted starting materials: In syntheses such as the Grignard reaction, residual phenylmagnesium bromide or dichloromethylphenylsilane may be present.[3][9][10]
-
Side-reaction byproducts: Homocoupling of Grignard reagents can lead to biphenyl. Over-reaction can result in triphenylmethylsilane.
-
Hydrolysis and condensation products: Due to the high reactivity of the Si-Cl bond with moisture, silanols (e.g., diphenylmethylsilanol) and siloxanes (e.g., 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane) are common impurities.[5][6][8][11] These can form upon exposure to atmospheric moisture and are often high-boiling oils or solids.
This guide provides the necessary protocols to mitigate these impurities, ensuring the high quality of this compound for demanding applications.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for designing effective purification strategies and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 144-79-6 | [1][2][7] |
| Molecular Formula | C₁₃H₁₃ClSi | [1][2][7] |
| Molecular Weight | 232.78 g/mol | [1][7][12] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 295 °C (at 760 mmHg) | [1][7] |
| Vapor Pressure | 3 mmHg (at 125 °C) | [7] |
| Density | 1.107 g/mL at 25 °C | [1][7] |
| Refractive Index | n20/D 1.574 | [7] |
| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, toluene, hexanes). Reacts with protic solvents (water, alcohols). | [2] |
Safety and Handling:
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[5][6][7][13]
-
Water-reactive: Reacts with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[5][6][8] All glassware and reagents must be scrupulously dried before use. Reactions and purifications should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Flammable: While it has a high flash point, it is a combustible liquid.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7] Work in a well-ventilated fume hood.
Purification Methodologies
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
Fractional Vacuum Distillation
Fractional vacuum distillation is the most common and effective method for purifying this compound on a laboratory to pilot scale.[14][15] This technique separates compounds based on differences in their boiling points. Operating under reduced pressure is essential to lower the boiling point and prevent thermal decomposition of the product.
Rationale: This method is particularly effective for removing both lower-boiling impurities (e.g., residual solvents like THF or diethyl ether from a Grignard reaction) and higher-boiling impurities (e.g., siloxane byproducts and biphenyl).[16]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (at least 20 cm in length) or a packed column (e.g., with Raschig rings or metal sponge) for higher efficiency.[16]
-
Use a short-path distillation head to minimize product loss.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Use a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
A manometer is essential for accurately monitoring the pressure.
-
-
Procedure:
-
Charge the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Begin heating the distillation flask using a heating mantle with a stirrer.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Slowly increase the heating mantle temperature to distill the main fraction of this compound. The boiling point will depend on the vacuum achieved (e.g., approximately 115-125 °C at 3 mmHg).[7]
-
Monitor the head temperature and collect the fraction that distills at a constant temperature.
-
Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.
-
Once the main fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing the inert gas to break the vacuum.
-
Diagram of the Fractional Vacuum Distillation Workflow:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Column Chromatography
For small-scale purifications or for removing impurities with boiling points very close to the product, column chromatography can be an effective alternative or complementary technique.[17]
Rationale: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Non-polar impurities will elute first, followed by the slightly more polar this compound, while highly polar impurities (e.g., silanols) will be strongly retained on the silica gel.
Important Consideration: Standard silica gel contains surface silanol groups and adsorbed water, which will readily react with this compound. Therefore, the silica gel must be deactivated before use.
Experimental Protocol:
-
Silica Gel Deactivation:
-
Dry the silica gel in a vacuum oven at >150 °C for at least 12 hours.
-
Allow the silica to cool under vacuum and then store it in a desiccator over a strong desiccant.
-
Alternatively, prepare a slurry of the silica gel in the initial eluent and add a small amount of a neutral amine, such as triethylamine (~1% v/v), to the eluent system to neutralize acidic sites.
-
-
Column Packing and Elution:
-
Pack a column with the deactivated silica gel using a non-polar solvent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or toluene.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity if necessary (e.g., adding 1-5% dichloromethane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure product.[18]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization
While this compound is a liquid at room temperature, it has a melting point around -22 °C. For very high purity requirements, low-temperature recrystallization can be employed, particularly to remove small amounts of soluble impurities.
Rationale: This technique relies on the principle that the desired compound is soluble in a suitable solvent at a higher temperature but less soluble at a lower temperature, while impurities remain in solution at the lower temperature.[19][20]
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at low temperatures (e.g., -20 to -78 °C) but highly soluble at or near room temperature.
-
Candidate solvents include dry, non-polar organic solvents such as pentane or heptane.
-
Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[21]
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of the chosen warm solvent under an inert atmosphere.
-
Slowly cool the solution in a cooling bath (e.g., an ice-salt bath or a dry ice/acetone bath).[22]
-
If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[20]
-
Allow the crystals to form slowly. Slow cooling generally results in larger, purer crystals.
-
Once crystallization is complete, quickly filter the cold suspension through a pre-cooled Büchner funnel under a blanket of inert gas.
-
Wash the crystals with a small amount of the ice-cold solvent.[22]
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of downstream applications. The choice of purification method—fractional vacuum distillation, column chromatography, or low-temperature recrystallization—should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. Adherence to strict anhydrous and inert atmosphere techniques is essential to prevent hydrolysis and the formation of siloxane impurities. By following the detailed protocols outlined in this guide, researchers and professionals can consistently obtain high-purity this compound for their synthetic needs.
References
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- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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- Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.
- Purification of chlorosilane using amine compound. (2011). Google Patents.
- Method for purifying chlorosilanes. (2012). Google Patents.
- (chloromethyl)dimethylphenylsilane. (n.d.). Organic Syntheses Procedure.
- Improve Your Handling of Chlorosilanes. (2016). ResearchGate.
- Purification of chlorosilanes. (1987). Google Patents.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Indian Academy of Sciences.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (2020, January 10). YouTube.
- Reactive Chlorosilane Byproducts, Popping Gels. (2018, July 23). SESHA.
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- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube.
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- Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
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- This compound: An Overview. (n.d.). INNO Specialty Chemicals.
- Grignard processes with improved yields of diphenylchlorosilanes as products. (2008). Google Patents.
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Application Notes and Protocols for the Deprotection of Diphenylmethylsilyl (DPMS) Ethers Using Fluoride Reagents
Introduction: The Strategic Role of the Diphenylmethylsilyl (DPMS) Ether Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] Silyl ethers are a widely employed class of protecting groups for hydroxyl functionalities, valued for their ease of installation, tunable stability, and mild removal conditions.[2] Among the diverse arsenal of silyl ethers, the diphenylmethylsilyl (DPMS) group offers a unique stability profile that can be strategically leveraged by synthetic chemists.
The DPMS group is characterized by its diphenylmethyl moiety attached to the silicon atom. This structural feature renders DPMS ethers significantly more labile than the more sterically hindered tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, particularly under acidic conditions.[3] This enhanced lability allows for the selective deprotection of DPMS-protected alcohols in the presence of more robust silyl ethers, a critical advantage in complex synthetic campaigns requiring orthogonal protecting group strategies. This application note provides a detailed technical guide on the deprotection of DPMS ethers with a focus on fluoride-based reagents, offering both established and novel protocols for researchers, scientists, and drug development professionals.
Mechanism of Fluoride-Mediated Desilylation
The cleavage of silyl ethers by fluoride ions is a highly efficient and widely utilized transformation in organic synthesis. The reaction is driven by the exceptionally high affinity of fluoride for silicon, which results in the formation of a strong Si-F bond.[4] The mechanism proceeds through a nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether, leading to the formation of a transient, pentacoordinate silicon intermediate. This hypervalent silicon species is unstable and rapidly collapses, cleaving the silicon-oxygen bond to release the alkoxide and form a stable silyl fluoride byproduct. Subsequent workup protonates the alkoxide to yield the desired alcohol.
Caption: Mechanism of fluoride-mediated DPMS ether deprotection.
Comparative Stability of Silyl Ethers
A key strategic consideration in the selection of a silyl protecting group is its relative stability compared to other functional groups and protecting groups within the molecule. The DPMS group exhibits a distinct stability profile that sets it apart from more commonly used silyl ethers.
Under acidic conditions, the relative stability of silyl ethers is largely dictated by steric hindrance around the silicon atom. The DPMS group, being less sterically encumbered than TBS, TIPS, and TBDPS, is significantly more susceptible to acid-catalyzed cleavage.[3] This allows for the selective removal of a DPMS group while leaving more robust silyl ethers intact.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) |
| DPMS | ≈ 1 |
| TES | 64 |
| TBDMS (TBS) | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| Table 1: Relative rates of acidic cleavage for common silyl ethers. Data adapted from various sources.[3] |
Fluoride Reagents for DPMS Deprotection
A variety of fluoride-containing reagents can be employed for the cleavage of DPMS ethers. The choice of reagent and reaction conditions depends on the substrate's sensitivity to basicity and the desired selectivity.
Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used, commercially available fluoride source that is soluble in organic solvents, making it a convenient choice for many applications.[4] However, it is important to note that commercial TBAF solutions in THF contain a small amount of water and are basic, which can lead to side reactions with base-sensitive substrates.[4]
Hydrogen Fluoride-Pyridine (HF-Pyridine)
HF-Pyridine is a less basic alternative to TBAF and is often used for substrates that are prone to decomposition under strongly basic conditions.[3] This reagent should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment due to the toxicity and corrosiveness of hydrogen fluoride.
Novel Aqueous Methods for Selective Deprotection
Recent advancements have led to the development of highly selective methods for DPMS deprotection under environmentally benign aqueous conditions. These methods offer excellent chemoselectivity for the cleavage of DPMS ethers in the presence of other silyl ethers.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of DPMS ethers using various fluoride reagents.
Caption: General workflow for the deprotection of DPMS ethers.
Protocol 1: General Deprotection of a DPMS Ether using TBAF
This protocol provides a general procedure for the cleavage of a DPMS ether using tetrabutylammonium fluoride.
Materials:
-
DPMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DPMS-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1–1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting material), quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Expert Insight: The basicity of TBAF can sometimes lead to undesired side reactions. For base-sensitive substrates, buffering the reaction mixture with a stoichiometric amount of acetic acid can mitigate these issues.[4]
Protocol 2: Selective Deprotection of a DPMS Ether using HF-Pyridine
This protocol is suitable for the deprotection of DPMS ethers on substrates that are sensitive to the basicity of TBAF.
Materials:
-
DPMS-protected alcohol
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Plastic labware (reaction vessel, syringes, etc.)
Procedure: CAUTION: HF-Pyridine is highly toxic and corrosive. All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a plastic reaction vessel, dissolve the DPMS-protected alcohol (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (excess) to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a vigorously stirred, saturated aqueous solution of NaHCO₃.
-
Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Highly Selective Deprotection of a DPMS Ether Under Aqueous Micellar Conditions
This cutting-edge protocol, developed by Akporji et al., allows for the highly selective deprotection of DPMS ethers in the presence of TBS, TIPS, and TBDPS ethers.[5]
Materials:
-
DPMS-protected alcohol (and other silyl ethers for selectivity studies)
-
Perfluoro-1-butanesulfonyl fluoride (n-C₄F₉SO₂F)
-
TPGS-750-M (surfactant)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial containing the DPMS-protected substrate (1.0 equiv), add a 2 wt % aqueous solution of TPGS-750-M to achieve a substrate concentration of 0.25 M.
-
Add perfluoro-1-butanesulfonyl fluoride (0.2 equiv).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: This method leverages micellar catalysis to create a unique reaction environment in water, leading to remarkable chemoselectivity. The mild conditions and use of catalytic fluoride make it an environmentally attractive option.[5]
Troubleshooting and Considerations
-
Incomplete Reaction: If the deprotection is sluggish, gentle heating may be applied. However, this may also increase the risk of side reactions. Alternatively, increasing the equivalents of the fluoride reagent can be attempted.
-
Low Yields: For base-sensitive substrates, consider using HF-Pyridine or the buffered TBAF protocol. For substrates with high water solubility, extraction can be challenging, and alternative workup procedures may be necessary.
-
Safety: Always handle fluoride reagents, especially HF-Pyridine, with extreme caution and appropriate safety measures.
Conclusion
The diphenylmethylsilyl (DPMS) ether is a valuable protecting group for hydroxyl functionalities, offering a unique stability profile that enables selective deprotection in the presence of more robust silyl ethers. The choice of fluoride reagent for deprotection should be guided by the specific substrate and the desired selectivity. While traditional reagents like TBAF and HF-Pyridine are effective, the development of novel aqueous methods provides highly selective and environmentally friendly alternatives. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively utilize the DPMS protecting group in their synthetic endeavors.
References
- Akporji, N., Lieberman, J., Maser, M., Yoshimura, M., Boskovic, Z., & Lipshutz, B. H. (2021). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Denmark, S. E., Hammer, R. P., Weber, E. J., & Habermas, K. L. (1987). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry, 52(23), 5187–5195. [Link]
- Van der Donck, W. A., & Lectka, T. (1996). Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. The Journal of Organic Chemistry, 61(23), 8044–8045. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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Application Notes & Protocols: A Researcher's Guide to Acid-Catalyzed Deprotection of Diphenylmethylsilyl Ethers
Introduction: The Strategic Role of Diphenylmethylsilyl (DPMS) Ethers in Chemical Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity.[1] Among the diverse arsenal of protecting groups for hydroxyl functionalities, silyl ethers are celebrated for their ease of installation, tunable stability, and versatile cleavage conditions.[2] The diphenylmethylsilyl (DPMS) ether, in particular, occupies a unique niche. Its stability profile, characterized by a heightened sensitivity to acidic conditions, presents a valuable tool for orthogonal deprotection strategies, allowing for the selective unmasking of a hydroxyl group in the presence of more robust silyl ethers.
This guide provides an in-depth exploration of the acid-catalyzed deprotection of DPMS ethers, offering a blend of mechanistic insights, comparative data on various acidic reagents, and detailed, field-proven protocols. This document is intended to empower researchers, scientists, and drug development professionals to confidently and effectively employ this deprotection strategy in their synthetic endeavors.
Mechanistic Insights: The Pathway of Acid-Catalyzed Silyl Ether Cleavage
The acid-catalyzed deprotection of a diphenylmethylsilyl ether is a well-established process that proceeds through a distinct, stepwise mechanism.[3] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst (H⁺). This initial step is critical as it transforms the alkoxy group into a much better leaving group.[3]
-
Nucleophilic Attack on the Silicon Atom: Following protonation, a nucleophile present in the reaction medium (often water or an alcohol solvent) attacks the now more electrophilic silicon atom.[3]
-
Cleavage of the Silicon-Oxygen Bond: This nucleophilic attack leads to the cleavage of the silicon-oxygen bond, liberating the desired alcohol.
-
Formation of a Silyl Byproduct: A stable, soluble silyl byproduct, such as a silanol or a silyl ether derived from the solvent, is concurrently formed.
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Figure 1. Mechanism of Acid-Catalyzed DPMS Ether Deprotection.
Comparative Analysis of Acidic Reagents for DPMS Ether Deprotection
The choice of acidic reagent is a critical parameter that dictates the efficiency and selectivity of the deprotection. DPMS ethers are known to have acid lability similar to that of trimethylsilyl (TMS) ethers, making them susceptible to cleavage under relatively mild acidic conditions.[4] This contrasts with more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, which require more forcing conditions for removal.[5]
The following table provides a comparative overview of common acidic reagents for the deprotection of DPMS ethers, with insights into their typical reaction conditions and functional group compatibility.
| Acidic Reagent | Typical Conditions | Advantages | Considerations & Potential Incompatibilities |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 3:1:1), room temp. | Mild, readily available, and inexpensive.[3] | Can be slow; may not be effective for sterically hindered substrates. |
| Trifluoroacetic Acid (TFA) | 1-10% TFA in CH₂Cl₂ or THF, 0 °C to room temp. | Highly effective and fast.[6] | Can cleave other acid-sensitive groups (e.g., Boc, acetals).[6] |
| Hydrochloric Acid (HCl) | Dilute aq. HCl in THF or MeOH, room temp. | Strong proton source, effective at low concentrations.[4] | Can promote side reactions with sensitive functional groups. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in MeOH or CH₂Cl₂, room temp. | Solid, easy to handle, effective in catalytic amounts.[3] | Can be less selective than milder acids. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid-catalyzed deprotection of diphenylmethylsilyl ethers. It is always recommended to perform a small-scale trial to optimize conditions for a specific substrate.
"Start" [label="Start:\nDPMS-protected Alcohol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve Substrate\nin Appropriate Solvent"]; "Cool" [label="Cool to 0 °C\n(if required)"]; "Add_Acid" [label="Add Acidic Reagent\n(dropwise)"]; "React" [label="Stir at 0 °C to RT\nMonitor by TLC"]; "Quench" [label="Quench Reaction\n(e.g., with aq. NaHCO₃)"]; "Extract" [label="Aqueous Workup\n& Extraction"]; "Dry" [label="Dry Organic Layer\n(e.g., with Na₂SO₄)"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by Column\nChromatography"]; "End" [label="Final Product:\nDeprotected Alcohol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Dissolve"; "Dissolve" -> "Cool"; "Cool" -> "Add_Acid"; "Add_Acid" -> "React"; "React" -> "Quench"; "Quench" -> "Extract"; "Extract" -> "Dry"; "Dry" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "End"; }
Figure 2. General Experimental Workflow for DPMS Deprotection.
Protocol 1: Mild Deprotection using Acetic Acid
This protocol is suitable for substrates that are sensitive to stronger acids.
Materials:
-
DPMS-protected alcohol
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DPMS-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF, acetic acid, and water (to a concentration of approximately 0.1 M).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until effervescence ceases to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Rapid Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for less sensitive substrates where a faster reaction time is desired.
Materials:
-
DPMS-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DPMS-protected alcohol (1.0 equiv) in dichloromethane (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure alcohol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection is sluggish, particularly with the acetic acid protocol, gentle heating (e.g., to 40 °C) may be employed. Alternatively, a stronger acid from the comparative table can be trialed.
-
Side Reactions: For substrates with multiple acid-sensitive functional groups, it is crucial to start with the mildest possible conditions (e.g., Protocol 1) and carefully monitor the reaction for the formation of byproducts.
-
Orthogonal Deprotection: The high acid sensitivity of the DPMS group allows for its selective cleavage in the presence of more robust silyl ethers such as TBDMS, TIPS, and TBDPS.[5] This orthogonality is a powerful tool in complex molecule synthesis.
Conclusion
The acid-catalyzed deprotection of diphenylmethylsilyl ethers is a reliable and highly useful transformation in modern organic synthesis. The high sensitivity of the DPMS group to acidic conditions provides a strategic advantage for selective deprotection. By understanding the underlying mechanism and carefully selecting the appropriate acidic reagent and reaction conditions, researchers can effectively unmask hydroxyl groups, paving the way for the successful synthesis of complex and valuable molecules.
References
- Gelest (n.d.). Deprotection of Silyl Ethers - Technical Library.
- National Institutes of Health (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate (2025). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions | Request PDF.
- ResearchGate (n.d.). General reaction protocols for the selective deprotection of the DPMS protecting group.
- The Royal Society of Chemistry (n.d.). Supporting information A covalent deprotection strategy for assembling supramolecular coordination polymers from metal-organic c.
- University of Windsor (n.d.). Alcohol Protecting Groups.
- The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION.
- Organic Chemistry Portal (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- CEM Corporation (n.d.). Protection and Deprotection.
- Organic Chemistry Portal (n.d.). Protective Groups.
- National Institutes of Health (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
- Organic Chemistry Portal (n.d.). Alcohol or phenol synthesis by ether cleavage.
- ResearchGate (2025). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
Sources
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- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Base-Catalyzed Cleavage of Diphenylmethylsilyl Ethers
Introduction: The Strategic Role of the Diphenylmethylsilyl (DPMS) Ether Protecting Group
In the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the judicious use of protecting groups is a cornerstone of success. Silyl ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities due to their ease of formation, tunable stability, and orthogonal removal conditions.[1] Among these, the Diphenylmethylsilyl (DPMS) ether occupies a unique strategic position.
The DPMS group, while structurally related to other silyl ethers, possesses a distinct reactivity profile. Its stability is comparable to the highly labile Trimethylsilyl (TMS) group under certain conditions, allowing for exceptionally mild cleavage.[2] This lability, coupled with its unique sensitivity to specific reagents, enables chemists to perform selective deprotection in the presence of more robust silyl ethers like tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS), a critical requirement in the synthesis of complex, polyfunctional molecules.[3] This guide provides a comprehensive overview of the mechanism, protocols, and applications of base-catalyzed cleavage of DPMS ethers, designed for researchers and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanism of Fluoride-Mediated Cleavage
The most prevalent and effective method for the base-catalyzed cleavage of silyl ethers, including DPMS ethers, utilizes a fluoride ion source.[4] The reaction is not a classical base-catalyzed hydrolysis but rather a fluoride-induced desilylation. The driving force is the exceptionally high affinity of silicon for fluoride, which results in the formation of a very strong Si-F bond (bond energy ~142 kcal/mol).[5]
The mechanism proceeds through a two-step process:
-
Nucleophilic Attack: The fluoride ion (F⁻), typically delivered from a soluble salt like tetra-n-butylammonium fluoride (TBAF), acts as a potent nucleophile. It attacks the electrophilic silicon atom of the DPMS ether.[6]
-
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, hypervalent, pentacoordinate silicon intermediate. The ability of silicon to expand its coordination sphere is a key feature of this reaction.[7][8]
-
Collapse and Product Formation: The unstable intermediate rapidly collapses, breaking the silicon-oxygen bond to release the corresponding alkoxide. The silyl fluoride byproduct is formed concurrently. A subsequent aqueous or mild acidic workup protonates the alkoxide to yield the desired free alcohol.[9]
The process is highly efficient and typically proceeds under very mild conditions, often at room temperature or below.
Caption: Fluoride-induced cleavage of a DPMS ether via a pentacoordinate silicon intermediate.
Experimental Protocols and Methodologies
The successful cleavage of a DPMS ether relies on the appropriate choice of reagents and reaction conditions. The following protocols provide a robust starting point for researchers.
Selecting the Appropriate Base and Conditions
While various conditions have been explored, fluoride sources remain the gold standard for DPMS cleavage. The choice of reagent can be critical for achieving selectivity in the presence of other functional groups or protecting groups.
| Reagent/System | Typical Solvent | Temperature (°C) | Key Characteristics & Applications | Citation(s) |
| TBAF (1M Soln.) | THF, CH₂Cl₂ | 0 to 25 | Most common and versatile reagent. Commercially available. Mild and highly effective. Can be buffered with AcOH for base-sensitive substrates. | [9][10] |
| HF•Pyridine | THF, Pyridine | 0 to 25 | Often used for selective deprotection schemes. Requires handling in plasticware due to HF. | [1] |
| Sodium Azide (NaN₃) | DMF | Not specified | Reported to cleave DPMS ethers under conditions where TBDMS and TBDPS ethers are stable. Useful for orthogonal deprotection. | [3] |
| Potassium Fluoride (KF) | Methanol | 25 | A milder, less expensive fluoride source, though often slower than TBAF. May require a crown ether to enhance solubility and reactivity. | [4] |
General Protocol for DPMS Ether Cleavage using TBAF
This protocol describes a standard procedure for the deprotection of a hydroxyl group protected as a DPMS ether.
Materials:
-
DPMS-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the DPMS-protected substrate (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the more polar alcohol product are indicative of reaction completion. The reaction is typically complete within 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A typical workflow for the base-catalyzed deprotection of DPMS ethers.
Troubleshooting Common Issues
-
Incomplete Reaction: If TLC analysis shows significant starting material after several hours, consider adding an additional portion of TBAF (0.5 equiv.). Alternatively, allowing the reaction to warm slowly to room temperature may facilitate the cleavage of more sterically hindered DPMS ethers.
-
Base-Sensitive Substrates: The commercial TBAF solution in THF is slightly basic due to trace amounts of hydroxide. For substrates containing base-labile functional groups (e.g., esters, epoxides), buffering the reaction mixture by adding an equivalent of acetic acid to the TBAF solution prior to its addition can mitigate side reactions.[9]
-
Purification Difficulties: The byproduct, tetra-n-butylammonium salts, can sometimes complicate purification. A thorough aqueous workup, including multiple washes, is crucial. If problems persist, filtering the crude product through a short plug of silica gel before full chromatographic purification can be effective.
Applications in Drug Development and Complex Synthesis
The unique lability of the DPMS group makes it a valuable asset in multi-step syntheses where staged deprotection is required. Its ability to be removed under conditions that leave more robust silyl ethers intact provides a level of orthogonality that is highly sought after in the synthesis of complex natural products and active pharmaceutical ingredients.
A notable example is in the synthesis of fragments of the potent antifungal agent Amphotericin B. Researchers successfully employed sodium azide in dimethylformamide to effect the cleavage of a DPMS ether under conditions where both TBDMS and TBDPS ethers remained completely intact.[3] This selective deprotection was a key step in their synthetic strategy, demonstrating the practical utility of the DPMS group's distinct reactivity profile.
Furthermore, in the field of nucleoside chemistry, where selective protection of multiple hydroxyl groups is paramount, the DPMS group has been explored as an alternative to more traditional protecting groups.[11] Its reliable cleavage under specific, mild conditions allows for precise synthetic manipulations crucial for the development of antiviral and anticancer nucleoside analogues.
Conclusion
The base-catalyzed cleavage of diphenylmethylsilyl ethers, primarily through fluoride-mediated pathways, represents a mild, efficient, and highly selective method for the deprotection of alcohols. The lability of the DPMS group, which is greater than that of commonly used TBDMS and TBDPS groups, provides a critical tool for orthogonal protection strategies in complex chemical synthesis. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers and drug development professionals can effectively integrate this methodology into their synthetic workflows to streamline the construction of complex molecular architectures.
References
- Nicolaou, K. C., Daines, R. A., Uenishi, J., & Li, W. S. (1987). Total synthesis of amphotericin B. 2. A convergent strategy for the construction of the C1-C20 and C21-C37 segments of the aglycon. Journal of the American Chemical Society.
- Srivastava, R., et al. (2012). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. [Link]
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
- Piva, O., Amougay, A., & Pete, J.-P. (1995). Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Denmark, S. E., Hammer, R. P., Weber, E. J., & Habermas, K. L. (1987). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Request PDF. [Link]
- Wang, B., et al. (2010). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. [Link]
- The Organic Chemistry Portal. (n.d.). TBAF (Tetra-n-butylammonium Fluoride). Common Organic Chemistry Reagents. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
- MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]
- GalChimia. (2011, September 1). Just a little, please. GalChimia Blog. [Link]
- Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances. [Link]
- Boeckman, Jr., R. K., et al. (2014). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses. [Link]
- White, J. D., & Carter, R. G. (n.d.).
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]
- Glover, S. D., et al. (2022). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. Molecules. [Link]
- Gelest, Inc. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. Gelest Technical Library. [Link]
- Li, C., et al. (2014). Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase.
- Zhang, Y., et al. (2022). Poly(silyl ether)
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Pitre, S. P., & Leonori, D. (2023).
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 11. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Chloro(methyl)diphenylsilane reaction with organometallic reagents
An In-Depth Guide to the Reaction of Chloro(methyl)diphenylsilane with Organometallic Reagents
Authored by: A Senior Application Scientist
Introduction: The Versatility of this compound in Modern Synthesis
This compound (CAS 144-79-6) is a pivotal organosilicon compound, serving as a versatile building block in synthetic chemistry.[1] Structurally, it features a central silicon atom bonded to a methyl group, two phenyl groups, and a reactive chlorine atom.[2] This chlorine atom is the key to its utility, acting as a leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the methyldiphenylsilyl moiety onto a wide array of organic frameworks.
The products of these reactions are valuable as protecting groups for alcohols, intermediates in the synthesis of silicone polymers, and as agents to modify the steric and electronic properties of molecules in materials science and drug development.[1][3] This guide provides a detailed exploration of the reaction of this compound with common classes of organometallic reagents—powerful carbon-based nucleophiles—offering mechanistic insights and field-tested laboratory protocols for researchers, scientists, and professionals in drug development.
Part 1: Core Mechanistic Principles: Nucleophilic Substitution at Silicon (SN2@Si)
The reaction between this compound and an organometallic reagent (R-M) is a classic example of nucleophilic substitution at a silicon center. While analogous to the well-known SN2 reaction at carbon, the SN2@Si mechanism has distinct features.
Causality Behind Reactivity: Unlike carbon, silicon is a third-period element with accessible d-orbitals and a larger atomic radius. This reduces steric hindrance around the silicon center and allows for the formation of a stable, pentacoordinate intermediate (or a very low-energy transition state), which is not typically observed in SN2@C reactions.[4][5] The reaction generally proceeds via a pathway that does not have the significant central energy barrier characteristic of SN2 reactions at carbon.[5] The larger size of the silicon atom compared to carbon is a primary reason for the reduced steric repulsion that facilitates this mechanism.[5]
The carbon atom of the organometallic reagent acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group. The strong silicon-carbon bond formed in the product drives the reaction to completion.
Part 2: Critical Safety & Handling Protocols
Both this compound and organometallic reagents demand rigorous handling procedures due to their inherent hazards. Failure to adhere to safety protocols can result in fire, explosion, or severe chemical burns.
This compound:
-
Hazards: This compound is corrosive and causes severe skin burns and eye damage.[6][7] It reacts with moisture, including humidity in the air, to produce corrosive hydrochloric acid (HCl). Inhalation of its vapors can be harmful.[2][6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Keep away from water, acids, bases, and alcohols.[6] Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]
Organometallic Reagents (Grignard & Organolithium):
-
Hazards: Grignard and organolithium reagents are highly reactive. Many, particularly alkyllithiums like n-butyllithium and tert-butyllithium, are pyrophoric and will ignite spontaneously on contact with air. They react violently with water and other protic solvents.[8]
-
Handling: All manipulations must be performed under a strictly anhydrous, inert atmosphere (nitrogen or argon) using flame-dried or oven-dried glassware and syringe/cannula techniques.[9] Solvents must be rigorously dried before use. Work away from flammable materials and have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available.
Part 3: Reaction with Grignard Reagents (Organomagnesium Halides)
Grignard reagents (R-MgX) are among the most common and versatile reagents for forming Si-C bonds from chlorosilanes.[10] They offer a good balance of reactivity and handling feasibility compared to other organometallics. The reaction is typically faster and more efficient in tetrahydrofuran (THF) than in diethyl ether due to THF's superior ability to solvate the magnesium species.[11][12]
Experimental Protocol 1: Synthesis of Methyl(triphenyl)silane
This protocol details the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask (flame- or oven-dried) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel, all under a positive pressure of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small volume of anhydrous THF to cover the magnesium. In the addition funnel, charge a solution of bromobenzene (1.1 equivalents) in anhydrous THF.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction may need initiation with a small crystal of iodine or gentle warming. A successful initiation is marked by the disappearance of the iodine color and the onset of gentle reflux.
-
Grignard Reagent Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature or with gentle heating to ensure full formation of the Grignard reagent.
-
Reaction with Chlorosilane: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent. A white precipitate (magnesium salts) will form immediately.[13]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium alkoxides.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) or by distillation under reduced pressure.
Data Summary Table: Grignard Reaction
| Parameter | Value/Condition | Rationale |
| Stoichiometry (R-MgX : Silane) | 1.1 - 1.2 : 1.0 | A slight excess of the Grignard reagent ensures complete consumption of the chlorosilane. |
| Solvent | Anhydrous THF | Superior solvent for Grignard reactions, enhancing reactivity over diethyl ether.[11] |
| Temperature (Addition) | 0 °C | Controls the exothermic reaction, preventing side reactions. |
| Temperature (Reaction) | Room Temperature | Sufficient for the reaction to proceed to completion in a reasonable timeframe. |
| Workup Quencher | Saturated aq. NH₄Cl | A mild acid source that effectively quenches the reaction without causing significant emulsion. |
| Expected Yield | 75-95% | This is a generally high-yielding transformation. |
Visualization: Grignard Reaction Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 144-79-6: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. vbspu.ac.in [vbspu.ac.in]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloro(methyl)diphenylsilane Synthesis
Welcome to the technical support center for the synthesis of chloro(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest possible yield and purity of their product. Drawing from established literature and practical field experience, this document provides in-depth, evidence-based solutions to challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main synthetic routes:
-
Grignard Reaction: This is the most common and versatile method. It typically involves the reaction of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with dichlorodiphenylsilane ((C₆H₅)₂SiCl₂).[1] Alternatively, phenylmagnesium bromide can be reacted with methyltrichlorosilane.[2] This method allows for the controlled, stepwise addition of organic groups to a silicon center.
-
Direct Chlorination: This method involves the free-radical chlorination of a precursor like diphenylmethylsilane using a chlorinating agent such as sulphuryl chloride (SO₂Cl₂) with a radical initiator.[3]
-
Hydrosilylation: This route involves the addition of a hydrosilane across an unsaturated bond, catalyzed by a transition metal complex.[4][5] For this specific product, the reaction is less common but represents a potential alternative pathway.
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors, which will be explored in detail in the troubleshooting section. The most common culprits include:
-
Atmospheric Moisture: Chlorosilanes react vigorously with water, leading to the formation of siloxanes and hydrochloric acid, consuming your starting material and product.[1][6]
-
Side Reactions: Unwanted reactions such as over-methylation/phenyation, redistribution reactions, or Wurtz-type coupling can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants can favor the formation of byproducts.
-
Loss During Workup and Purification: The product can be lost during aqueous quenching, extraction, or distillation if procedures are not optimized.
Q3: What is the purity I should expect, and how is it measured?
A3: A typical purity for commercially available this compound is ≥97-98%.[7] Purity is most commonly assessed by gas chromatography (GC), often coupled with mass spectrometry (GC-MS) to identify any impurities.[2][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Fourier-Transform Infrared (FTIR) spectroscopy are also used to confirm the structure.
Q4: What are the critical safety precautions for this synthesis?
A4: Chlorosilanes are hazardous materials. Key safety precautions include:
-
Moisture Sensitivity: All chlorosilanes react with water to produce corrosive hydrogen chloride (HCl) gas.[6] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and flame-dried glassware.
-
Corrosivity: Chlorosilanes and the HCl they produce are corrosive to skin, eyes, and the respiratory tract.[10][11] Work must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Flammability: While this compound itself has a high flash point, many reagents used in its synthesis (e.g., diethyl ether, THF) are highly flammable. Ensure there are no ignition sources nearby.
Section 2: Troubleshooting Guide for Grignard Synthesis
The Grignard reaction is the most prevalent method, but it is also sensitive to several variables. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Low Conversion of Starting Material (Dichlorodiphenylsilane)
Q: I've run the Grignard reaction, but my post-reaction analysis (GC-MS) shows a large amount of unreacted dichlorodiphenylsilane. What went wrong?
A: This issue almost always points to a problem with your Grignard reagent.
-
Cause A: Inactive Magnesium. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.
-
Solution: Activate the magnesium surface. Common methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the characteristic purple/brown iodine color is an indicator of initiation.[2]
-
Mechanical Activation: Vigorously stir or crush the magnesium turnings in situ (carefully!) with a glass rod to break the oxide layer.
-
Chemical Activation: Use of reagents like 1,2-dibromoethane can help initiate the reaction.
-
-
-
Cause B: Wet Reagents or Glassware. Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.
-
Solution: Ensure absolute anhydrous conditions.
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF) from a suitable drying agent (like sodium/benzophenone) or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere.
-
Starting Materials: Ensure your dichlorodiphenylsilane and methylating/phenylating agent are free of water.
-
-
-
Cause C: Incorrect Order of Addition.
-
Solution: For this specific synthesis, where partial substitution is desired, the preferred method is reverse addition . This involves adding the Grignard reagent slowly to the dichlorodiphenylsilane solution.[12] This maintains a low concentration of the highly reactive Grignard reagent, minimizing the chance of double substitution.
-
Issue 2: Poor Selectivity - Formation of Multiple Byproducts
Q: My reaction goes to completion, but I have significant peaks in my GC-MS corresponding to diphenyl(dimethyl)silane and other polysilated species. How can I improve selectivity for the monochloro product?
A: This is a classic problem of over-reaction. The desired product, this compound, can react with another equivalent of the Grignard reagent to form the undesired disubstituted product.
-
Cause A: High Reaction Temperature. The second substitution reaction has a higher activation energy. Running the reaction at elevated temperatures provides the energy needed to overcome this barrier, leading to the formation of the undesired byproduct.
-
Solution: Maintain strict temperature control. Studies have shown that optimal selectivity is achieved at low temperatures.
-
Recommended Temperature Range: -10°C to -30°C.
-
Slow, dropwise addition of the Grignard reagent using an addition funnel is crucial to dissipate the heat of reaction and maintain a consistent low temperature.
-
-
-
Cause B: Incorrect Stoichiometry. Using an excess of the Grignard reagent will inevitably drive the reaction towards the disubstituted product.
-
Solution: Use a slight sub-stoichiometric amount of the Grignard reagent. A molar ratio of approximately 0.95 to 1.0 equivalents of Grignard reagent to dichlorodiphenylsilane is a good starting point. This ensures there is insufficient Grignard reagent to fully convert the desired product into the byproduct.
-
Workflow for Troubleshooting Grignard Synthesis
Caption: Competing reaction pathways in the Grignard synthesis.
Section 3: Troubleshooting Product Purification
Q: I have a good crude yield, but I'm struggling to isolate pure this compound by distillation. What are the best practices?
A: Purification of chlorosilanes requires careful distillation, paying close attention to the boiling points of potential impurities.
-
Cause A: Inefficient Separation. The boiling points of the desired product and common byproducts can be relatively close, making simple distillation ineffective.
-
Solution: Fractional Vacuum Distillation.
-
Use a Fractionating Column: Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. [13][14] 2. Apply Vacuum: Distilling under reduced pressure lowers the boiling points, which can prevent thermal degradation of the product and enhance the boiling point differences between components.
-
Control the Reflux Ratio: Maintain a slow distillation rate to allow for proper equilibration in the column, ensuring a good separation.
-
-
-
Cause B: Contamination with High-Boiling Siloxanes. If the crude product was exposed to moisture, high-molecular-weight, high-boiling silicone oils may have formed.
-
Solution: These siloxanes will typically remain in the distillation pot. However, if they are present in large quantities, they can cause bumping or foaming. A preliminary filtration or decantation may be helpful if a separate aqueous/siloxane layer is present. Short-path distillation can be effective for separating the desired product from non-volatile residues. [5]
-
-
Cause C: Thermal Instability. Although relatively stable, prolonged heating at high temperatures during atmospheric distillation can promote redistribution or decomposition reactions.
-
Solution: As mentioned, use vacuum distillation to lower the required temperature. Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation.
-
Table 1: Boiling Points of Relevant Compounds
| Compound | Formula | Boiling Point (°C at 760 mmHg) | Notes |
| Starting Materials | |||
| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | 305 °C [15][16][17][18] | Primary starting material. |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 °C [11][13][14] | Alternative starting material. |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | 201 °C [6][12][19][20] | Potential redistribution byproduct. |
| Desired Product | |||
| This compound | (C₆H₅)₂Si(CH₃)Cl | 295 °C | Target compound. |
| Potential Byproducts | |||
| Diphenyl(dimethyl)silane | (C₆H₅)₂Si(CH₃)₂ | ~276 °C [21] | Over-methylation byproduct. |
| Trimethyl(phenyl)silane | C₆H₅Si(CH₃)₃ | ~170 °C [22] | Potential redistribution byproduct. |
Note: Boiling points can vary slightly based on the source. The proximity of the boiling points of the desired product and the over-methylated byproduct highlights the need for efficient fractional distillation.
Section 4: Experimental Protocols
Protocol 1: Optimized Grignard Synthesis of this compound
This protocol incorporates best practices to maximize yield and selectivity.
Materials:
-
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)
-
Methylmagnesium chloride (CH₃MgCl), ~3M solution in THF
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Required glassware (three-neck flask, addition funnel, condenser), all flame-dried
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add dichlorodiphenylsilane (1.0 eq.) and anhydrous diethyl ether or THF. Stir the solution and cool the flask to -10°C using an ice-salt or dry ice/acetone bath.
-
Grignard Addition (Reverse Addition): Transfer methylmagnesium chloride solution (0.95 eq.) to the addition funnel via cannula. Add the Grignard reagent dropwise to the stirred dichlorodiphenylsilane solution over 1-2 hours, ensuring the internal temperature does not rise above -5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion. 5. Workup: Cool the reaction flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Caution: This is an exothermic process and may release flammable gases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation. Collect the fraction corresponding to this compound (see Table 1 for boiling point data).
Section 5: References
-
Chen, Y., et al. (2017). Borohydride catalyzed redistribution reaction of hydrosilane and chlorosilane: a potential system for facile preparation of hydrochlorosilanes. RSC Advances.
-
Wikipedia. (n.d.). Methyltrichlorosilane. Retrieved from [Link]
-
ResearchGate. (n.d.). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]
-
Yasuda, M., et al. (2008). Direct Chlorination of Alcohols With Chlorodimethylsilane Catalyzed by a Gallium trichloride/tartrate System Under Neutral Conditions. Organic & Biomolecular Chemistry.
-
Gunanathan, C., & Zhang, J. (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel).
-
PubChem. (n.d.). Dimethyl diphenylsilane. Retrieved from [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
-
ICSC. (2002). METHYLTRICHLOROSILANE. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry.
-
Chen, J., et al. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances.
-
PubChem. (n.d.). Dichlorodiphenylsilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Borohydride catalyzed redistribution reaction of hydrosilane and chlorosilane: a potential system for facile preparation of hydrochlorosilanes. Retrieved from [Link]
-
Google Patents. (n.d.). Grignard processes with improved yields of diphenylchlorosilanes as products. Retrieved from
-
American Chemical Society. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
-
PubMed. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Frustrated Lewis Pair catalyzed Hydrosilylation and Hydrosilane mediated Hydrogenation of Fulvenes. Retrieved from [Link]
-
AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
-
PubChem. (n.d.). Trichloromethylsilane. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
-
PubMed Central. (n.d.). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System. Retrieved from [Link]
-
NIST WebBook. (n.d.). Dimethyl diphenylsilane. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of chlorosilane using amine compound. Retrieved from
-
YouTube. (2025). How Do You Troubleshoot Common Distillation Column Issues? Retrieved from [Link]
-
MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
-
MDPI. (2023). Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K.
-
YouTube. (2021). Distillation Pressure Control Troubleshooting. Retrieved from [Link]
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Gelest. (n.d.). GRIGNARD REAGENTS AND SILANES.
-
Cheméo. (n.d.). Chemical Properties of Phenyl trichlorosilane (CAS 98-13-5). Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Retrieved from [Link]
-
PDF Free Download. (n.d.). Redistribution reaction of trichlorosilane in a fixed-bed reactor.
-
Gelest, Inc. (n.d.). DIPHENYLDICHLOROSILANE, 99%. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl(phenyl)silane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 3. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 6. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Trimethoxyphenylsilane | 2996-92-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 11. ICSC 0301 - METHYLTRICHLOROSILANE [inchem.org]
- 12. Phenyl trichlorosilane [webbook.nist.gov]
- 13. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyltrichlorosilane | 75-79-6 [chemicalbook.com]
- 15. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Dichlorodiphenylsilane CAS#: 80-10-4 [m.chemicalbook.com]
- 17. Dichlorodiphenylsilane, 97% | Fisher Scientific [fishersci.ca]
- 18. DIPHENYLDICHLOROSILANE, 99% | [gelest.com]
- 19. Phenyltrichlorosilane, 97% | Fisher Scientific [fishersci.ca]
- 20. guidechem.com [guidechem.com]
- 21. Dimethyl diphenylsilane [webbook.nist.gov]
- 22. scbt.com [scbt.com]
Common side reactions in the preparation of Chloro(methyl)diphenylsilane
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Chloro(methyl)diphenylsilane. It provides in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes and ensure the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound (Ph₂MeSiCl), a valuable reagent in organic synthesis and materials science, is most commonly achieved via the Grignard reaction. Typically, this involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium chloride (PhMgCl), with a suitable chlorosilane precursor like methyltrichlorosilane (MeSiCl₃) or dichloromethylphenylsilane (PhMeSiCl₂). While theoretically straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and purity of the desired product. This guide provides a systematic approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis. Each question is designed to help you diagnose the issue and provides actionable solutions.
FAQ 1: My overall yield is significantly lower than expected. What are the likely causes?
Answer: A low yield in this Grignard synthesis can typically be attributed to one or more of the following issues: hydrolysis of the Grignard reagent or chlorosilane, formation of Grignard-related byproducts, or incomplete reaction.
-
Hydrolysis: Grignard reagents and chlorosilanes are extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or starting materials will quench the Grignard reagent and hydrolyze the chlorosilane, leading to the formation of siloxanes and other non-target species.
-
Symptom: You may observe the formation of a white precipitate (magnesium salts) before or during the addition of the chlorosilane. The reaction may fail to initiate or proceed sluggishly.
-
Solution: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and assembled while hot under a stream of inert gas (Argon or Nitrogen).[1] Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.[1]
-
-
Grignard Byproduct Formation: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl.[2] This is favored by higher temperatures and high concentrations of the aryl halide.
-
Symptom: The crude product may have a yellowish tint. Biphenyl can often be detected by GC-MS analysis.
-
Solution: Maintain a controlled, low reaction temperature. Add the aryl halide dropwise to the magnesium turnings to keep its concentration low, thus minimizing the rate of the coupling side reaction.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to poor quality reagents or insufficient reaction time.
-
Symptom: Analysis of the crude product (e.g., by GC-MS) shows a significant amount of unreacted starting materials.
-
Solution: Use fresh, high-purity magnesium turnings and ensure your chlorosilane is of good quality. Allow for a sufficient reaction time after the addition of the Grignard reagent is complete.
-
FAQ 2: My final product is contaminated with high-boiling point impurities. What are they and how can I remove them?
Answer: High-boiling point impurities are most likely siloxanes, formed due to accidental exposure to moisture during the reaction or workup.
-
Mechanism of Siloxane Formation: Chlorosilanes readily react with water to form silanols (R₃Si-OH). These silanols are unstable and rapidly condense to form stable siloxane (R₃Si-O-SiR₃) linkages.
-
Reaction: 2 Ph₂MeSiCl + H₂O → (Ph₂MeSi)₂O + 2 HCl
-
-
Identification: Siloxanes can be identified by their characteristic Si-O-Si stretching vibrations in IR spectroscopy and by their distinct signals in ²⁹Si NMR spectroscopy.[3][4][5]
-
Troubleshooting & Prevention:
-
Vigilant Anhydrous Technique: The most effective solution is prevention. Adhere strictly to anhydrous reaction conditions as detailed in FAQ 1.
-
Controlled Quenching: During the workup, quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild acid like ammonium chloride.[1][6] This controlled quench helps to minimize localized heating and subsequent hydrolysis of the product.
-
-
Purification Protocol:
FAQ 3: I am observing multiple silane products in my GC-MS analysis, not just the desired Ph₂MeSiCl. What is causing this?
Answer: The presence of multiple silane products, such as dichloromethylphenylsilane (PhMeSiCl₂) and triphenylmethylsilane (Ph₃MeSi), is a classic sign of redistribution reactions (also known as scrambling).
-
Mechanism of Redistribution: In the presence of Lewis acid catalysts (which can be formed in situ), chlorosilanes can exchange their organic and chloro substituents. This leads to a mixture of silanes with varying degrees of phenylation.
-
Controlling Factors:
-
Temperature: Higher reaction temperatures can promote redistribution reactions.[9]
-
Stoichiometry: Precise control over the stoichiometry of the Grignard reagent is crucial. An excess or deficit can leave unreacted chlorosilanes that are prone to redistribution.
-
-
Troubleshooting & Prevention:
-
Maintain Low Temperature: Carry out the Grignard addition at a low temperature (e.g., 0 °C) to minimize the rate of redistribution.[9]
-
Slow Addition: Add the Grignard reagent slowly and steadily to the chlorosilane solution. This ensures a localized excess of the Grignard reagent, favoring the desired substitution over redistribution.
-
Accurate Titration: The concentration of the Grignard reagent should be accurately determined by titration before use to ensure precise stoichiometric control.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
Methyltrichlorosilane (MeSiCl₃)
-
Phenylmagnesium chloride (PhMgCl) in THF (titrated)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
-
Distillation apparatus
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Reaction:
-
Charge the flask with a solution of methyltrichlorosilane in anhydrous diethyl ether or THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the titrated phenylmagnesium chloride solution (2.0 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, cold saturated aqueous ammonium chloride solution.[1][6]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
Protocol 2: Purification by Fractional Vacuum Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed for vacuum.
-
Distillation:
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Higher-boiling siloxane impurities will remain in the distillation flask.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0 °C during addition | Minimizes redistribution reactions and Wurtz coupling.[9] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are necessary for Grignard reagent stability.[11][12] |
| Stoichiometry | 2.0 eq. PhMgCl to 1.0 eq. MeSiCl₃ | Ensures complete conversion to the diphenyl substituted product. |
| Addition Rate | Slow, dropwise over 1-2 hours | Maintains low temperature and avoids localized excess of reagents.[1] |
| Workup Quench | Saturated aq. NH₄Cl | Mild acidic quench minimizes hydrolysis of the product.[1][6] |
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- University of Rochester, Department of Chemistry.
- ResearchGate. (n.d.).
- Organic Syntheses.
- ChemBAM. (n.d.).
- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
- ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. [Link]
- Google Patents. (n.d.). WO2005068476A1 - Grignard processes with increased content of diphenylchlorosilanes.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]
- Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
- ResearchGate. (n.d.). Selectivity in the Grignard Reaction with Silanes. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Grignard reaction of chlorosilane/siloxane. [Link]
- Google Patents. (n.d.). US7351847B2 - Grignard processes with increased content of diphenylchlorosilanes.
- ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
- Google Patents. (n.d.).
- PubMed Central. (n.d.). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
- PubChem. (n.d.). This compound. [Link]
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
- ResearchGate. (n.d.). Quantitative analysis of the 29Si NMR peaks. [Link]
- ChemRxiv. (n.d.).
- University Chemistry. (2023). Improvement on Synthesis of Grignard Reagent. 38(2), 177-184. [Link]
- PubMed Central. (n.d.). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. [Link]
- OSTI.GOV. (n.d.).
- Google Patents. (n.d.).
- Knochel, P., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701-1703. [Link]
- LCGC International. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. 35(10), 776-782. [Link]
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- 8. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
Troubleshooting incomplete silylation with Chloro(methyl)diphenylsilane
Technical Support Center: Silylation with Chloro(methyl)diphenylsilane
A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions
Welcome to the technical support resource for silylation reactions utilizing this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the protection of hydroxyl groups. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your reactions effectively.
Part 1: Core Principles of Silylation with this compound
Before troubleshooting, it's crucial to understand the reaction you are running. Silylation is the process of introducing a silyl group (in this case, methyl-diphenylsilyl) to a molecule, most commonly to protect a reactive functional group like an alcohol.
Q1: What is the fundamental mechanism for the silylation of an alcohol with this compound?
The reaction proceeds via a nucleophilic substitution at the silicon atom, closely following an SN2-like mechanism.[1][2] The process is typically facilitated by a non-nucleophilic base.
-
Deprotonation: A base, commonly a tertiary amine like triethylamine (TEA) or imidazole, deprotonates the alcohol (ROH), increasing its nucleophilicity to form an alkoxide (RO⁻).[3]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound.
-
Displacement: The chloride ion is displaced as a leaving group.
-
Neutralization: The displaced chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture. This neutralization step is critical as it drives the reaction equilibrium toward product formation.[1][4]
Caption: A systematic workflow for troubleshooting silylation reactions.
Q3: My substrate is a sterically hindered secondary or tertiary alcohol and the reaction is very slow. How can I drive it to completion?
Steric hindrance is a significant barrier for silylation, especially with a bulky reagent like this compound which contains two phenyl groups. [5][6]The order of reactivity for alcohols is generally primary > secondary >> tertiary. [1]Tertiary alcohols are notoriously difficult to silylate with this reagent. [7]
-
Forcing Conditions:
-
Stronger Base/Catalyst: Use imidazole as the base or add 0.1 equivalents of DMAP to your standard base (like TEA). [1] 2. Higher Temperature: Refluxing in a suitable solvent (e.g., THF or DMF) may be necessary. [8] 3. Increased Reagent Concentration: Running the reaction at a higher molarity can help improve the reaction rate.
-
Alternative Reagents: If possible, consider a less sterically demanding silylating agent. However, if the methyl-diphenylsilyl group is required, optimizing the conditions is the only path forward.
-
Q4: I see multiple spots on my TLC plate, and purification is difficult. What are the likely side products and how can I avoid them?
-
Disiloxane: The most common byproduct is from the hydrolysis of this compound. This again highlights the critical need for anhydrous conditions.
-
Unreacted Starting Material: This indicates an incomplete reaction (see Q2 & Q3).
-
Cleavage of Silyl Ether: The silyl ether product itself can be labile, especially under acidic conditions.
-
Work-up Procedure: During the aqueous work-up, avoid acidic washes. Quench the reaction by filtering off the ammonium salt precipitate, then wash the filtrate with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine. [1][9] * Chromatography: Silyl ethers can sometimes be unstable on silica gel, which is slightly acidic. If you suspect product degradation on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in hexanes/ethyl acetate). [1]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow it to cool to room temperature.
-
Reagents: Add the primary alcohol (1.0 equivalent) to the flask. Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Base Addition: Add imidazole (1.5 equivalents).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Silane Addition: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The formation of a white precipitate (imidazolium chloride) is a good visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). Check for the disappearance of the starting alcohol.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the salt precipitate, washing with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [9] * Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Monitoring the Reaction by TLC
-
Sample Prep: In a small vial, take a micro-sample from the reaction mixture using a capillary tube. Dilute it with a small amount of ethyl acetate or DCM.
-
Spotting: Spot the diluted sample onto a TLC plate alongside a spot of your starting alcohol as a reference.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp (the phenyl groups on the product are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Analysis: The reaction is complete when the spot corresponding to the starting alcohol has been completely consumed and a new, typically less polar, spot for the silyl ether product has appeared.
Data Tables for Reaction Optimization
Table 1: Selection of Solvents and Bases
| Reagent Type | Reagent Name | Chemical Formula | Key Characteristics & Use Cases |
| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | Standard, non-polar aprotic. Good for most silylations. |
| Tetrahydrofuran (THF) | C₄H₈O | Ethereal solvent, can sometimes lead to emulsions during work-up. [1] | |
| Acetonitrile (ACN) | CH₃CN | Polar aprotic, can accelerate slow reactions. [1][10] | |
| Dimethylformamide (DMF) | C₃H₇NO | Highly polar aprotic, used for very difficult or slow reactions. [10] | |
| Base | Triethylamine (TEA) | (C₂H₅)₃N | Standard, inexpensive HCl scavenger. [1] |
| Pyridine | C₅H₅N | Standard HCl scavenger, can also act as a solvent. [8] | |
| Imidazole | C₃H₄N₂ | More nucleophilic; acts as a catalyst by forming a reactive intermediate. Excellent for hindered alcohols. [1] | |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | Highly effective nucleophilic catalyst, used in catalytic amounts (0.05-0.1 eq) with a stoichiometric base like TEA. [1] |
Table 2: General Reaction Condition Parameters
| Parameter | Recommended Starting Point | Optimization Strategy |
| Silane (eq.) | 1.1 - 1.2 | Increase to 1.5 eq. for sluggish reactions or if moisture is a concern. |
| Base (eq.) | 1.2 - 1.5 | Ensure a molar excess over the chlorosilane. |
| Temperature | 0 °C to Room Temp | Increase to 40-60 °C or reflux for hindered substrates. |
| Time | 1 - 4 hours | Monitor by TLC; may require overnight stirring for difficult substrates. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor faster reaction rates. |
Part 4: Safety & Handling
-
Corrosive: this compound is corrosive and causes severe skin burns and eye damage. [11]* Moisture Sensitive: It reacts with moisture, releasing HCl gas.
-
Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves. [11]Ensure an eyewash station and safety shower are readily accessible. [11]
References
- Screening of the reaction conditions: optimization of the silylation step. - ResearchGate. (n.d.).
- Statistical Optimization of the Silylation Reaction of a Mercaptosilane With Silanol Groups on the Surface of Silica Gel. (2009). PubMed.
- Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Western University.
- techniques for silylation. (n.d.). ResearchGate.
- Donike, M. (1980). Comparison of Silylation Reaction Rates of Different Reagents: Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. Analytical Letters, 13(9), 735-746.
- Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. (n.d.). ResearchGate.
- An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.
- Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal.
- Silylation. (n.d.). Wikipedia.
- This compound: An Overview. (n.d.). INNO Specialty Chemicals.
- Steric Effects of Silyl Groups | Request PDF. (n.d.). ResearchGate.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2022). MDPI.
- DIPHENYLMETHYLCHLOROSILANE. (n.d.). Gelest.
- Alcohol Reactions. (n.d.). ChemTalk.
- Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System. (n.d.). Organic Chemistry Portal.
- Why do my silylations always fail? (2014). Chromatography Forum.
- Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). CORE.
- Time dependence of silylation reactions of various phenolate analytes... (n.d.). ResearchGate.
- Synthesis of the chlorosilane 1a and alcohol protection. (n.d.). ResearchGate.
- Back to basics for silylation | Opinion. (2015). Chemistry World.
- Base-Catalyzed Additions of Trichlorosilane to Hydrocarbon Olefins. (n.d.). ACS Publications.
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
- Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- This compound | C13H13ClSi | CID 67349. (n.d.). PubChem - NIH.
- Silylation – Knowledge and References. (n.d.). Taylor & Francis.
- Chlorosilane. (n.d.). Wikipedia.
- This compound, min 90%, 100 grams. (n.d.). CP Lab Safety.
Sources
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- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
Preventing hydrolysis of Chloro(methyl)diphenylsilane during reactions
Welcome to the technical support center for Chloro(methyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this compound in chemical reactions, with a core focus on preventing its hydrolysis.
Introduction to this compound and its Reactivity
This compound (C₁₃H₁₃ClSi) is a versatile organosilicon compound widely utilized as a protecting group for alcohols, forming stable diphenyl(methyl)silyl ethers.[1][2] Its utility stems from the ability to selectively mask the reactivity of hydroxyl groups during multi-step syntheses, a crucial strategy in the development of complex molecules.[3][4] However, the silicon-chlorine bond in this compound is highly susceptible to cleavage by water and other protic species, a reaction known as hydrolysis.[2][3] This undesirable side reaction leads to the formation of diphenyl(methyl)silanol and hydrochloric acid, which can significantly lower the yield of the desired product and introduce impurities.[3][5]
This guide provides practical, field-proven insights to help you mitigate the challenges associated with the hydrolysis of this compound, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Yield of the Desired Silyl Ether Product
Symptom: After your reaction and workup, you isolate primarily your starting alcohol or the byproduct, diphenyl(methyl)silanol, instead of the expected diphenyl(methyl)silyl ether.
Primary Cause: Unintentional hydrolysis of this compound before or during the reaction.
Troubleshooting Steps:
-
Evaluate Solvent and Reagent Purity:
-
Question: Are you using truly anhydrous solvents?
-
Explanation: Many commercially available "anhydrous" solvents can absorb atmospheric moisture over time. Trace amounts of water in your reaction solvent are a primary culprit for hydrolysis.
-
Solution:
-
Use freshly distilled solvents from an appropriate drying agent or purchase solvents in sealed bottles with low water content specifications.
-
For highly sensitive reactions, consider using a solvent dispensing system that stores solvents over drying agents under an inert atmosphere.
-
-
-
Assess Your Reaction Setup:
-
Question: Is your reaction vessel properly protected from atmospheric moisture?
-
Explanation: An open or poorly sealed reaction flask will allow ambient moisture to enter and react with the silyl chloride.
-
Solution:
-
Assemble your glassware while hot after oven-drying to minimize the adsorption of atmospheric moisture on the glass surfaces.
-
Flame-dry the assembled glassware under a flow of inert gas (nitrogen or argon) immediately before adding reagents.[6]
-
Maintain a positive pressure of an inert gas throughout the reaction. This can be achieved using a gas manifold or an inert gas-filled balloon.[6]
-
-
-
Review Your Reagent Handling Technique:
-
Question: How are you handling and dispensing the this compound and other reagents?
-
Explanation: Brief exposure to air during reagent transfer can be sufficient to introduce enough moisture to cause significant hydrolysis.
-
Solution:
-
Use syringe techniques for transferring this compound and other liquid reagents.
-
If adding a solid reagent, do so under a positive flow of inert gas.
-
-
Frequently Asked Questions (FAQs)
This section covers common questions about the handling, storage, and use of this compound.
Handling and Storage
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place away from moisture.[1] Storing under an inert gas like nitrogen or argon is highly recommended to prevent hydrolysis over time.
Q2: I've noticed some white precipitate in my bottle of this compound. What is it and can I still use the reagent?
A2: The white precipitate is likely diphenyl(methyl)silanol, the product of hydrolysis. This indicates that the reagent has been exposed to moisture. While you might be able to use the remaining liquid, the presence of the silanol and generated HCl can interfere with your reaction. For best results, it is recommended to use a fresh bottle of the reagent.
Reaction Conditions
Q3: Is nitrogen or argon a better inert gas for my reaction?
A3: For most organic reactions involving silyl chlorides, nitrogen is sufficiently inert and more economical.[7] Argon, being denser than nitrogen, can provide a more effective "blanket" over the reaction mixture, which can be advantageous if you need to briefly open the reaction vessel.[7] However, for the vast majority of applications, a positive pressure of nitrogen is adequate.
Q4: What are the best drying agents for the solvents used in my reaction?
A4: The choice of drying agent depends on the solvent. Calcium hydride (CaH₂) is a powerful drying agent suitable for many common solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[8] Molecular sieves (3Å or 4Å) are also very effective and can be used for a wide range of solvents.[9]
Table 1: Common Drying Agents for Solvents in Silyl Ether Synthesis
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Calcium Hydride (CaH₂) | THF, Dichloromethane, Toluene, Hexanes | Protic solvents (alcohols, acids) | Reacts to generate H₂ gas; handle with care. |
| Molecular Sieves (3Å, 4Å) | THF, Dichloromethane, Acetonitrile, Ethyl Acetate | --- | Must be activated by heating before use.[9] |
| Sodium/Benzophenone | THF, Diethyl Ether | Ketones, Esters, Halogenated Solvents | Forms a blue or purple radical anion indicating anhydrous conditions. |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Hexanes, Dichloromethane | Alcohols, Ketones | Extremely efficient but can be difficult to handle. |
Q5: My reaction requires a base. Which one should I choose?
A5: A non-nucleophilic amine base like triethylamine (NEt₃) or imidazole is commonly used.[10] These bases act as scavengers for the HCl generated during the silylation reaction, driving the equilibrium towards the product.[5] Imidazole is often used as it can also catalyze the silylation.[11]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol provides a step-by-step method for the protection of a primary alcohol using this compound under anhydrous conditions.
-
Glassware Preparation:
-
Place a round-bottom flask equipped with a magnetic stir bar in an oven at >120 °C for at least 4 hours.
-
Assemble the hot glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature. The setup should include a rubber septum for reagent addition.
-
-
Reaction Setup:
-
Dissolve the primary alcohol (1.0 eq.) and imidazole (1.5-2.5 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Silyl Chloride:
-
Slowly add this compound (1.1-1.2 eq.) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizing the Process
Diagram 1: Hydrolysis of this compound
Caption: The reaction of this compound with water.
Diagram 2: Anhydrous Reaction Setup
Caption: A typical setup for maintaining an inert atmosphere.
References
- Silyl Chlorides Definition - Organic Chemistry II Key Term - Fiveable.
- CAS 144-79-6: this compound | CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical.
- Silyl ether - Wikipedia.
- Drying Agents - Removing water from organic solvents.
- Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal.
- Using drying agents.
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
- Drying Organic Solutions - Organic Chemistry at CU Boulder.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange.
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
- Organosilicon chemistry - Wikipedia.
- Chlorodiphenylmethylsilane | 144-79-6 - ChemicalBook.
Sources
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- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Technical Support Center: Diphenylmethylsilyl (DPMS) Protecting Group Removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for troubleshooting issues related to the removal of diphenylmethylsilyl (DPMS) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DPMS deprotection, ensuring successful and efficient synthesis.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of DPMS ethers. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Issue 1: Incomplete or No Deprotection of the DPMS Group
You've subjected your DPMS-protected compound to standard deprotection conditions, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Insufficiently Reactive Reagent | Solution: Switch to a more potent deprotection reagent. The choice between acidic or fluoride-based reagents depends on the stability of other functional groups in your molecule.[1] Rationale: The stability of silyl ethers is influenced by steric and electronic factors.[2] While DPMS is more labile than bulky groups like TIPS or TBDPS, it is more stable than TMS.[2] If mild acidic conditions (e.g., PPTS, acetic acid) are ineffective, a stronger acid or a fluoride source may be necessary to facilitate the cleavage of the Si-O bond.[1][3] |
| Degraded Reagent | Solution: Use a fresh batch of the deprotection reagent. For instance, TBAF solutions are hygroscopic, and absorbed water can diminish their reactivity.[1] Rationale: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection, but its anhydrous form is a very strong base. The commercially available solution in THF contains a few percent of water, which modulates its reactivity.[4] If the water content is too high, the fluoride ion's nucleophilicity can be reduced. |
| Steric Hindrance | Solution: Increase the reaction temperature or consider a less sterically hindered deprotection reagent. Rationale: The accessibility of the silyl ether to the deprotection reagent is crucial. If the DPMS group is in a sterically congested environment, the reaction rate will be slower. Increasing the temperature provides the necessary activation energy to overcome this steric barrier.[5] |
| Inadequate Reaction Time or Temperature | Solution: Extend the reaction time and/or gradually increase the temperature, monitoring the reaction progress closely by TLC. Rationale: Deprotection reactions, like any chemical transformation, require a certain amount of time to reach completion. If the reaction is sluggish due to substrate-specific factors, extending the reaction time or providing more thermal energy can drive it to completion.[1] |
Issue 2: Unintended Removal of Other Protecting Groups
The DPMS group is successfully removed, but you observe the cleavage of other acid- or base-labile protecting groups in your molecule (e.g., Boc, Trt, or other silyl ethers).
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Harsh Reaction Conditions | Solution: Switch to milder, more chemoselective deprotection conditions. Rationale: The key to selective deprotection is exploiting the differential stability of protecting groups.[3] For instance, DPMS ethers can be selectively cleaved in the presence of more robust silyl ethers like TBDPS or TIPS under specific aqueous micellar conditions.[6][7] If you are using strong acidic or basic conditions, consider buffered systems or alternative reagents that are known for their mildness.[8] |
| Non-Selective Reagent | Solution: Choose a reagent with known selectivity for DPMS groups. Rationale: Recent literature has described novel methods for the selective deprotection of DPMS ethers. For example, catalytic amounts of perfluoro-1-butanesulfonyl fluoride in the presence of a designer surfactant in water has shown excellent chemoselectivity for DPMS over other silyl groups.[6][7] |
Issue 3: Observation of Unexpected Side Products
After the deprotection reaction, you observe unexpected spots on your TLC or peaks in your LC-MS that do not correspond to the starting material or the desired product.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Silyl Group Migration | Solution: If your molecule contains multiple hydroxyl groups, consider protecting all of them before attempting deprotection. Alternatively, use aprotic solvents and avoid strong bases. Rationale: Silyl group migration, both intramolecular and intermolecular, can occur under certain conditions, particularly with basic reagents.[9][10] This happens when a deprotected hydroxyl group attacks another silyl ether in the molecule or in a different molecule. Using aprotic solvents can minimize this side reaction.[10] |
| Decomposition of a Sensitive Substrate | Solution: If using TBAF, which is basic, consider buffering the reaction with acetic acid.[8] Alternatively, switch to acidic or neutral deprotection conditions.[1] Rationale: The basicity of TBAF can lead to the decomposition of substrates with base-labile functional groups.[8] Buffering the reaction mixture helps to neutralize the hydroxide ions that can form from the trace water in the TBAF solution, thus preventing base-mediated side reactions. |
| Side Reactions with the Deprotection Reagent | Solution: Carefully review the compatibility of all functional groups in your molecule with the chosen deprotection reagent and conditions. Rationale: Some reagents can participate in unexpected side reactions. For example, under certain hydrogenation conditions intended for debenzylation, silyl ethers can also be cleaved.[11] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common DPMS deprotection issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Byproducts of Chloro(methyl)diphenylsilane Reactions
Introduction
Chloro(methyl)diphenylsilane (CMDPSiCl) is a versatile organosilicon compound widely employed in organic synthesis, primarily as a protecting group for alcohols, amines, and other protic functional groups.[1][2][3] Its diphenylmethylsilyl (DPMS) group offers a balance of reactivity and stability, providing more robustness than a trimethylsilyl (TMS) group while still being removable under specific conditions.[3] However, its reactivity, particularly its sensitivity to moisture, often leads to the formation of specific and sometimes persistent byproducts.
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals. It directly addresses common issues encountered during reactions involving CMDPSiCl and various nucleophiles. Through a question-and-answer format, we will explore the mechanistic origins of these byproducts, provide detailed troubleshooting protocols, and offer field-proven strategies to optimize reaction outcomes and simplify purification.
FAQ 1: What is the most common byproduct in my reactions with this compound, and why does it form?
Answer: The most prevalent and often most frustrating byproduct is 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane . This compound is a stable, relatively non-polar molecule that arises from the high sensitivity of this compound to water.[4][5]
Causality: The Hydrolysis-Condensation Pathway
The formation of this disiloxane is a two-step process initiated by the presence of even trace amounts of moisture in your solvents, reagents, or reaction atmosphere.
-
Hydrolysis: this compound rapidly reacts with water (hydrolyzes) to form the corresponding silanol, methyl(diphenyl)silanol, and hydrochloric acid (HCl).[5][6]
-
Condensation: This newly formed silanol is unstable and readily condenses. It can either react with another molecule of this compound or with another silanol molecule to eliminate HCl or water, respectively, forming the stable Si-O-Si linkage of the disiloxane.[4][7]
This entire pathway competes directly with your desired reaction, consuming your starting material and reducing the yield of your target molecule.
Troubleshooting Guide: Reactions with Specific Nucleophiles
Section 1: Reactions with Alcohols (Silyl Ether Formation)
The protection of alcohols as silyl ethers is a primary application of CMDPSiCl. Success hinges on preventing the competing hydrolysis reaction and ensuring the stability of the product.
FAQ 2: I'm protecting an alcohol, but my yield is low and I see a significant amount of a nonpolar byproduct. What's happening?
Answer: This is the classic presentation of the hydrolysis-condensation pathway outcompeting your desired silylation. The nonpolar byproduct is almost certainly 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. The root cause is moisture in your reaction system. Additionally, the HCl generated as a byproduct can catalyze the cleavage of the desired silyl ether, further reducing your yield.[8][9]
Troubleshooting Protocol: Silylation of a Primary Alcohol
This protocol for the protection of benzyl alcohol provides a self-validating system designed to minimize byproduct formation.
1. Rigorous Reagent and Glassware Preparation:
-
Glassware: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or assembled hot under an inert atmosphere.
-
Solvents: Use anhydrous solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are recommended.[9] If not purchased as anhydrous, solvents must be dried using an appropriate method (e.g., distillation from CaH₂ for DCM, or passing through an activated alumina column).
-
Reagents: Ensure the alcohol substrate is anhydrous. If necessary, co-evaporate with anhydrous toluene to remove azeotropically. The base (e.g., imidazole, triethylamine) must also be anhydrous.
2. Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
To a stirred solution of the alcohol (1.0 eq.) and a suitable base (e.g., imidazole, 1.5-2.2 eq.) in anhydrous DCM at 0 °C, add this compound (1.1-1.2 eq.) dropwise via syringe.
-
Causality Check: The use of a base is critical. It acts as an acid scavenger, neutralizing the HCl generated during the reaction.[9][10] Without a base, the accumulating HCl can protonate the alcohol, reducing its nucleophilicity, and can also catalyze the cleavage of the newly formed silyl ether product.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
3. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl. This neutralizes any remaining HCl and hydrolyzes excess CMDPSiCl.
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography. The non-polar disiloxane byproduct will typically elute before the desired silyl ether.[4]
FAQ 3: My silyl ether product seems to be decomposing during workup or on the silica gel column. Why?
Answer: The diphenylmethylsilyl (DPMS) ether is susceptible to cleavage under acidic conditions. Standard silica gel is slightly acidic and can be sufficient to partially or fully deprotect your product during column chromatography.[9] Similarly, an acidic aqueous workup (e.g., with dilute HCl) will readily cleave the silyl ether.
Preventative Measures:
| Issue | Cause | Solution |
| Decomposition during Workup | Use of acidic quenchers (e.g., water, dilute acid). | Quench the reaction with a buffered or basic aqueous solution like saturated NaHCO₃. |
| Decomposition on Column | Acidity of standard silica gel. | 1. Neutralize the silica gel by preparing the slurry with your eluent containing 0.5-1% triethylamine. 2. Perform a rapid filtration through a plug of silica rather than a long column. |
Section 2: Reactions with Amines (Silylamine Formation)
CMDPSiCl reacts with primary and secondary amines to form silylamines. The key challenge here is managing the HCl byproduct, which readily reacts with the basic amine nucleophile.
FAQ 4: When I react CMDPSiCl with my amine, I get a thick white precipitate and a low yield of the silylated product. What is this solid?
Answer: The white precipitate is almost certainly the hydrochloride salt of your starting amine. For every molecule of amine that acts as a nucleophile, one molecule of HCl is produced. This HCl will immediately protonate the most basic species in the reaction mixture, which is your unreacted starting amine, rendering it non-nucleophilic and causing it to precipitate out of most organic solvents.
Sources
- 1. Buy this compound | 144-79-6 [smolecule.com]
- 2. CAS 144-79-6: this compound | CymitQuimica [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Improving the stability of diphenylmethylsilyl ethers in reaction media
Diphenylmethylsilyl (DPMS) Ethers: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals who utilize diphenylmethylsilyl (DPMS) ethers for hydroxyl group protection. Here, we address common challenges related to the stability of DPMS ethers in various reaction media, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected cleavage of my DPMS ether during a standard acidic workup (e.g., with 1M HCl). I thought DPMS was a robust protecting group. What is happening and how can I mitigate this?
A1: This is a common and important observation. While DPMS ethers are significantly more stable than simpler silyl ethers like trimethylsilyl (TMS), they are still susceptible to cleavage under protic acidic conditions.
The Underlying Chemistry: The mechanism for acid-catalyzed cleavage of any silyl ether begins with the protonation of the ether oxygen.[1] This makes the alcohol a better leaving group. A nucleophile, often water or the solvent itself, then attacks the silicon atom. The stability of silyl ethers in acidic media is primarily dictated by steric hindrance around the silicon atom, which impedes this nucleophilic attack.[2][3][4] The diphenylmethylsilyl group, while bulkier than TMS or triethylsilyl (TES), is less sterically hindered than tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) at the silicon center itself (due to the methyl group), making it labile to strong aqueous acid.
Troubleshooting & Recommended Protocols: To prevent undesired cleavage during workup, the key is to avoid strongly acidic aqueous conditions.
-
Buffered Workup: Instead of using 1M HCl, quench your reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This maintains a mildly acidic pH (around 4.5-5.5) that is typically insufficient to cause significant DPMS cleavage.
-
Basic or Neutral Quench: Alternatively, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) or brine. This is often the safest approach if your desired product is stable to mild base.
-
Anhydrous Quench: If your reaction allows, quench with a solid or non-aqueous reagent before introducing water. For example, quenching a lithium aluminum hydride reduction with ethyl acetate prior to the aqueous workup.
Q2: My reaction involves a Lewis acid, and my DPMS ether is being cleaved. How can I predict and prevent this instability?
A2: Lewis acid-mediated cleavage is a significant concern and a critical factor in planning a synthetic route. The lone pairs on the ether oxygen can coordinate with Lewis acids, which activates the Si-O bond for cleavage.
The Underlying Chemistry: Coordination of a Lewis acid to the ether oxygen withdraws electron density, weakening the Si-O bond and making the silicon atom more electrophilic and susceptible to nucleophilic attack. The strength of the Lewis acid and the steric environment of the silyl ether are the key determinants of stability.[5]
Troubleshooting & Strategic Solutions:
-
Choose Milder Lewis Acids: If the reaction chemistry permits, opt for weaker Lewis acids. For example, ZnCl₂ or MgBr₂ are less aggressive than TiCl₄ or SnCl₄.
-
Lower the Temperature: Lewis acid-catalyzed reactions are often highly temperature-dependent. Running your reaction at a lower temperature (e.g., -78 °C instead of 0 °C or room temperature) can dramatically slow the rate of silyl ether cleavage while still allowing the desired reaction to proceed.
-
Use a More Robust Silyl Ether: If harsh Lewis acidic conditions are unavoidable, the DPMS group may not be the optimal choice. Consider protecting the alcohol with a more sterically demanding and robust group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), which show markedly higher stability.[1][4]
Below is a comparative table to guide your selection based on relative stability.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS=1) | Typical Stability Profile |
| TMS | 1 | Very Labile |
| TES | 64 | Labile |
| DPMS | ~100-500 (estimated) | Moderately Stable |
| TBDMS/TBS | 20,000 | Stable |
| TIPS | 700,000 | Very Stable |
| TBDPS | 5,000,000 | Exceptionally Stable |
| Data compiled from multiple sources.[1][4][5][6] The DPMS value is an estimation based on its known behavior relative to other groups. |
Q3: I need to deprotect a TBDMS ether in the presence of a DPMS ether. Is this orthogonal deprotection feasible?
A3: Yes, this is an excellent example of leveraging the differential stability of silyl ethers, a cornerstone of modern multi-step synthesis.[7][8] The key is to use conditions that are sufficiently reactive to cleave the more labile TBDMS group but mild enough to leave the DPMS ether intact.
The Underlying Chemistry: The relative stability of silyl ethers to acid-catalyzed hydrolysis is a direct function of steric bulk.[4][9] Since TBDMS is significantly more stable than DPMS under acidic conditions (see table above), selective cleavage in this direction (removing TBDMS while keeping DPMS) is not straightforward with acidic reagents. However, recent specialized methods have shown that DPMS can be selectively deprotected in the presence of more robust silyl ethers like TBDMS or TIPS under very specific aqueous or photolytic conditions.[10][11][12]
For the more common scenario of removing a less stable group first, consider a synthetic plan where a more labile group (like TMS or TES) is used alongside DPMS.
Recommended Protocol for Selective Deprotection: If your synthesis allows for the reverse selectivity (cleaving DPMS in the presence of TBDMS/TIPS), recently developed methods offer a powerful tool.
Protocol: Selective Aqueous Deprotection of a DPMS Ether This protocol is based on work demonstrating high chemoselectivity for DPMS cleavage under mild, environmentally responsible conditions.[10][11]
-
Preparation: Dissolve the substrate containing both DPMS and TBDMS/TIPS ethers in a 2 wt% aqueous solution of the surfactant TPGS-750-M.
-
Reagent Addition: Add a catalytic amount (20 mol%) of perfluoro-1-butanesulfonyl fluoride (PFBSF).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress carefully using TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography.
This method shows unprecedented selectivity, leaving more robust silyl ethers like TBDMS, TIPS, and TBDPS completely untouched.[10]
Visualizing Experimental Logic
To aid in troubleshooting and experimental design, the following workflow diagram outlines a decision-making process when encountering DPMS ether instability.
Caption: Troubleshooting workflow for unexpected DPMS ether cleavage.
References
- Benchchem. Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers.
- Benchchem. The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Benchchem. Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide.
- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- PubMed Central (PMC). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
- Wikipedia. Silyl ether.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- ResearchGate. General reaction protocols for the selective deprotection of the DPMS protecting group.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- ResearchGate. Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions | Request PDF.
- Taylor & Francis Online. Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols.
- Science of Synthesis. 4.4.15 Silyl Ethers.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- ACS Publications. Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stereoretentive Silylation of Chiral Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silylation to protect chiral alcohols and seek to preserve the stereochemical integrity of their molecules. Here, you will find in-depth answers to common questions, troubleshooting workflows, and validated protocols to help you avoid racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the silylation of chiral alcohols?
Silylation is a cornerstone technique for protecting hydroxyl groups in multi-step organic synthesis.[1] When working with a chiral alcohol that is enantiomerically pure or enriched, it is paramount to maintain its specific three-dimensional arrangement, or stereochemistry. Racemization is the process where a chiral molecule converts into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.
In the context of drug development, this is a critical issue. Often, only one enantiomer of a chiral molecule is responsible for its therapeutic effect, while the other can be inactive or, in some cases, cause harmful side effects.[2] Therefore, unintended racemization during a routine protection step like silylation can compromise the entire synthetic route, leading to a loss of biological activity and requiring costly, difficult separations later on.
Q2: What are the primary chemical mechanisms that can cause racemization during a silylation reaction?
The silylation of an alcohol itself is not inherently a racemization-prone reaction. The process typically proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silylating agent, following an SN2-like mechanism at the silicon center.[3][4] This mechanism does not involve breaking any bonds at the chiral carbon of the alcohol, and thus, should proceed with retention of configuration.
However, racemization can occur through several side pathways, often facilitated by the chosen reaction conditions:
-
Base-Induced Epimerization: If the chiral center is adjacent to a group that can be deprotonated to form a planar, achiral enolate (e.g., a carbonyl group), a strong base can cause racemization. While common silylation bases like imidazole or triethylamine are not exceptionally strong, prolonged reaction times, elevated temperatures, or the use of stronger, non-standard bases can initiate this process.
-
In-Situ Racemization Catalysis: Certain transition metal complexes, particularly those of ruthenium, are known to be highly efficient catalysts for the racemization of alcohols.[5][6][7] While not intentionally added, trace impurities of such metals in reagents or from previous synthetic steps can be sufficient to cause a loss of enantiomeric excess. The mechanism often involves a reversible dehydrogenation/hydrogenation cycle that interconverts the two enantiomers.[5]
-
SN1-Type Pathways for Labile Alcohols: For alcohols with stereocenters that can readily form a stabilized carbocation (e.g., benzylic or allylic alcohols), reaction conditions that favor an SN1-type mechanism can lead to racemization. This is more of a concern with highly reactive silylating agents, such as silyl triflates (e.g., TBS-OTf), which generate a very strong acid byproduct that could promote carbocation formation if not effectively scavenged by a base.[8]
Q3: How do I choose the right silylating agent to prevent racemization?
The choice of silylating agent is a balance between reactivity and stability. The key principle is to select an agent that is reactive enough to proceed efficiently under mild conditions but not so reactive that it promotes side reactions. The stability of the resulting silyl ether is also a crucial consideration for subsequent steps.[9]
The primary factor differentiating common silylating agents is the steric bulk around the silicon atom.[10]
Table 1: Comparison of Common Silylating Agents for Protecting Chiral Alcohols
| Silylating Agent | Abbreviation | Relative Reactivity | Stability of Silyl Ether | Recommended Use Case for Chiral Alcohols |
| Trimethylsilyl Chloride | TMSCl | High | Low (Labile) | Generally avoided for robust protection due to lability; use with extreme caution at low temperatures for transient protection.[8][10] |
| Triethylsilyl Chloride | TESCl | Moderate | Moderate | A good balance of reactivity and stability. Less prone to undesired side reactions than TMSCl.[10] |
| tert-Butyldimethylsilyl Chloride | TBSCl / TBDMSCl | Moderate-Low | High | Highly Recommended. The "gold standard" for protecting most chiral alcohols. Its moderate reactivity allows for mild conditions, and the resulting TBS ether is stable to a wide range of reagents.[9][11] |
| Triisopropylsilyl Chloride | TIPSCl | Low | Very High | Excellent for situations requiring very high stability. Its low reactivity necessitates slightly more forcing conditions, but it is very safe regarding racemization.[8] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Low | Very High | Offers exceptional stability, particularly towards acidic conditions. Similar in reactivity profile to TIPSCl. |
Core Recommendation: For most applications involving chiral alcohols, tert-Butyldimethylsilyl Chloride (TBSCl) offers the best combination of reliable reaction, mild conditions, and robust protection, minimizing the risk of racemization.
Q4: Which base should I use, and how does it impact stereochemical integrity?
The base plays two critical roles in silylation: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion.[4][12] An ideal base should be non-nucleophilic and just basic enough to perform its function without causing epimerization or other side reactions.
Table 2: Common Bases for Stereoretentive Silylation
| Base | pKa of Conjugate Acid | Typical Solvent | Comments & Recommendations |
| Imidazole | ~7.0 | DMF, DCM, CH₃CN | Highly Recommended. Acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. It is the standard and safest choice for TBS and TIPS protection.[8][13] |
| Triethylamine (NEt₃) | ~10.75 | DCM, THF | A common, non-nucleophilic amine base. Generally safe, but its higher basicity compared to imidazole could be a concern for highly sensitive substrates.[14] |
| Pyridine | ~5.25 | Pyridine (as solvent) | Less basic and can be used as both base and solvent. Slower reactions are common. |
| 2,6-Lutidine | ~6.7 | DCM, CH₃CN | A sterically hindered, non-nucleophilic base. Useful for preventing side reactions at the silylating agent itself, especially with highly reactive agents like silyl triflates.[8] |
| 4-(Dimethylamino)pyridine | DMAP | ~9.7 | DCM, CH₃CN |
Core Recommendation: Use imidazole in a polar aprotic solvent like DMF or DCM. Its moderate basicity and catalytic activity provide a fast and clean reaction under mild conditions, which is ideal for preserving stereochemistry.
Q5: What are the optimal reaction conditions (solvent, temperature) to maintain stereointegrity?
Controlling the reaction environment is crucial for preventing racemization. The goal is to find conditions that ensure the silylation reaction proceeds to completion cleanly and as quickly as possible, without creating opportunities for side reactions.
-
Solvent: Aprotic solvents are required to avoid reaction with the silylating agent.[15]
-
Polar Aprotic (Recommended): Dimethylformamide (DMF) is an excellent choice as it dissolves imidazole well and can accelerate SN2 reactions.[16] Dichloromethane (DCM) and Acetonitrile (CH₃CN) are also very common and effective.
-
Non-Polar Aprotic: Tetrahydrofuran (THF) or Diethyl Ether can be used, but reactions may be slower.
-
-
Temperature: Lower temperatures suppress the rate of potential side reactions more than they suppress the desired silylation.
-
Start at 0 °C: Begin the reaction in an ice bath, especially during the addition of the silyl chloride.
-
Allow to Warm to Room Temperature: For most standard silylations (e.g., with TBSCl), allowing the reaction to slowly warm to room temperature (20-25 °C) is sufficient for it to go to completion within a few hours.
-
Avoid Heat: Heating the reaction should be a last resort and is generally not recommended for sensitive chiral alcohols, as it significantly increases the risk of racemization.
-
Troubleshooting Guide
Problem: My chiral alcohol shows significant racemization after silylation. What should I do?
Discovering a loss of enantiomeric excess (ee) can be frustrating. A systematic approach is the best way to diagnose and solve the problem. Follow this workflow to identify the likely cause.
Caption: Troubleshooting workflow for diagnosing racemization.
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Silylation of a Secondary Chiral Alcohol with TBSCl
This protocol is optimized to minimize the risk of racemization for a generic chiral secondary alcohol.
Materials:
-
Chiral alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the chiral alcohol (1.0 eq) and imidazole (2.5 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the alcohol). Stir at room temperature until all solids dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TBSCl (1.2 eq) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash once with water, and once with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Protocol 2: Determining Enantiomeric Excess (ee) of a Silylated Chiral Alcohol using Chiral HPLC
Verifying that no racemization has occurred is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[2][17]
Objective: To separate and quantify the two enantiomers of the silylated alcohol to determine the enantiomeric excess.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). The choice of column is compound-dependent and may require screening.
-
HPLC-grade hexanes and isopropanol (IPA)
-
Sample of your purified silyl ether
-
A racemic (50:50) sample of the silylated alcohol to serve as a reference standard. If unavailable, it can often be prepared by using a strong, non-chiral base (like NaH) and silyl chloride.
Procedure:
-
Method Development (using the racemic standard):
-
Install the chiral column.
-
Begin with a standard mobile phase, for example, 99:1 Hexanes:IPA, at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks.[17]
-
If separation is poor, systematically adjust the mobile phase composition. Increase the percentage of the polar modifier (IPA) in small increments (e.g., to 98:2, 95:5). This usually decreases retention time but may also affect resolution.
-
Temperature can also be optimized. Lower temperatures often improve chiral recognition and increase resolution.[17]
-
-
Sample Analysis:
-
Once an optimal method is established with the racemic standard, dissolve a small amount of your purified silyl ether in the mobile phase.
-
Inject the sample onto the HPLC under the optimized conditions.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the area of the two enantiomer peaks. Let the peak areas be A₁ (major enantiomer) and A₂ (minor enantiomer).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100
-
A result of >99% ee indicates that no significant racemization has occurred.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
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- 8. Silyl Groups - Gelest [technical.gelest.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Silylation - Wikipedia [en.wikipedia.org]
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- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Chloro(methyl)diphenylsilane Reactions
Welcome to the technical support center for Chloro(methyl)diphenylsilane (CMDS). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this versatile organosilicon compound. Here, we address the common challenges and provide practical, field-proven solutions to ensure your scale-up process is efficient, safe, and successful.
Introduction: The Role of this compound
This compound (CAS No. 144-79-6) is a highly reactive organosilicon compound, appearing as a colorless to pale yellow liquid.[1][2] Its value lies in the presence of a reactive silicon-chlorine bond, making it a crucial precursor and intermediate in a wide array of chemical syntheses. It is a fundamental building block for specialized silicone polymers, resins, and oils used in the automotive, electronics, and aerospace industries.[3] Furthermore, it serves as a surface modification agent to impart hydrophobicity and improve adhesion in advanced coatings and composites and is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[2][4]
As a Senior Application Scientist, I understand that scaling a reaction from a 1-liter flask to a 100-liter reactor introduces complexities beyond simply multiplying reagent quantities. This guide is structured to anticipate these challenges, providing a framework built on expertise, safety, and validated protocols.
Safety First: Handling Chlorosilanes and Associated Reagents at Scale
Scaling up any chemical process magnifies the associated risks. This compound and the reagents used in its synthesis demand rigorous safety protocols.
-
Corrosivity and Moisture Sensitivity : CMDS is classified as a corrosive material that causes severe skin burns and eye damage.[5][6] It is highly sensitive to moisture. The Si-Cl bond readily hydrolyzes upon contact with water or even atmospheric humidity, releasing corrosive hydrogen chloride (HCl) gas and forming silanols, which can condense into polysiloxanes.[7][8][9] All operations must be conducted in a dry, well-ventilated environment (e.g., a fume hood) under an inert atmosphere (Nitrogen or Argon).[7]
-
Reagent Hazards :
-
Grignard Reagents (e.g., Phenylmagnesium Bromide) : These are highly reactive, flammable, and moisture-sensitive. Large-scale Grignard reactions can generate significant heat, posing a risk of thermal runaway if not properly controlled.[10]
-
Chlorosilane Precursors (e.g., Dichlorodimethylsilane) : These are also flammable, corrosive, and moisture-sensitive liquids.[11]
-
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[6] Ensure that safety showers and eyewash stations are immediately accessible.[11]
-
Waste Disposal : Dispose of all waste, including quenching solutions and residual reagents, according to institutional and local environmental regulations.[6]
Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common strategic questions that arise when planning the large-scale synthesis of this compound.
Q1: What is the most common and scalable synthesis route for this compound?
The Grignard reaction is the most prevalent and industrially viable method for synthesizing CMDS.[8][12] This typically involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a dichloromethylsilane, like dichloro(methyl)phenylsilane or dichlorodimethylsilane. While other methods like direct chlorination or hydrosilylation exist, the Grignard route often provides a reliable and cost-effective pathway for large-scale production.[8][13] The key to success is meticulous control over reaction parameters to maximize yield and minimize byproducts.[14][15]
Q2: How critical is moisture control, and what are the consequences of contamination?
Moisture control is arguably the single most critical factor in a successful scale-up. The Si-Cl bond is highly susceptible to hydrolysis.[8] Any moisture present in the reactor, solvents, or reagents will react with both the chlorosilane starting material and the CMDS product.
-
Causality : The hydrolysis reaction produces diphenylmethylsilanol (Ph₂MeSiOH). This silanol is often unstable and can self-condense to form 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a common and difficult-to-remove impurity.[16][17] This not only consumes your product and reduces yield but also complicates purification significantly.
-
Validation : Before starting, ensure all glassware and reactors are oven- or flame-dried and cooled under a stream of inert gas. Use anhydrous solvents, and ensure reagents are freshly opened or properly stored to prevent moisture ingress.
Q3: What are the key process parameters to monitor and control during a Grignard-based synthesis at scale?
When scaling the Grignard reaction, precise control over several parameters is essential to prevent thermal runaway and minimize side reactions.
| Parameter | Optimal Range/Control Strategy | Rationale & Impact on Yield/Purity |
| Temperature | -10°C to 10°C during addition | The Grignard reaction is highly exothermic. Low temperatures increase selectivity, reduce the formation of byproducts like biphenyl (from Wurtz-type coupling), and allow for better control of the reaction rate.[8][18] |
| Reagent Addition | Slow, subsurface addition of Grignard reagent | Rapid addition can overwhelm the reactor's cooling capacity, leading to a dangerous thermal runaway. Subsurface addition ensures the reagent reacts immediately and does not accumulate on the surface. |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) / Toluene mixture | Diethyl ether often provides high yields.[8] However, on a large scale, a higher-boiling co-solvent like toluene is often used to manage the exotherm and keep magnesium salts suspended, preventing solidification.[14] |
| Agitation | Vigorous and consistent stirring | Ensures efficient heat transfer to the reactor jacket and maintains homogeneity, preventing localized "hot spots" and reagent accumulation. |
Q4: How can I effectively monitor the reaction's progress and determine its endpoint in a large reactor?
Relying on time alone is insufficient for scale-up. Active monitoring is crucial. The most common method is periodic sampling and analysis by Gas Chromatography (GC).[2]
-
Procedure : Carefully extract a small, quenched sample from the reactor at regular intervals. Analyze the sample by GC to monitor the disappearance of the starting chlorosilane and the appearance of the CMDS product.
-
Endpoint : The reaction is considered complete when the concentration of the starting material plateaus at a low level. This data-driven approach prevents running the reaction for too long, which can lead to byproduct formation, or too short, resulting in low conversion.
Troubleshooting Guide for CMDS Scale-Up
This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up process.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Corrective Actions |
| Low or No Reaction Initiation (Stalled Grignard) | 1. Passivated magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Insufficient initiator (e.g., iodine, dibromoethane). | 1. Use fresh, high-quality magnesium turnings. Crush a few pieces mechanically in the flask (under inert gas) to expose fresh surfaces. 2. Ensure all components are rigorously dried. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. On a large scale, adding a small amount of pre-formed Grignard reagent can ensure a smooth start.[10] |
| Exothermic Runaway or Loss of Control | 1. Addition rate of Grignard reagent is too fast. 2. Inadequate cooling capacity for the scale. 3. Reagent accumulation followed by sudden, rapid reaction. | 1. Immediately stop the addition. Reduce the addition rate significantly once the temperature is back under control. 2. Ensure the reactor's heat transfer coefficient and coolant temperature are adequate for the heat load of the reaction. 3. Maintain a slight exotherm throughout the addition to confirm the reaction is proceeding as the reagent is added. |
| Low Product Yield | 1. Grignard reagent degradation due to air/moisture. 2. Side reactions (e.g., Wurtz coupling, hydrolysis). 3. Significant product loss during aqueous workup or distillation. | 1. Always use freshly prepared or recently titrated Grignard reagent. Maintain a robust inert atmosphere. 2. Maintain strict temperature control. Ensure slow, controlled addition. 3. Optimize the quench and extraction procedure. For distillation, use an efficient, packed column under vacuum to minimize thermal degradation and separate products effectively.[8] |
| High Levels of Siloxane Impurity | 1. Moisture contamination in the reactor, solvents, or reagents. 2. Excessive water introduced during the workup/quench phase. | 1. Re-verify the dryness of all materials and the integrity of the inert atmosphere system. Use of a drying agent in the solvent still may be necessary. 2. Perform a controlled quench by slowly adding the reaction mixture to a cold, stirred acidic solution (e.g., aq. NH₄Cl or dilute HCl), rather than adding water to the reactor.[12] |
| Formation of Solids/Slurry in Reactor | 1. Precipitation of magnesium salts (e.g., MgClBr). 2. Formation of polymeric byproducts from uncontrolled hydrolysis. | 1. Use a co-solvent like toluene to improve the solubility/suspension of magnesium salts.[14] Ensure agitation is sufficient to keep solids suspended. 2. This is a severe sign of water contamination. The run may need to be aborted. Review all drying procedures before the next attempt. |
Core Experimental Protocols
The following protocols provide a validated starting point. They must be adapted and optimized for your specific equipment and scale.
Protocol 1: Gram-Scale Synthesis of this compound via Grignard Reaction
This protocol is for illustrative purposes and should be risk-assessed and optimized before scaling.
-
Reactor Preparation : A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a nitrogen/argon inlet, and a temperature probe is assembled and flame-dried under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation : In the flask, place magnesium turnings (e.g., 1.2 equivalents). In the dropping funnel, add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Grignard Formation : Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and a gentle exotherm), add a small crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete formation.
-
Reaction with Silane : Cool the freshly prepared Grignard reagent to 0°C using an ice/water bath. Add a solution of dichloro(methyl)phenylsilane (1.0 equivalent) in anhydrous ether/toluene dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC.
-
Quench & Workup : Cool the reaction mixture back to 0°C. Slowly transfer the reaction mixture via cannula into a separate, vigorously stirred flask containing a cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
The crude product obtained from the workup will contain the desired this compound along with solvent, biphenyl, and potentially some siloxanes. Fractional distillation under reduced pressure is the primary method for purification.[8]
-
Apparatus Setup : Assemble a distillation apparatus with a round-bottom flask, a short Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed for vacuum.
-
Procedure :
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction (residual solvent).
-
Carefully collect the main product fraction at its known boiling point at the given pressure (e.g., approx. 295°C at atmospheric pressure, significantly lower under vacuum).[2][19]
-
Monitor the temperature at the distillation head closely. A sharp drop in temperature indicates the main fraction has finished distilling. Stop the distillation before high-boiling impurities begin to distill over.
-
Visualizing the Workflow and Troubleshooting Logic
Diagrams can clarify complex processes. Below are Graphviz representations of the general scale-up workflow and a decision tree for troubleshooting low product yield.
Caption: General workflow for scaling up this compound synthesis.
Caption: Decision tree for troubleshooting low yield in CMDS synthesis.
References
- SIELC Technologies. This compound. [Link]
- INNO Specialty Chemicals. This compound: An Overview. [Link]
- National Center for Biotechnology Information. This compound PubChem CID 67349. [Link]
- National Center for Biotechnology Information. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
- Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
- Google Patents. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
- University of Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]
- Autech Industry. Optimizing Material Performance: The Role of this compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd. This compound: A Promising Synthetic Silane for Manufacturers. [Link]
- Autech Industry. Your Source for Chloro(methyl)
- Journal of the American Chemical Society. Hydrolysis of Diphenyldichlorosilane. [Link]
- Google Patents. A method to reduce the risk of large-scale Grignard reaction.
- Organic Syntheses. (Chloromethyl)dimethylphenylsilane. [Link]
- ResearchGate. Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. [Link]
- YouTube. Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane. [Link]
- ACS Publications. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
- PubMed Central.
- MDPI.
- PubMed Central. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
- PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
- Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
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Effect of solvent on the rate of silylation with Chloro(methyl)diphenylsilane
Welcome to the technical support center for silylation reactions utilizing Chloro(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your silylation experiments, with a specific focus on the critical role of the solvent in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My silylation with this compound is sluggish or failing. What is the most likely cause related to my choice of solvent?
A1: The most common solvent-related issue is the use of protic solvents or the presence of moisture. This compound is highly reactive toward active hydrogens, such as those in water, alcohols, or primary/secondary amines.[1][2] These protic species will compete with your target substrate for the silylating agent, consuming it in non-productive side reactions and significantly reducing the yield of your desired product.[2]
Key Takeaway: Always use anhydrous, aprotic solvents for silylation reactions with chlorosilanes.[2][3] Common choices include tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and toluene.[1][3]
Q2: How does the polarity of an aprotic solvent affect the rate of my silylation reaction?
A2: The silylation of an alcohol with a chlorosilane, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center.[4][5][6] Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate.[7][8][9]
In contrast, nonpolar solvents may be used, but they will not accelerate the reaction rate.[1] Highly polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are particularly effective at accelerating SN2 reactions.[1][8] They achieve this by effectively solvating the cation (e.g., the protonated base) while leaving the nucleophile (the alkoxide) relatively "naked" and more reactive.[7]
Q3: I am silylating a sterically hindered alcohol. What solvent and conditions should I consider?
A3: For sterically hindered substrates, driving the reaction to completion can be challenging. In these cases, a more powerful silylating medium is often necessary.
-
Solvent: Consider using a high-boiling polar aprotic solvent like DMF or DMSO.[1] These solvents can facilitate the reaction and allow for heating to higher temperatures.
-
Base: A strong, non-nucleophilic base is crucial. Imidazole is a common and effective choice.[10]
-
Temperature: Refluxing the reaction mixture may be necessary to overcome the steric hindrance.[3]
Q4: Can I use pyridine as both a solvent and a base?
A4: Yes, pyridine is an excellent solvent and reaction medium for silylation reactions.[1][3] It serves a dual purpose by acting as the solvent and as an HCl acceptor, neutralizing the hydrochloric acid byproduct of the reaction.[1] This can simplify the reaction setup.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Action |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C).[11] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[3] |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF, acetonitrile, or THF.[1][3] For difficult substrates, consider pyridine or DMSO.[1] |
| Insufficient Reaction Time/Temperature | Monitor the reaction by TLC or GC. If the reaction is slow, consider gently heating the mixture. For very hindered alcohols, refluxing may be required.[3] |
| Base Incompatibility | Ensure a suitable base (e.g., triethylamine, pyridine, imidazole) is used in at least a stoichiometric amount to neutralize the generated HCl.[3][10] |
Problem 2: Product Decomposition During Workup or Purification
| Potential Cause | Recommended Action |
| Hydrolysis of the Silyl Ether | Silyl ethers can be sensitive to acidic conditions.[2] During aqueous workup, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate). Avoid prolonged contact with water. |
| Cleavage on Silica Gel | Standard silica gel can be slightly acidic and may cleave sensitive silyl ethers.[2] Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a different purification method like distillation or crystallization if possible. |
Experimental Protocol: General Procedure for Silylation of a Primary Alcohol
This protocol provides a general guideline. Optimization for specific substrates may be necessary.
Materials:
-
This compound
-
Primary Alcohol
-
Anhydrous Pyridine (or Anhydrous DMF with Imidazole)
-
Anhydrous Diethyl Ether (or other extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous pyridine (used as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Silylation Workflow
The following diagram illustrates the key steps in a typical silylation experiment.
Caption: A typical experimental workflow for the silylation of an alcohol.
The SN2 Mechanism at Silicon
The choice of a polar aprotic solvent is critical for facilitating the SN2 mechanism, which is the operative pathway for this reaction.
Caption: The SN2 mechanism for silylation in a polar aprotic solvent.
References
- Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (n.d.). MDPI.
- Techniques for Silylation. (n.d.). ResearchGate.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Indian Journal of Chemical Technology.
- Why does a polar solvent disfavour an SN2 reaction? (2020, September 8). Quora.
- Influence of the solvent in an SN2 reaction. (2024, March 28). Chemistry LibreTexts.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Silylation. (n.d.). Wikipedia.
- Why do Sn2 reactions need polar solvents? (2016, November 27). Reddit.
- Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. (n.d.). Organic Chemistry Portal.
- 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks.
- Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (n.d.). MDPI.
- Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- When a good silylation protocol goes bad, what are the usual suspects? (2015, July 10). ResearchGate.
- Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2022, November 26). ResearchGate.
- What is the best procedure for silylation of hydroxy compounds? (2019, September 21). ResearchGate.
- Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study. (n.d.). RSC Publishing.
- This compound. (n.d.). PubChem.
- A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. (2008, January 7). ResearchGate.
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Technical Support Center: Temperature Control in Chloro(methyl)diphenylsilane Reactions
Welcome to the technical support center for handling and reacting with Chloro(methyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing temperature, a critical parameter for ensuring reaction success, purity, and safety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature control in reactions involving this compound.
Q1: Why is precise temperature control so crucial when working with this compound?
A: Precise temperature control is paramount due to the high reactivity of the silicon-chlorine (Si-Cl) bond.[1][2] this compound is sensitive to moisture and can readily hydrolyze, and its reactions are often highly exothermic.[3][4] Inadequate temperature management can lead to:
-
Runaway Reactions: The heat generated from the reaction can accelerate the reaction rate, leading to a rapid increase in temperature and pressure that can exceed the capacity of the reaction vessel.
-
Side Product Formation: Elevated temperatures can promote undesirable side reactions, such as self-condensation of the resulting silanol intermediate or reactions with the solvent.[5] This reduces the yield of the desired product and complicates purification.
-
Thermal Decomposition: Although this compound is relatively stable, high temperatures can lead to decomposition, especially in the presence of catalysts or impurities.[6][7][8]
-
Safety Hazards: Uncontrolled reactions can lead to the release of corrosive and hazardous materials, including hydrogen chloride (HCl) gas from hydrolysis.[9][10]
Q2: What is the optimal temperature range for a Grignard reaction with this compound?
A: The optimal temperature for a Grignard reaction depends on several factors, including the specific Grignard reagent, the solvent, and the desired degree of substitution. Generally, these reactions are initiated at a low temperature (e.g., 0 °C or below) to control the initial exotherm.[11] The reaction can then be allowed to warm to room temperature or gently heated to ensure completion. For example, some reactions in tetrahydrofuran (THF) may be run at reflux, but this requires careful monitoring.[11][12][13] It's crucial to consult specific literature procedures for the desired transformation.
Q3: How does temperature affect the hydrolysis of this compound to its corresponding silanol?
A: The hydrolysis of this compound is typically a rapid and exothermic reaction.[14] Lower temperatures (e.g., 0-5 °C) are generally preferred to control the reaction rate and minimize the self-condensation of the initially formed (methyl)diphenylsilanol into the corresponding disiloxane.[5] The presence of a base to neutralize the HCl byproduct can also influence the optimal temperature.
Q4: Can I use an ice bath for cooling? What are the alternatives?
A: An ice-water bath is a common and effective method for maintaining temperatures around 0 °C. However, for more precise control or for temperatures below 0 °C, other cooling methods are recommended:
-
Ice-Salt Baths: Mixtures of ice and various salts can achieve lower temperatures (e.g., NaCl/ice can reach approximately -20 °C).
-
Dry Ice/Solvent Baths: A mixture of dry ice (solid CO2) and a solvent like acetone or isopropanol can provide temperatures down to -78 °C.
-
Cryostats/Chillers: For precise and stable temperature control over a wide range, a circulating cooling bath (cryostat or chiller) is the ideal choice.
Q5: What are the signs of a runaway reaction and what should I do?
A: Signs of a runaway reaction include:
-
A rapid, uncontrolled increase in temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, unexpected boiling or refluxing of the solvent.
-
Release of fumes or gases from the reaction.
If you suspect a runaway reaction, prioritize your safety:
-
If possible and safe to do so, immediately apply maximum cooling to the reaction vessel.
-
Alert others in the laboratory and be prepared to evacuate.
-
If the reaction is under an inert atmosphere, ensure the vent is not blocked.
-
Do NOT attempt to cap or seal a vessel that is rapidly pressurizing.
-
Follow your institution's emergency procedures.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during reactions with this compound, with a focus on temperature-related causes.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction temperature may have been too low, or the reaction time was insufficient. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).[15][16][17] If the reaction has stalled, consider slowly warming the reaction mixture to room temperature or applying gentle heating. |
| Side Reactions | The reaction temperature may have been too high, leading to the formation of byproducts. For example, in Grignard reactions, higher temperatures can lead to undesired coupling products.[18] In hydrolysis, it can cause excessive siloxane formation.[19] | Maintain a lower reaction temperature throughout the addition of reagents and for a period afterward. Use a more controlled cooling method if necessary. |
| Reagent Degradation | This compound is moisture-sensitive.[3][4] Exposure to atmospheric moisture before or during the reaction can lead to hydrolysis, reducing the amount of starting material available for the desired reaction. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Disiloxane Formation | This is a common impurity in reactions that produce a silanol intermediate, such as hydrolysis. Higher temperatures and acidic conditions (from HCl byproduct) promote the condensation of two silanol molecules to form a disiloxane. | Perform the hydrolysis at a low temperature (0-5 °C). Consider using a two-phase system or adding a mild base to neutralize the HCl as it is formed.[5] |
| Solvent-Related Byproducts | In some cases, particularly with highly reactive organometallic reagents, the solvent can react at elevated temperatures. For example, THF can undergo ring-opening reactions under certain conditions with Grignard reagents.[11] | Choose a solvent with a suitable boiling point for the desired reaction temperature. If a higher temperature is needed, consider a higher-boiling ether like 2-methyltetrahydrofuran or a hydrocarbon solvent. |
| Thermal Decomposition Products | Although less common at typical reaction temperatures, prolonged heating at high temperatures can lead to decomposition of the starting material or products.[6][7][8] | Avoid unnecessarily high reaction temperatures and prolonged heating. If a reaction requires high temperatures, ensure it is monitored closely. |
Issue 3: Reaction Fails to Initiate
| Potential Cause | Explanation | Recommended Solution |
| Temperature is Too Low | Some reactions have an activation energy that is not overcome at very low temperatures. This is particularly true for Grignard reactions where initiation can be sluggish. | Once the reagents are mixed at a low temperature, allow the reaction to slowly warm. A small amount of gentle, localized heating (e.g., with a heat gun, used with extreme caution) can sometimes initiate the reaction. |
| Inhibited Grignard Reagent | The surface of the magnesium metal used to form a Grignard reagent can be passivated with an oxide layer, preventing the reaction from starting. | Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. |
Experimental Protocols & Visualizations
Protocol: Controlled Hydrolysis of this compound to (Methyl)diphenylsilanol
This protocol is designed to minimize the formation of the disiloxane byproduct through careful temperature control.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (nitrogen or argon).
-
Reagents: Dissolve this compound (1 equivalent) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add a solution of water (1.1 equivalents) and a mild base (e.g., pyridine or triethylamine, 1.1 equivalents) in the same solvent to the dropping funnel. Add this solution dropwise to the stirred silane solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Allow the mixture to warm to room temperature. Filter to remove the amine hydrochloride salt. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude silanol.
Diagram: Temperature Effects on Reaction Pathways
Caption: Logical flow of temperature's impact on reaction selectivity.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting guide for low product yield.
References
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Handling and Storage of Isopropyl-Substituted Chlorosilanes.
- American Chemistry Council. (n.d.). Global Safe Handling of Chlorosilanes.
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate.
- Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67349, this compound.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Gelest, Inc. (n.d.). Grignard Reagents and Silanes.
- Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu, 15(3), 246–247.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076.
- Endress+Hauser. (n.d.). The production of methyl chlorosilanes.
- CymitQuimica. (n.d.). This compound.
- DTIC. (n.d.). A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes.
- Google Patents. (n.d.). Grignard processes with improved yields of diphenylchlorosilanes as products.
- Google Patents. (n.d.). Gas chromatography separation method for silane / chlorosilanes and ....
- ResearchGate. (n.d.). Synthesis of (chloromethyl)dimethylsilanol.
- Chem-Impex. (n.d.). This compound.
- eScholarship. (n.d.). Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of.
- Lemieux, J. M., & Zhang, J. (2014). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 20(5), 409–417.
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water....
- ResearchGate. (n.d.). Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane.
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. apps.dtic.mil [apps.dtic.mil]
- 7. escholarship.org [escholarship.org]
- 8. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsilicones.org [globalsilicones.org]
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- 11. gelest.com [gelest.com]
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- 13. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Chloro(methyl)diphenylsilane
Welcome to the technical support center for Chloro(methyl)diphenylsilane reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in our field?
This compound (CAS 144-79-6) is a highly versatile organosilicon compound.[1][2][3] Its primary utility stems from the reactive Si-Cl bond, making it an excellent precursor for a range of chemical transformations. In pharmaceutical and materials science, its key roles include:
-
Protecting Group: It is widely used to protect reactive functional groups such as alcohols, amines, and thiols during multi-step syntheses of complex molecules like drugs.[4] The resulting diphenyl(methyl)silyl ether is stable under various reaction conditions but can be cleaved selectively.
-
Synthesis of Silicone-Based Materials: It serves as a crucial building block for silicone polymers, oils, and resins.[5][6] The inclusion of the diphenylmethylsilyl group can enhance thermal stability, mechanical strength, and chemical resistance of the final material.[5]
-
Coupling Agent and Surface Modification: This silane can act as a coupling agent to improve adhesion between organic polymers and inorganic substrates in composite materials.[3][7][8] It is also used to modify the surfaces of materials like glass and ceramics to impart hydrophobicity.[3]
Q2: What are the most common classes of catalysts for reactions involving this compound?
The choice of catalyst is dictated by the specific reaction being performed. The most common classes include:
-
Platinum-Based Catalysts: These are the workhorses for hydrosilylation reactions, where a Si-H bond is added across a C=C double bond.[9] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are frequently used, though they can sometimes lead to side reactions with functionalized substrates.[10][11]
-
Rhodium-Based Catalysts: For hydrosilylation of sensitive or functionalized alkenes, rhodium complexes, particularly with phosphine ligands, can offer superior selectivity and efficiency, minimizing unwanted side reactions.[11][12][13]
-
Lewis Acids: In reactions such as hydrosilylation of carbonyls or silylations, Lewis acids can activate the substrate.[14][15][16] Highly electron-deficient silanes can themselves act as potent Lewis acids.[14][15][16][17]
-
Radical Initiators: For reactions like the chlorination of the methyl group on the silane, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are employed.
-
Bases: In silylation reactions to form protective ethers, a base (e.g., pyridine, triethylamine, imidazole) is typically used to scavenge the HCl byproduct.
Troubleshooting Guides
Problem 1: Low Yield in a Hydrosilylation Reaction with an Alkene
Symptoms: Incomplete consumption of starting materials (alkene or hydrosilane) and formation of side products observed by GC-MS or NMR.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The platinum catalyst may have precipitated or been poisoned. Certain functional groups on the alkene substrate (e.g., amines, thiols) can deactivate the catalyst.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can affect some catalysts.
-
Use freshly prepared catalyst solutions.
-
If catalyst poisoning is suspected, consider switching to a more robust catalyst system, such as a rhodium-based catalyst, which can exhibit better functional group tolerance.[11]
-
-
-
Side Reactions:
-
Cause: Conventional platinum catalysts can sometimes promote side reactions, especially with functionalized alkenes.[10][11]
-
Solution:
-
Lowering the reaction temperature may improve selectivity.
-
Screening different platinum catalysts (e.g., Speier's vs. Karstedt's) or changing the solvent can influence the reaction outcome.
-
For challenging substrates, rhodium catalysts with bidentate phosphine ligands have shown excellent selectivity and can be a superior alternative.[11]
-
-
-
Incorrect Stoichiometry:
-
Cause: An imbalance in the alkene to hydrosilane ratio can lead to incomplete reaction.
-
Solution: While a 1:1 stoichiometry is typical, a slight excess (1.05-1.1 equivalents) of one reagent (often the more volatile one) can drive the reaction to completion.
-
Experimental Protocol: Screening for Optimal Hydrosilylation Catalyst
-
Set up parallel reactions in small-scale reaction vials under an inert atmosphere.
-
To each vial, add the alkene substrate (1.0 eq) and the hydrosilane (1.1 eq) in a suitable solvent (e.g., toluene or THF).
-
Add a different catalyst to each vial. For example:
-
Vial 1: Speier's catalyst (10 ppm Pt)
-
Vial 2: Karstedt's catalyst (10 ppm Pt)
-
Vial 3: [RhCl(dppbzF)]₂ (5 ppm Rh)[11]
-
-
Stir the reactions at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or GC at regular intervals (e.g., 1, 4, and 24 hours).
-
Analyze the final reaction mixtures to determine conversion and selectivity for the desired product.
Catalyst Selection Workflow
A decision-making workflow for troubleshooting low yields in hydrosilylation reactions.
Problem 2: Uncontrolled Hydrolysis of this compound
Symptoms: Formation of a white precipitate (siloxane oligomers/polymers) upon exposure to air or during the reaction, leading to a messy reaction and low yield of the desired product.
Possible Causes & Solutions:
-
Atmospheric Moisture:
-
Cause: this compound is highly susceptible to hydrolysis. The Si-Cl bond readily reacts with water to form silanols, which then condense to form siloxanes.[18][19]
-
Solution:
-
Handle this compound and set up reactions under a strictly inert atmosphere (argon or nitrogen).
-
Use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent.
-
Flame-dry all glassware before use.
-
-
-
"Wet" Reagents or Solvents:
-
Cause: Even trace amounts of water in other reagents or the reaction solvent can initiate hydrolysis.
-
Solution:
-
Ensure all liquid reagents are anhydrous.
-
Dry solid reagents in a vacuum oven before use if they are suspected to contain water.
-
-
Experimental Protocol: Anhydrous Reaction Setup
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) and flame-dry it under a stream of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add anhydrous solvent via a cannula or a dry syringe.
-
Add this compound and other reagents via syringe through a rubber septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Hydrolysis and Condensation Pathway
The reaction of this compound with water leads to the formation of siloxanes.
Problem 3: Low Selectivity in the Silylation of a Polyfunctional Molecule
Symptoms: In a molecule with multiple hydroxyl groups (e.g., a diol or a sugar), the silylation reaction produces a mixture of mono-silylated, di-silylated, and unreacted starting material.
Possible Causes & Solutions:
-
Steric Hindrance:
-
Cause: Different hydroxyl groups may have varying degrees of steric hindrance, leading to different reaction rates. The bulky diphenyl(methyl)silyl group will preferentially react with the least hindered hydroxyl group.
-
Solution:
-
To favor the reaction at a more hindered site, a more reactive silylating agent or a stronger catalyst might be necessary. However, this can also decrease selectivity.
-
For selective protection of the least hindered alcohol, use stoichiometric amounts of the silane at low temperatures.
-
-
-
Reaction Conditions:
-
Cause: The choice of base, solvent, and temperature can significantly impact the selectivity.
-
Solution:
-
A milder base (e.g., imidazole vs. triethylamine) may improve selectivity.
-
Lowering the reaction temperature will slow down the reaction but often enhances selectivity by favoring the kinetically preferred product.
-
Solvent polarity can influence the reaction; screen a few different anhydrous solvents (e.g., DCM, THF, DMF).
-
-
Comparative Data for Silylation Conditions
| Parameter | Condition A (High Reactivity) | Condition B (High Selectivity) | Expected Outcome |
| Silane Equivalents | >1.2 eq | 1.0 - 1.1 eq | Condition B favors mono-silylation. |
| Base | Triethylamine | Imidazole | Imidazole is a better catalyst and less basic, often improving selectivity. |
| Temperature | Room Temperature | -20 °C to 0 °C | Lower temperatures favor kinetic control and selectivity. |
| Solvent | DMF | Dichloromethane (DCM) | Less polar solvents can sometimes enhance selectivity. |
References
- Analysis of the Gas Phase Reactivity of Chlorosilanes. The Journal of Physical Chemistry A.
- Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. PubMed Central.
- Uncharged Lewis superacidic silicon complexes—perfluoropinacolato-stabilized systems for homogenous c
- Reversible C–H bond silylation with a neutral silicon Lewis acid. PubMed Central.
- Lewis Acidity of Bis(perfluorocatecholato)silane: Aldehyde Hydrosilylation Catalyzed by a Neutral Silicon Compound. Journal of the American Chemical Society.
- Re–Silane Complexes as Frustrated Lewis Pairs for Catalytic Hydrosilyl
- Custom Silane Compounds for Controlled-Release Drug Delivery. Gelest.
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
- Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PubMed Central.
- Catalyzed disproportion
- Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry.
- Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology.
- The Basics of Silane Chemistry.
- Silanes and Siloxanes for Sythetics and Pharmaceuticals. SiSiB SILICONES.
- This compound. CymitQuimica.
- (chloromethyl)dimethylphenylsilane. Organic Syntheses.
- Pharmaceutical Silanes. Daken Chem.
- Hydrosilylation of 1-alkenes with dichlorosilane. University of Groningen.
- Silane Coupling Agents Practical Guide. SINOSIL.
- Optimizing Material Performance: The Role of this compound. Medium.
- Selective hydrosilylation of allyl chloride with trichlorosilane.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed Central.
- Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer. PubMed.
- silyl
- Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane.
- Promising Catalyst for Chlorosilane Dismut
- Hydrosilyl
- Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. PubMed.
- The Versatile Role of this compound in Modern Industry. LinkedIn.
- This compound. PubChem.
- This compound. Chem-Impex.
- This compound, 97% 10 g. Thermo Fisher Scientific.
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- 2. This compound | C13H13ClSi | CID 67349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sisib.com [sisib.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsilicone.com [chemsilicone.com]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reversible C–H bond silylation with a neutral silicon Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Effective Work-up Procedures for Silanol Byproduct Removal
Welcome to the Technical Support Center for troubleshooting and managing silanol byproducts in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with silicon-based impurities during their synthetic workflows. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible purification outcomes.
Introduction: The Persistent Challenge of Silanol Byproducts
Silyl ethers are indispensable protecting groups in modern organic synthesis, prized for their tunable stability and mild removal conditions.[1] However, their very utility gives rise to a common purification challenge: the removal of resulting silanol (R₃SiOH) and siloxane (R₃SiOSiR₃) byproducts. These byproducts can vary in polarity and physical properties, often complicating purification by co-eluting with the desired product during chromatography or interfering with crystallization.[2] This guide provides a systematic approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common silanol byproducts I should expect?
A1: The byproducts generated depend on the silyl protecting group used. For instance, cleavage of a tert-butyldiphenylsilyl (TBDPS) group primarily yields tert-butyldiphenylsilanol (TBDPS-OH) and its self-condensation product, 1,1,3,3-tetraphenyl-1,3-di-tert-butyldisiloxane.[2] Smaller silyl ethers like trimethylsilyl (TMS) will generate trimethylsilanol, which is more volatile. Understanding the nature of your specific byproduct is the first step in selecting an appropriate removal strategy.
Q2: My product is very polar. How can I remove TBAF and its byproducts without significant product loss during an aqueous workup?
A2: Aqueous workups can be problematic for polar products, often leading to loss of material in the aqueous layer. A highly effective alternative is to use an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate.[3] This method avoids an aqueous phase and efficiently sequesters the tetrabutylammonium cation from the TBAF reagent.[3]
Q3: Can I directly purify my crude reaction mixture containing TBAF using silica gel chromatography?
A3: While possible, it is generally not recommended. TBAF and its byproducts can co-elute with polar products, leading to contamination of the final compound.[3] It is best practice to perform a preliminary workup to remove the bulk of the TBAF before chromatographic purification.[3]
Q4: I'm observing incomplete deprotection of my silyl ether. What should I do?
A4: Incomplete deprotection can be due to several factors. Ensure you are using a sufficient excess of the deprotecting agent (e.g., 1.1-1.5 equivalents of TBAF).[3] The reaction time may also need to be extended. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction has stalled, a fresh portion of the deprotecting reagent can be added. The stability of silyl ethers varies, with bulkier groups like triisopropylsilyl (TIPS) requiring more forcing conditions for removal.[4]
Troubleshooting Guides
Guide 1: Product and Silanol Byproducts Co-elute During Flash Chromatography
This is a common issue when the polarity of the desired product and the silanol byproduct are very similar.[2]
Troubleshooting Steps:
-
Modify the Solvent System:
-
Increase the Polarity of the Less Polar Solvent: For example, if you are using a hexane/ethyl acetate gradient, consider switching to a toluene/ethyl acetate system. The aromaticity of toluene can alter the selectivity of the separation.
-
Add a Modifier: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can change the ionization state of your product or the silanol, potentially improving separation.
-
-
Change the Stationary Phase:
-
If standard silica gel fails, consider using a different stationary phase. Florisil®, alumina, or C18-functionalized silica (reversed-phase) can offer different selectivities.
-
-
Chemical Derivatization:
-
If the product has a suitable functional group (e.g., a primary or secondary alcohol), it can be temporarily derivatized to alter its polarity. For example, acetylation will make the product less polar. After chromatography, the protecting group can be removed.
-
Guide 2: Inefficient Removal of Silanols via Aqueous Wash
Sometimes, a simple aqueous wash is insufficient to remove bulky, non-polar silanols.
Troubleshooting Steps:
-
"Grease-out" Precipitation: Dissolve the crude mixture in a polar solvent in which your product is soluble but the silyl byproducts are not. The non-polar silanols may precipitate and can be removed by filtration.[2]
-
Liquid-Liquid Extraction with a Less Polar Solvent: Use a less polar organic solvent for extraction, such as hexanes or diethyl ether, to better solubilize the non-polar silyl byproducts and pull them away from a more polar product that may have some solubility in more common extraction solvents like ethyl acetate or DCM.[2]
-
Use of Scavengers: For more stubborn cases, consider using a scavenger resin. These are functionalized silica gels that react with and bind specific types of byproducts.[5]
Decision Workflow for Silanol Byproduct Removal
The choice of a purification strategy depends on the properties of your desired product and the nature of the silanol byproduct. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Removal of TBAF and Byproducts Using Ion-Exchange Resin
This protocol is particularly useful for polar products that are sensitive to aqueous workups.[3]
Materials:
-
Crude reaction mixture containing TBAF
-
DOWEX® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add calcium carbonate (approximately 5 equivalents based on the amount of TBAF used).[3]
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF).[3]
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.[3]
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[3]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.[3]
-
The crude product can then be further purified by flash column chromatography if necessary.
Protocol 2: Standard Aqueous Workup for Silyl Ether Deprotection
This is a general protocol for the removal of silyl ethers and their byproducts.[6][7]
Materials:
-
Crude reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[3][4]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.
-
Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble byproducts.[3][7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3][7]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[3][4][7]
Comparative Data on Purification Methods
The following table summarizes the effectiveness and common applications of different purification techniques for silanol byproduct removal.
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 70-95% | >95% | Highly effective for a wide range of compounds. | Can be time-consuming and require significant solvent usage.[2] |
| Crystallization | 60-90% | >98% | Excellent for obtaining highly pure solid products. | Yield can be lower due to solubility losses in the mother liquor.[2] |
| Liquid-Liquid Extraction | >90% (crude) | 80-95% | A rapid method for bulk removal of byproducts.[2] | Often requires a subsequent purification step like chromatography.[2] |
| Ion-Exchange Resin | >90% | >95% | Ideal for polar products; avoids aqueous workups.[3] | Requires specific resins and may not be suitable for all substrates. |
| Scavenger Resins | Variable | >95% | Highly selective for specific byproducts.[5] | Can be expensive and require screening for optimal scavenger. |
Advanced Strategies: Adsorptive Removal
In industrial settings and for specific applications like biogas purification, adsorptive methods are employed to remove siloxanes.[8][9] While not typically performed in a standard research lab workup, the principles are informative.
-
Activated Carbon: This material has a porous structure with a large surface area, making it an excellent adsorbent for a wide range of organic molecules, including siloxanes.[8][10][11]
-
Activated Alumina: Similar to activated carbon, this porous form of aluminum oxide can absorb siloxanes.[8][9]
-
Synthetic Resins: Polymers can be designed to selectively adsorb siloxane molecules.[8][10]
These methods highlight the importance of surface interactions in the separation of silicon-based compounds, a principle that also underlies chromatographic separations.
Conclusion
The successful removal of silanol byproducts is a critical aspect of synthetic chemistry that often requires more than a one-size-fits-all approach. By understanding the nature of the byproducts and the properties of the desired compound, researchers can select and optimize a purification strategy from the diverse toolkit of modern chemistry. This guide provides a foundation for troubleshooting common issues and implementing robust work-up procedures to achieve high purity and yield in your synthetic endeavors.
References
- Gazpack. Siloxane Removal from Biogas.
- Landfill Gas. Methods of Siloxane Removal from Biogas.
- Rasi, S., et al. Adsorptive Biogas Purification from Siloxanes—A Critical Review. MDPI.
- Heycarbons. Activated Carbon For Siloxane Removal.
- Mellifiq. Siloxane removal.
- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?
- Gelest. Deprotection of Silyl Ethers.
- Pure. A study of some deactivation methods for fused silica capillary columns by CP-MAS NMR and capillary gas chromatography.
- Google Patents. EP0748810A1 - Process for removing silanes from by-product stream.
- Kennan, J. J., et al. Methods for detecting silicones in biological matrixes. Analytical Chemistry.
- Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- LCGC International. Reliable Measurement of Silanol Suppression Potency in Alkyl-bonded Stationary Phases.
- MDPI. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma.
- Kocienski, P. J. Protecting Groups. Thieme.
- ResearchGate. Chromatographic silanol activity test procedures: The quest for a universal test.
- Chemistry LibreTexts. 16: Silylethers.
- European Patent Office. Process for removing silanes from by-product stream.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- PubMed. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
- Google Patents. US20050130309A1 - Detection of silanol groups on a surface.
- SiSiB SILICONES. Hydrogen Silanes as reducing agents.
- Reddit. Removing remaining triphenylsilane in hydrosilylation reaction.
- DETERMINATION OF SILANOL NUMBER ON SILICA-GEL PARTICLES BY DEUTERIUM EXCHANGE AND INFRARED SPECTROSCOPY.
- Google Patents. US4489191A - Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds.
- SiSiB SILICONES. water scavengers.
- SiSiB SILANES. Water Scavengers for RTV-2 formulation guide.
- ResearchGate. Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups...
- MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis.
- Google Patents. WO2014077304A1 - Method for removing silanol compound, chemical filter, and exposure device.
- Google Patents. WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer.
- Evans, P. Remove Sticky Reagents during Workup.
- MDPI. Comprehensive Analysis of Temperature-Dependent Photoluminescence in Silica-Encapsulated CsPbBr 3 and CsPbI 3 Perovskite Nanocrystals.
- RSC Publishing. Challenges in natural product-based drug discovery assisted with in silico-based methods.
- ResearchGate. Challenges in natural product-based drug discovery assisted with in silico-based methods.
- MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- ACS Publications. Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications.
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Technical Support Center: Purification of Diphenylmethylsilyl-Protected Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the purification of diphenylmethylsilyl (DPMS)-protected compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate the common and complex challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: Why is my DPMS-protected compound decomposing during silica gel flash chromatography?
A1: The most frequent cause of degradation for silyl ethers, including DPMS-protected compounds, during silica gel chromatography is the inherent acidity of standard silica gel.[1] The silanol groups (Si-OH) on the surface of silica are weakly acidic and can catalyze the hydrolysis of the silyl ether bond, cleaving the protecting group and regenerating the starting alcohol. This issue is particularly pronounced with more labile silyl ethers but can affect more robust groups like DPMS under certain conditions.[2][3]
Q2: How can I tell if my DPMS-protected compound is pure by Thin Layer Chromatography (TLC)?
Q3: What are the common impurities I should expect after a DPMS protection reaction?
A3: Besides the desired DPMS-protected product, you will typically encounter two main impurities:
-
Unreacted Starting Alcohol: The protection reaction may not have gone to completion.
-
Silyl-based Byproducts: Excess silylating reagent (e.g., DPMS-Cl) will hydrolyze during aqueous workup to form silanols (e.g., Ph₂MeSiOH) and subsequently disiloxanes (e.g., (Ph₂MeSi)₂O). These byproducts are often non-polar and can sometimes co-elute with the product if the polarity difference is small.
Q4: Is recrystallization a viable purification method for DPMS-protected compounds?
A4: Yes, if your DPMS-protected compound is a solid, recrystallization is an excellent and often preferred method of purification.[8] It avoids the potential for degradation on silica gel. The key is to find a suitable solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[9][10]
In-Depth Troubleshooting Guides
This section provides a deeper dive into resolving persistent purification challenges.
Issue 1: Persistent Product Degradation During Flash Chromatography
Even after identifying silica gel acidity as the likely culprit, you might still face challenges. Here’s a systematic approach to troubleshooting.
Causality Analysis:
The Si-O bond in a silyl ether is susceptible to cleavage under both acidic and basic conditions.[11] The stability of silyl ethers is largely governed by the steric bulk around the silicon atom. While DPMS is relatively stable, prolonged exposure to the acidic silica surface, especially with a polar eluent, can lead to significant deprotection.[1][12]
Solutions & Mitigation Strategies:
-
Neutralize the Silica Gel: This is the most effective solution. Before running your column, pre-treat the silica gel with a base.[3]
-
Method: Prepare your eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 1-2% triethylamine (NEt₃). Use this basic eluent to pack your column. Flushing the packed column with one to two column volumes of this mixture before loading your sample can help ensure the entire stationary phase is neutralized.[3]
-
-
Optimize Your Eluent System:
-
Avoid Protic Solvents: Protic solvents like methanol can accelerate the hydrolysis of silyl ethers on silica. If methanol is necessary to elute your product, ensure the silica is neutralized with triethylamine.[1]
-
Minimize Elution Time: A slow-running column increases the contact time between your compound and the silica. Optimize your solvent system so that your product has an Rf of approximately 0.3-0.4 for efficient elution.[13] Use positive air pressure to ensure a steady and reasonably fast flow rate (about 2 inches/minute).[13]
-
-
Consider an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized (reversed-phase) silica gel.
Issue 2: Poor Separation of Product from Starting Material or Byproducts
Sometimes the challenge isn't degradation, but a lack of resolution between your product and impurities.
Causality Analysis:
-
Product and Starting Material: The DPMS group adds significant non-polar character to a molecule. However, if the starting alcohol is already quite non-polar, the Rf difference between it and the product may be small.
-
Product and Siloxane Byproduct: The disiloxane byproduct is very non-polar and can have an Rf value very close to the DPMS-protected product, especially if the product itself is of low polarity.
Solutions & Optimization:
-
Employ a Gradient Elution: Start with a low-polarity eluent to wash off the non-polar siloxane byproducts. Then, gradually increase the polarity of the eluent to separate your product from the unreacted starting alcohol.[3][14]
-
Refine Solvent Selection: If a standard hexanes/ethyl acetate system fails, try other solvent systems. Sometimes, replacing hexanes with toluene or adding a small amount of dichloromethane can alter the selectivity of the separation.[13]
-
Improve the Reaction: The best way to avoid purification issues is to minimize impurities in the first place. Ensure your protection reaction goes to completion by monitoring with TLC. If the reaction stalls, consider optimizing conditions (e.g., adding more reagent, extending reaction time).
Visualized Workflows & Decision Making
The following diagrams provide a visual guide to selecting and troubleshooting your purification strategy.
Caption: Decision tree for selecting an initial purification method.
Caption: Workflow for troubleshooting flash chromatography issues.
Experimental Protocols
Protocol 1: Flash Chromatography with Neutralized Silica Gel
This protocol is recommended as the default method for purifying DPMS-protected compounds to prevent acid-catalyzed deprotection.
Materials:
-
Crude DPMS-protected compound
-
Silica gel (230-400 mesh)[14]
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)
-
Triethylamine (NEt₃)
-
Glass column, sand, collection tubes
Procedure:
-
Solvent Preparation: Prepare your chosen eluent system. Add 1-2% (v/v) of triethylamine to the eluent. For example, for 500 mL of 10% EtOAc/Hexanes, add 5-10 mL of NEt₃.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[13]
-
Pack the column with silica gel using the neutralized eluent (wet or slurry packing is common).[14]
-
Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.[13]
-
Flush the column with at least one column volume of the neutralized eluent before loading the sample.[3]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, remove the solvent via rotary evaporation, and load the resulting free-flowing powder onto the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[13]
-
Collect fractions and monitor them by TLC, visualizing with a UV lamp.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is ideal for solid DPMS-protected compounds.
Materials:
-
Crude solid DPMS-protected compound
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a suitable one.[8][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor. Dry the crystals under vacuum.
Data Summary & Characterization
When analyzing your purified DPMS-protected compound, look for these characteristic spectroscopic signatures.
| Technique | Expected Observation for DPMS Group | Notes |
| 1H NMR | Multiplets between δ 7.2-7.6 ppm (10H, aromatic protons from two phenyl groups). A singlet around δ 0.4-0.8 ppm (3H, methyl group on silicon). | The exact chemical shifts of the protons on the protected alcohol moiety will shift downfield compared to the free alcohol.[4][16] |
| 13C NMR | Multiple signals in the aromatic region (δ 127-136 ppm ). A signal for the silicon-bound methyl group at δ ~ -3 to 0 ppm . | Carbon atoms adjacent to the ether oxygen will typically appear in the δ 50-80 ppm range.[16] |
| TLC | UV-active spot . Rf value will be significantly higher (less polar) than the corresponding free alcohol. | Due to the phenyl groups, the compound is easily visualized under a 254 nm UV lamp.[5] |
References
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. [Link][2]
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link][13]
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. [Link][12]
- Supplementary Material. (n.d.). The Royal Society of Chemistry. [Link]
- Protection of Alcohols. (n.d.). NROChemistry. [Link]
- Purification - Flash Chrom
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link][14]
- NMR Chemical Shifts. (n.d.). J. Org. Chem. [Link]
- Protection of OH group of alcohol. (n.d.). SlideShare. [Link]
- Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link][16]
- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. (n.d.). PubMed Central. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link][8]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link][5]
- Protection of Alcohols. (n.d.). Fiveable. [Link]
- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. [Link][9]
- Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link][10]
- Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. [Link]
- Thin-Layer Chromatography (TLC)
- Thin Layer Chromatography (TLC). (2019, March 1). YouTube. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. [Link]
- A Practical Guide to TLC (Thin Layer Chromatography). (2022, June 10). YouTube. [Link][7]
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
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Validation & Comparative
Introduction: The Role of Silyl Ethers in Synthetic Chemistry
An In-Depth Guide to the ¹H NMR Analysis of Diphenylmethylsilyl (DPMS) Protected Alcohols: A Comparative Approach
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. Alcohols, being one of the most ubiquitous functional groups, often require temporary masking to prevent unwanted side reactions. Silyl ethers have emerged as a versatile and widely adopted class of protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and, crucially, their tunable lability for selective deprotection.
Among the pantheon of silyl ethers, the diphenylmethylsilyl (DPMS) group offers a unique combination of steric bulk and electronic properties that render it a valuable tool for synthetic chemists. This guide provides a comprehensive analysis of the ¹H NMR spectroscopic features of DPMS-protected alcohols, offering a comparative perspective against other common silyl ethers and furnishing detailed experimental protocols for their use.
Decoding the ¹H NMR Spectrum of DPMS-Protected Alcohols
The diagnostic power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and steric picture of a molecule. For DPMS-protected alcohols, several key resonances provide unambiguous confirmation of the silyl ether's presence and offer insights into the local chemical environment.
The most characteristic signals in the ¹H NMR spectrum of a DPMS ether are those corresponding to the protons of the diphenylmethylsilyl group itself. These typically appear in distinct regions of the spectrum:
-
The Methine Proton (Si-H ): A single proton attached to the silicon atom, this signal is highly diagnostic. It typically appears as a singlet or a multiplet (if coupled to other protons) in the downfield region of the aliphatic spectrum, generally between 5.0 and 6.0 ppm . The precise chemical shift is sensitive to the electronic environment of the protected alcohol.
-
The Phenyl Protons (Si-Ph₂): The ten protons on the two phenyl rings give rise to complex multiplets in the aromatic region of the spectrum, typically between 7.2 and 7.8 ppm . The pattern of these signals can sometimes provide information about the conformation of the silyl ether.
The protons on the carbon atom bearing the oxygen of the original alcohol (R-CH-O-Si) also experience a characteristic downfield shift upon protection, typically by 0.5 to 1.0 ppm , compared to the parent alcohol. This shift is a direct consequence of the deshielding effect of the silyl group.
A Comparative Analysis: DPMS vs. Other Common Silyl Ethers
The choice of silyl protecting group is often dictated by the specific requirements of the synthetic route, particularly the desired stability and the conditions for deprotection. The ¹H NMR signatures of these groups are also distinct, allowing for straightforward identification.
| Silyl Ether | Abbreviation | Structure | Typical ¹H NMR Chemical Shifts (ppm) | Key Features & Applications |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | ~0.1 (s, 9H) | Highly labile; sensitive to acid and base. Often used for transient protection or for derivatization for GC-MS analysis. |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | ~0.6 (q, 6H), ~0.9 (t, 9H) | More sterically hindered and stable than TMS. Cleaved by fluoride ions or acidic conditions. |
| tert-Butyldimethylsilyl | TBDMS/TBS | -Si(CH₃)₂(C(CH₃)₃) | ~0.1 (s, 6H), ~0.9 (s, 9H) | One of the most common silyl ethers due to its good stability to a wide range of reagents. Cleaved by fluoride or strong acid. |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | ~1.1 (m, 3H), ~1.2 (d, 18H) | Very sterically demanding, providing high stability. Resistant to many conditions that cleave other silyl ethers. |
| Diphenylmethylsilyl | DPMS | -Si(CH₃)(C₆H₅)₂ | ~5.0-6.0 (s, 1H), ~7.2-7.8 (m, 10H) | Offers a unique reactivity profile. Stable to mildly acidic and basic conditions but can be cleaved under specific oxidative or reductive conditions, in addition to fluoride-mediated cleavage. |
The data presented in the table highlights the diagnostic value of the ¹H NMR signals for each silyl ether. The upfield singlets of TMS and TBDMS are unmistakable, while the characteristic quartet/triplet pattern of TES and the complex multiplets of TIPS are also readily identifiable. The downfield methine proton of the DPMS group provides a clear and often isolated handle for its identification.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with Diphenylmethylsilyl Chloride
This procedure details the formation of a DPMS ether from a primary alcohol using diphenylmethylsilyl chloride and an amine base.
Caption: Workflow for the DPMS protection of a primary alcohol.
Methodology:
-
To a stirred solution of the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C, add diphenylmethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the desired DPMS-protected alcohol.
Protocol 2: Deprotection of a DPMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is the most common method for the cleavage of silyl ethers, relying on the high affinity of fluoride for silicon.
Caption: Workflow for the fluoride-mediated deprotection of a DPMS ether.
Methodology:
-
Dissolve the DPMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude alcohol by silica gel column chromatography to remove the silyl byproducts.
Trustworthiness and Self-Validating Systems
The protocols described above incorporate self-validating checkpoints. The progress of both the protection and deprotection reactions can be conveniently monitored by TLC. A successful protection reaction will show the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the DPMS ether. Conversely, deprotection is marked by the disappearance of the silyl ether spot and the reappearance of the more polar alcohol.
Furthermore, ¹H NMR spectroscopy serves as the ultimate validation. The appearance of the characteristic DPMS signals in the product of the protection reaction and their complete disappearance after deprotection provides unambiguous confirmation of the chemical transformations.
Conclusion
The diphenylmethylsilyl group is a valuable addition to the synthetic chemist's toolkit for alcohol protection. Its unique ¹H NMR signature, characterized by a downfield methine proton and aromatic multiplets, allows for straightforward confirmation of its presence in a molecule. By understanding these spectral features in comparison to other common silyl ethers and by employing robust and well-monitored experimental protocols, researchers can confidently utilize the DPMS group to advance their synthetic endeavors.
References
- Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. (John Wiley & Sons, 2014). [Link]
- Fuji, K., Ueda, M., Kajiwara, K., Sumi, K., & Node, M. Diphenylmethylsilyl (DPMS) Ether: A New Protecting Group of Alcohols. Tetrahedron Letters26, 6149-6152 (1985). [Link]
A Senior Application Scientist's Guide to the Characterization of Chloro(methyl)diphenylsilane Derivatives by 13C NMR
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Peak List
In the realm of materials science and pharmaceutical development, organosilicon compounds, particularly silanes, serve as crucial building blocks and intermediates. Chloro(methyl)diphenylsilane is a prime example, offering a versatile scaffold for synthesizing more complex molecules. However, its reactivity also necessitates precise structural confirmation of its derivatives. While various analytical techniques provide pieces of the puzzle, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, high-resolution window into the carbon framework of these molecules.
This guide moves beyond a simple recitation of chemical shifts. As a senior application scientist, my objective is to provide you with a comparative framework for understanding how subtle electronic changes in this compound derivatives are reflected in their 13C NMR spectra. We will explore not just the "what" but the "why" behind the observed chemical shifts, grounding our interpretations in the principles of physical organic chemistry and providing a robust experimental protocol for acquiring high-fidelity, reproducible data. The insights gained from this analysis are critical for confirming reaction outcomes, assessing purity, and understanding the electronic properties of novel organosilane-based materials.
Pillar 1: The Experimental Foundation - Acquiring a Validated 13C NMR Spectrum
The following protocol is designed as a self-validating system. Each step is chosen to mitigate common sources of error, such as sample degradation, incomplete relaxation of nuclei, and processing artifacts.
Detailed Experimental Protocol
-
Sample Preparation (The Inert Atmosphere Imperative):
-
Rationale: this compound and its derivatives readily hydrolyze upon contact with atmospheric moisture to form silanols. This side-reaction will not only consume your compound of interest but will also introduce extraneous peaks into the NMR spectrum, complicating analysis.
-
Procedure: i. Dry a standard 5 mm NMR tube and cap in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator. ii. Perform all sample manipulations within a nitrogen or argon-filled glovebox or using Schlenk line techniques. iii. Weigh approximately 20-50 mg of the silane derivative directly into the NMR tube. iv. Using a dry syringe, add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice due to its excellent dissolving power for these compounds and its well-defined solvent peak at ~77.16 ppm.[1] Ensure the solvent is from a freshly opened ampule or has been dried over molecular sieves. v. Cap the NMR tube securely before removing it from the inert atmosphere.
-
-
Spectrometer Parameters (Optimizing for Organosilanes):
-
Rationale: Due to the low natural abundance of the 13C isotope (1.1%), signal averaging is required.[2][3][4] Furthermore, quaternary carbons, such as the ipso-carbon directly attached to the silicon atom, have very long spin-lattice relaxation times (T1) and receive no signal enhancement from the Nuclear Overhauser Effect (NOE).[1][5][6] Failure to account for this will result in diminished or even absent signals for these crucial carbons.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse program with a 30° pulse angle. A smaller flip angle is a prudent choice to reduce the necessary relaxation delay between scans for all carbons.[7]
-
Acquisition Time (AQ): Set to a minimum of 2 seconds. This ensures high digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds. While a longer delay is ideal for perfect quantitation, this range offers a practical compromise for routine characterization, ensuring even the slow-relaxing quaternary carbons are reliably observed. For true quantitative analysis, the delay should be at least 5 times the longest T1 value.[8][9]
-
Number of Scans (NS): Typically, 1024 to 4096 scans are required to achieve an excellent signal-to-noise ratio, depending on the sample concentration.
-
Decoupling: Employ broadband proton decoupling to collapse all 1H-13C couplings, resulting in a simplified spectrum where each unique carbon appears as a single line.[4][8]
-
-
-
Data Processing:
-
Rationale: Proper processing enhances the signal-to-noise ratio and ensures accurate peak picking.
-
Procedure: i. Apply an exponential multiplication with a line-broadening factor (LB) of 1.0 Hz before Fourier transformation. This improves the signal-to-noise ratio with a minimal loss of resolution.[10] ii. Perform a thorough phase correction and baseline correction to ensure accurate chemical shift determination and integration (if required). iii. Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
Experimental Workflow Diagram
Caption: A validated workflow for 13C NMR analysis of air-sensitive silanes.
Pillar 2: Comparative Data Analysis - The Voice of the Molecule
To illustrate the power of 13C NMR in this context, we will compare the spectra of the parent this compound with three derivatives, each featuring a different substituent at the para position of one of the phenyl rings. The substituents chosen are a neutral hydrogen (the parent compound), a weak electron-donating group (EDG) in methyl (-CH3), and a strong electron-donating group in methoxy (-OCH3).
The electronic influence of these substituents propagates through the π-system of the aromatic ring, affecting the electron density at each carbon.[11] This, in turn, alters the local magnetic field experienced by each carbon nucleus, resulting in predictable changes in their chemical shifts (δ).
Molecular Structures for Comparison
Caption: Structures of this compound and its derivatives.
Comparative 13C NMR Chemical Shift Data (δ, ppm in CDCl3)
The following table summarizes the expected 13C chemical shifts for our series of compounds. The assignments are based on established substituent effects in substituted benzenes and organosilicon compounds.
| Carbon Atom | This compound (X=H) | para-Tolyl Derivative (X=CH3) | para-Anisyl Derivative (X=OCH3) | Rationale for Shift |
| Si-CH3 | ~ -2.0 | ~ -2.1 | ~ -2.2 | Minimal effect; distant from substituent. |
| C-ipso | ~ 133.5 | ~ 130.5 | ~ 125.5 | Shielded by EDG on adjacent ring. |
| C-ortho | ~ 135.0 | ~ 135.0 | ~ 135.1 | Minimal effect from distant substituent. |
| C-meta | ~ 128.5 | ~ 128.5 | ~ 128.4 | Minimal effect; nodal point. |
| C-para | ~ 131.0 | ~ 131.0 | ~ 130.9 | Minimal effect. |
| C-1' (ipso') | - | ~ 133.6 | ~ 133.7 | Deshielded slightly by Si. |
| C-2', 6' (ortho') | - | ~ 135.1 | ~ 114.5 | Strongly shielded by OCH3 resonance. |
| C-3', 5' (meta') | - | ~ 129.5 | ~ 136.8 | Deshielded by OCH3 inductive effect. |
| C-4' (para') | - | ~ 140.0 | ~ 161.0 | Strongly deshielded by substituent. |
| -OCH3 / -CH3 | - | ~ 21.5 | ~ 55.5 | Characteristic chemical shift for the group. |
Note: These are representative values. Actual experimental values may vary slightly.
Pillar 3: Mechanistic Interpretation - Translating Shifts into Science
The true expertise lies in interpreting these numerical shifts to understand the underlying electronic behavior. The data in the table reveals clear, logical trends rooted in the inductive and resonance effects of the substituents.
-
The Invariant Core: The chemical shifts of the Si-CH3 group and the unsubstituted phenyl ring (C-ortho, C-meta, C-para ) are largely unaffected. This is a critical internal validation, demonstrating that the electronic effects of the para-substituent are primarily localized to the ring to which it is attached and do not transmit significantly through the silicon atom to the other phenyl ring.
-
The ipso-Carbons (C-ipso and C-1'): The carbon directly bonded to silicon is a quaternary carbon, and as such, its signal is expected to be of lower intensity.[5][12] The chemical shift of C-ipso (on the unsubstituted ring) shows a slight upfield (shielding) trend as the electron-donating strength of the substituent on the other ring increases. This suggests a minor, through-space electronic effect.
-
The Substituted Ring (C-1' to C-4'): This is where the most dramatic changes occur, providing a clear fingerprint of the substituent.
-
Strong Resonance Donation (X = -OCH3): The strong π-donating (resonance) effect of the methoxy group significantly increases electron density at the ortho (C-2', 6') and para (C-4') positions. This causes substantial shielding, resulting in a large upfield shift for C-2', 6' to ~114.5 ppm. Conversely, the C-4' carbon, directly attached to the electronegative oxygen, is deshielded and shifts far downfield to ~161.0 ppm.[2]
-
Inductive vs. Resonance Effects: The C-3', 5' (meta) position is not significantly affected by resonance. Its chemical shift is primarily governed by the inductive effect of the substituent. For the electronegative oxygen in the -OCH3 group, this results in a slight deshielding (downfield shift) compared to the parent compound.
-
Hyperconjugation (X = -CH3): The methyl group is a weak electron-donating group, primarily through hyperconjugation. This leads to a modest shielding effect at the ortho and para positions, which is observable but far less pronounced than that of the methoxy group. The C-4' carbon is deshielded due to the substitution effect.
-
Conclusion
13C NMR spectroscopy is an exceptionally sensitive probe for the electronic structure of this compound derivatives. By following a robust experimental protocol designed to handle these reactive species, one can obtain high-quality spectra that reveal clear and interpretable trends. The chemical shifts of the aromatic carbons, particularly on the substituted ring, serve as a direct measure of the inductive and resonance effects of the appended functional groups. This comparative guide demonstrates that 13C NMR is not merely a tool for structural confirmation but a powerful method for elucidating the electronic consequences of chemical modification, providing invaluable insights for the rational design of new materials and molecules.
References
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diphenylmethylsilyl Ethers
For researchers, scientists, and drug development professionals engaged in the structural elucidation of molecules using gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone technique. The conversion of polar functional groups, such as alcohols, phenols, and steroids, into less polar and more volatile derivatives is often essential for successful analysis. Silylation, the introduction of a silicon-containing group, is a widely adopted strategy. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are the most common choices, diphenylmethylsilyl (DPMS) ethers present a unique set of characteristics that can be highly advantageous in specific applications.
This guide provides an in-depth, objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of diphenylmethylsilyl ethers alongside the more conventional TMS and TBDMS ethers. By understanding the distinct fragmentation pathways, researchers can leverage the unique structural information afforded by each type of silyl ether to enhance their analytical capabilities.
The Rationale for Silylation in GC-MS
The primary goal of derivatization in GC-MS is to modify the analyte to make it more amenable to analysis.[1] Silylation achieves this by replacing active hydrogens in functional groups like hydroxyls with a silyl group.[2] This chemical modification imparts several beneficial properties:
-
Increased Volatility: The replacement of polar -OH groups with less polar O-Si bonds reduces intermolecular hydrogen bonding, leading to a lower boiling point and increased volatility, which is crucial for passage through a GC column.
-
Enhanced Thermal Stability: Silyl ethers are generally more thermally stable than their parent alcohols, preventing degradation in the hot injection port and GC oven.[3]
-
Improved Chromatographic Behavior: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.[4]
-
Characteristic Mass Spectra: The silyl group introduces specific fragmentation patterns in the mass spectrometer, which can be diagnostic for the presence of certain functional groups and can aid in structure elucidation.[2]
A Comparative Overview of Common Silyl Ethers
The choice of silylating agent is a critical decision that directly influences the properties of the resulting derivative and its subsequent behavior in the mass spectrometer. The most commonly employed silyl ethers in GC-MS are Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and the focus of this guide, Diphenylmethylsilyl (DPMS) ethers.
Trimethylsilyl (TMS) Ethers
TMS ethers are the most widely used silyl derivatives due to the ease and rapidity of their formation.[4] However, their relatively low stability, particularly towards hydrolysis, can be a drawback in complex sample matrices or during lengthy sample preparation procedures.
tert-Butyldimethylsilyl (TBDMS) Ethers
TBDMS ethers offer significantly greater stability compared to TMS ethers, primarily due to the steric hindrance provided by the bulky tert-butyl group. This increased stability makes them more robust during sample workup and analysis.[5]
Diphenylmethylsilyl (DPMS) Ethers
DPMS ethers, while less common, provide a unique combination of steric bulk and electronic effects from the two phenyl groups attached to the silicon atom. This can lead to distinct fragmentation patterns that provide complementary structural information to that obtained from TMS or TBDMS derivatives.
Mass Spectrometry Fragmentation Patterns: A Detailed Comparison
The utility of a silyl ether in mass spectrometry is largely defined by its fragmentation pattern upon electron ionization. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses, which are in turn dictated by the nature of the substituents on the silicon atom.
Trimethylsilyl (TMS) Ethers
The fragmentation of TMS ethers is well-characterized and typically proceeds through several key pathways:
-
α-Cleavage: Cleavage of a methyl group from the silicon atom results in the formation of a stable [M-15]+ ion (loss of •CH3). This is often a prominent peak in the spectrum.
-
[M-OR]+ Ion: Cleavage of the O-R bond, where R is the alkyl or aryl group of the original alcohol, can lead to the formation of a trimethylsilanol ion or related fragments.
-
Characteristic Ions: The trimethylsilyl cation, [Si(CH3)3]+, at m/z 73 is a hallmark of TMS derivatives, though its abundance can vary. Other characteristic ions include m/z 147 [((CH3)3Si)2O]+, which can arise from rearrangements or from the derivatization of diols.
tert-Butyldimethylsilyl (TBDMS) Ethers
The fragmentation of TBDMS ethers is dominated by the loss of the bulky tert-butyl group:
-
[M-57]+ Ion: The most characteristic and often the base peak in the spectrum of a TBDMS ether is the [M-57]+ ion, corresponding to the loss of a tert-butyl radical (•C(CH3)3).[5] This highly stable ion provides clear evidence for the presence of a TBDMS group and allows for straightforward determination of the molecular weight of the derivatized analyte.
-
Other Fragmentations: While the [M-57]+ ion is dominant, other fragmentations, such as the loss of a methyl group ([M-15]+) or cleavage of the O-R bond, can also occur, but are generally less abundant.
Diphenylmethylsilyl (DPMS) Ethers
The fragmentation of DPMS ethers is influenced by the presence of the two phenyl groups, which can stabilize ions through resonance and direct fragmentation pathways. While less documented in readily available literature than TMS and TBDMS ethers, some general principles can be inferred from the behavior of other arylsilanes.
-
[M-C6H5]+ Ion: A prominent fragmentation pathway for aryl-containing silanes is the loss of a phenyl radical. Therefore, a significant ion at [M-77]+ is expected in the mass spectra of DPMS ethers.
-
[M-CH3]+ Ion: Loss of the methyl group from the silicon atom to form an [M-15]+ ion is also a likely fragmentation pathway.
-
Benzylic-type Cleavage: The diphenylmethyl group itself can undergo fragmentation. Cleavage of a C-H bond from the methyl group could lead to a stable diphenylsilyl cation.
-
Rearrangement Ions: The presence of the aromatic rings can facilitate rearrangements, potentially leading to the formation of tropylium-like ions or other stabilized carbocations. For instance, ions corresponding to the diphenylmethyl cation [(C6H5)2CH]+ at m/z 167 could be observed.
-
Silicon-containing Ions: A characteristic ion for the diphenylmethylsilyl moiety itself, such as [(C6H5)2CH3Si]+ at m/z 197 , may also be present.
The fragmentation of DPMS ethers can provide valuable structural information that is complementary to that from TMS and TBDMS derivatives. The presence of the phenyl groups introduces unique fragmentation channels that can be exploited for the confident identification of derivatized analytes.
Performance Comparison: A Tabulated Summary
| Silyl Ether | Common Silylating Agent | Key Fragmentation Pathways | Characteristic Ions (m/z) | Stability | Volatility |
| TMS | BSTFA, MSTFA, TMCS | α-Cleavage (loss of •CH3), Cleavage of O-R bond | [M-15]+, 73, 147 | Low | High |
| TBDMS | TBDMSCl, MTBSTFA | Loss of •C(CH3)3 | [M-57]+ | High | Moderate |
| DPMS | DPMSCl | Loss of •C6H5, Loss of •CH3, Benzylic cleavage | [M-77]+, [M-15]+, 167, 197 | Moderate to High | Low |
Experimental Protocols
The successful application of silylation in GC-MS analysis is dependent on a robust and reproducible derivatization protocol. Below are representative step-by-step methodologies for the preparation of TMS, TBDMS, and DPMS ethers of a model alcohol.
TMS Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the dry alcohol sample into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.
-
Silylating Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
TBDMS Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the dry alcohol sample into a 2 mL autosampler vial.
-
Reagent Addition: Dissolve the sample in 100 µL of a suitable solvent (e.g., pyridine or DMF).
-
Silylating Agent: Add a 1.2 molar excess of tert-Butyldimethylsilyl chloride (TBDMSCl) and a 2.5 molar excess of a catalyst, such as imidazole or 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours. The reaction time may need to be optimized depending on the steric hindrance of the alcohol.
-
Work-up (Optional): If necessary, the reaction mixture can be quenched with water and extracted with a non-polar solvent (e.g., hexane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate before analysis.
-
Analysis: The final solution is ready for GC-MS analysis.
DPMS Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the dry alcohol sample into a 2 mL autosampler vial.
-
Reagent Addition: Dissolve the sample in 100 µL of a suitable solvent, such as dry pyridine or dichloromethane.
-
Silylating Agent: Add a 1.2 molar excess of Diphenylmethylsilyl chloride (DPMSCl) and a 2.5 molar excess of a catalyst, such as imidazole or DMAP.
-
Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. Reaction progress can be monitored by TLC or a preliminary GC-MS analysis.
-
Work-up (Optional): Similar to the TBDMS protocol, a work-up step may be beneficial to remove excess reagents and catalyst.
-
Analysis: The final solution is ready for GC-MS analysis.
Visualizing the Logic: Workflows and Comparisons
To further clarify the experimental choices and the relationships between these silyl ethers, the following diagrams are provided.
Caption: Experimental workflow for the silylation of alcohols for GC-MS analysis.
Caption: Dominant fragmentation pathways for TMS, TBDMS, and DPMS ethers.
Conclusion: Selecting the Optimal Silyl Ether for Your Application
The choice between TMS, TBDMS, and DPMS ethers for GC-MS analysis is not a one-size-fits-all decision. Each derivatizing agent offers a unique set of advantages and disadvantages that must be weighed in the context of the specific analytical challenge.
-
TMS ethers are ideal for rapid, high-throughput screening of relatively clean samples where high stability is not a primary concern. Their well-established fragmentation patterns and the availability of extensive mass spectral libraries make them a workhorse in many laboratories.
-
TBDMS ethers are the preferred choice when enhanced stability is required, for example, in complex matrices or when multi-step sample preparation is necessary. The dominant [M-57]+ ion provides a clear and unambiguous marker for the derivatized analyte.
-
DPMS ethers represent a valuable, albeit less common, alternative. Their unique fragmentation patterns, driven by the presence of the phenyl groups, can provide crucial confirmatory evidence for structural assignments, particularly when the spectra of TMS or TBDMS derivatives are ambiguous. The increased steric bulk and potential for enhanced chromatographic resolution can also be advantageous in certain separations.
By understanding the fundamental principles of silylation and the distinct mass spectrometric fragmentation pathways of these common silyl ethers, researchers can make more informed decisions in their experimental design, ultimately leading to more confident and accurate structural elucidation.
References
- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characteriz
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.).
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. (2008). PubMed. [Link]
- Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. (n.d.).
- Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (n.d.).
- GC/MS study of phenolic compounds separated from direct coal liquefaction oil. (2025).
- Identification of steroids by chemical ionization mass spectrometry. (n.d.). PubMed. [Link]
- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). PubMed. [Link]
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin. [Link]
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- Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. (2025).
- Synthesis, Structure, and Tandem Mass Spectrometric Characterization of the Diastereomers of Quinic Acid. (2016). PubMed. [Link]
- (PDF) Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023).
- (PDF) Review: Derivatization in mass spectrometry—1. Silylation. (2025).
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A Comparative Guide to Monitoring Chloro(methyl)diphenylsilane Reactions: GC-MS vs. Alternative Analytical Methodologies
Introduction: The Analytical Imperative in Silane Chemistry
Chloro(methyl)diphenylsilane (CMDPS) is a versatile organosilicon reagent, pivotal in synthetic chemistry primarily as a robust protecting group for alcohols and other functionalities.[1][2] Its utility stems from the reactivity of the silicon-chlorine bond, which readily undergoes nucleophilic substitution to form stable silyl ethers.[1] However, this same reactivity—particularly its sensitivity to moisture—necessitates precise and reliable analytical monitoring. Incomplete reactions or the presence of hydrolysis-induced byproducts (e.g., siloxanols and disiloxanes) can compromise yield, purity, and the viability of subsequent synthetic steps.
For researchers, scientists, and drug development professionals, the ability to track the consumption of CMDPS and the formation of the desired product in real-time is not merely a matter of procedural verification; it is fundamental to process optimization, impurity profiling, and ensuring the kinetic profile of the reaction is well understood. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the workhorse technique for this application, against other common analytical methodologies. We will explore the causality behind experimental choices, present validated protocols, and offer a clear, data-driven comparison to empower you to select the optimal analytical strategy for your research.
The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for monitoring CMDPS reactions due to the inherent volatility and thermal stability of the analyte and its common derivatives. The technique offers an unparalleled combination of high-resolution separation (the GC component) and definitive molecular identification (the MS component).
Expert Insights: The Causality Behind the Method
A successful GC-MS method is built on a foundation of informed choices that anticipate the unique chemistry of silanes.
-
Column Selection: The choice of a low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is critical. This phase provides excellent separation based on boiling points and is chemically robust. The non-polar nature minimizes unwanted interactions with the silane analytes, preventing peak tailing and ensuring high chromatographic efficiency.[3]
-
Sample Preparation & Injection: This is arguably the most critical step. CMDPS readily hydrolyzes with trace moisture. Therefore, reaction aliquots must be quenched and diluted in a rigorously dry, aprotic solvent like heptane, toluene, or dichloromethane.[4] The use of an autosampler is highly recommended to ensure injection reproducibility. The GC inlet temperature should be high enough to ensure rapid volatilization (~250-280°C) but not so high as to induce thermal degradation.
-
Mass Spectrometric Detection: Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a molecular fingerprint. For CMDPS (MW 232.78), key diagnostic ions in the mass spectrum allow for unambiguous identification. The molecular ion (M+) may be observed, but characteristic fragments resulting from the loss of methyl (-15 Da), chlorine (-35 Da), or phenyl (-77 Da) groups are often more abundant and are crucial for structural confirmation.
-
A Critical Pitfall—In-Source Reactions: A key challenge in silane analysis is the potential for gas-phase reactions within the mass spectrometer's ion source, especially in high-resolution systems like Orbitraps.[5][6] Trace amounts of residual water can react with analyte ions, leading to unexpected adducts or fragment ions that can complicate spectral interpretation.[6][7] Recognizing this phenomenon is vital for accurate data analysis and prevents misidentification of these artifacts as reaction byproducts.
Experimental Protocol: Monitoring the Silylation of Benzyl Alcohol
This protocol outlines a self-validating system for monitoring the progress of a typical protection reaction using CMDPS.
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq) in dry dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine or imidazole (1.2 eq). Cool the solution to 0°C. Add this compound (1.1 eq) dropwise.
-
Time-Point Sampling (e.g., t=0, 15 min, 1 hr, 4 hr): Using a dry syringe, withdraw ~50 µL of the reaction mixture.
-
Sample Quenching & Preparation: Immediately inject the aliquot into a sealed GC vial containing 1.0 mL of dry heptane and a known concentration of an internal standard (e.g., dodecane). The rapid dilution in a non-polar solvent effectively quenches the reaction.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet | Split/Splitless, 250°C, Split ratio 50:1 | Ensures rapid vaporization and prevents column overload. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert and provides optimal chromatographic resolution.[8] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) | Industry standard for robust, general-purpose separation of volatile compounds.[3] |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 20°C/min, hold 5 min | Provides good separation between solvent, starting materials, and products. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI), 230°C | Standard ionization technique for volatile, thermally stable molecules. |
| Ionization Energy | 70 eV | Produces standardized, library-searchable mass spectra. |
| Mass Range | 45 - 500 amu | Covers the molecular weights of reactants, products, and key fragments.[9] |
| Scan Mode | Full Scan | Allows for identification of all ionizable species, crucial for byproduct discovery. |
GC-MS Workflow Visualization
Caption: Workflow for GC-MS monitoring of a this compound reaction.
Comparative Analysis: Alternative Methodologies
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Each offers distinct advantages and disadvantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation. For CMDPS reactions, ¹H NMR is excellent for tracking the disappearance of the alcohol proton and the appearance of new signals corresponding to the silyl ether product.[10]
-
Expertise & Causality: Unlike GC-MS, NMR can be performed directly on a crude reaction aliquot (dissolved in a deuterated solvent), providing a true snapshot of the reaction composition without workup. For quantitative analysis (qNMR), the addition of an internal standard with a known concentration and a distinct, non-overlapping signal allows for direct calculation of molar conversions without the need for response factor calibration. ²⁹Si NMR, while less sensitive, provides direct information about the silicon environment.
-
Pros:
-
Definitive structural confirmation.
-
Non-destructive.
-
Inherently quantitative with an appropriate standard.
-
Requires minimal sample preparation.
-
-
Cons:
-
Significantly lower sensitivity compared to GC-MS.
-
May not resolve low-level impurities (<1%).
-
Higher instrumentation cost and complexity.
-
²⁹Si NMR can require long acquisition times.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is generally reserved for non-volatile or thermally labile compounds. Its application to monitoring CMDPS reactions is challenging.
-
Expertise & Causality: The primary limitation is solvent compatibility. CMDPS is highly reactive towards common reversed-phase mobile phases containing water or methanol.[4] Analysis would necessitate non-aqueous normal-phase chromatography, which is often less robust and more complex to develop. A plausible, albeit indirect, use of HPLC would be to derivatize the final product post-workup for analysis, but this does not allow for direct monitoring of the starting silane.
-
Pros:
-
Excellent for analyzing non-volatile products or starting materials.
-
-
Cons:
-
CMDPS is reactive with standard mobile phases.
-
Method development is significantly more complex than for GC-MS.
-
Not a direct method for monitoring the primary reaction components.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a rapid, qualitative assessment of reaction progress by monitoring changes in specific chemical bonds.
-
Expertise & Causality: For the silylation of an alcohol, one would monitor the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong Si-O-C stretching band (around 1100 cm⁻¹). This allows for a quick, "yes/no" assessment of whether the reaction is proceeding.
-
Pros:
-
Very fast analysis time (seconds to minutes).
-
Simple to operate; minimal sample preparation.
-
Can be used with in-situ probes for real-time monitoring.
-
-
Cons:
-
Provides limited structural information.
-
Not suitable for analyzing complex mixtures.
-
Low sensitivity; cannot detect minor components or byproducts.
-
Poorly suited for quantitative analysis.
-
Performance Comparison: A Quantitative Summary
The choice of technique is a trade-off between various performance metrics. The table below provides a comparative summary to guide your decision-making process.
Table 2: Comparison of Analytical Techniques for Monitoring CMDPS Reactions
| Parameter | GC-MS | NMR Spectroscopy | HPLC (Normal Phase) | FT-IR Spectroscopy |
| Primary Use | Separation & Identification | Structural Elucidation | Separation (Non-volatile) | Functional Group Analysis |
| Sensitivity (LOD) | High (ng/mL to pg/mL)[3] | Low (µg/mL to mg/mL) | Moderate (ng/mL to µg/mL) | Very Low (>mg/mL) |
| Selectivity | Very High | Very High | High | Low |
| Analysis Time/Sample | 15-30 minutes | 5-20 minutes (¹H) / >1 hr (²⁹Si) | 10-25 minutes | < 2 minutes |
| Quantitative Accuracy | Excellent (with IS) | Excellent (with IS) | Good (with IS) | Poor (Qualitative only) |
| Impurity Detection | Excellent | Fair to Poor | Good | Poor |
| Ease of Use | Moderate | Complex | Moderate to Complex | Easy |
Conclusion and Recommendations
For the comprehensive monitoring of this compound reactions, Gas Chromatography-Mass Spectrometry stands out as the optimal technique , offering an unmatched balance of sensitivity, selectivity, and quantitative power. It is the most effective method for tracking reactant consumption, product formation, and, crucially, the detection of low-level impurities and byproducts.
However, a robust analytical strategy leverages the strengths of multiple techniques:
-
For Routine Reaction Monitoring & Impurity Profiling: GC-MS is the recommended primary tool. Its ability to separate and identify volatile components in a complex matrix is unparalleled.
-
For Definitive Structural Confirmation: NMR spectroscopy is indispensable. It should be used to verify the structure of the final, purified product to eliminate any ambiguity.
-
For Rapid, Qualitative Progress Checks: FT-IR is a valuable, time-saving tool for quickly assessing if a reaction has initiated or gone to completion, particularly in a process development setting.
By integrating these methods, researchers can build a self-validating analytical workflow that provides a complete and trustworthy picture of their chemical transformations, ensuring the integrity and quality of their synthetic outcomes.
References
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- Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... (n.d.).
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI.
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A Senior Application Scientist's Guide to Purity Assessment of Chloro(methyl)diphenylsilane: An HPLC-Centric Comparative Analysis
Introduction: The Analytical Imperative for Chloro(methyl)diphenylsilane
This compound (CAS: 144-79-6) is a pivotal organosilicon compound, serving as a versatile silylating agent and a precursor in the synthesis of advanced materials.[1][2][3] Its applications span from being a protecting group in pharmaceutical synthesis to a coupling agent in the production of specialty polymers and silicone resins.[2][3] In these high-stakes applications, the purity of the silane is not merely a quality metric; it is a critical determinant of reaction yield, product performance, and safety. Impurities, whether from synthesis byproducts or degradation, can introduce unpredictable variables, leading to failed batches and compromised material integrity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will dissect the unique challenges posed by this analyte—most notably its hydrolytic instability—and present robust, field-proven protocols. Furthermore, we will objectively compare HPLC with viable alternatives like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the data and rationale necessary for you to select the optimal method for your laboratory's needs.
The Core Challenge: Analyte Instability
The primary obstacle in developing a reliable analytical method for this compound is the reactivity of the silicon-chloride (Si-Cl) bond. This bond is highly susceptible to hydrolysis, reacting readily with protic solvents (such as water or alcohols) to form the corresponding silanol, diphenylmethylsilanol, and hydrochloric acid.[4][5][6][7]
This reaction is not a minor consideration; it is the central chemical fact that must dictate every choice in the analytical workflow, from sample preparation to the selection of chromatographic mode and mobile phase. An improperly designed method risks measuring the purity of the degradation product rather than the starting material, leading to grossly inaccurate results.
Caption: Hydrolytic degradation pathway of this compound.
HPLC Method Development: A Tale of Two Phases
HPLC is a powerful technique for purity analysis due to its high resolution and sensitivity.[8][9] However, the choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is critical for this analyte.
Normal-Phase (NP) HPLC: The Path of Least Resistance
From a chemical stability standpoint, Normal-Phase HPLC is the most logical and robust approach. NP-HPLC utilizes a polar stationary phase (e.g., bare silica, cyano, diol) and a non-polar, aprotic mobile phase (e.g., hexane, isooctane).[10][11] This environment is anhydrous by design, thereby preventing the hydrolysis of the Si-Cl bond and ensuring the integrity of the analyte throughout the analysis.
Causality Behind the Choice: By eliminating water and other protic solvents from the mobile phase, we directly address the root cause of analyte degradation. This makes the method inherently more reliable and easier to validate, as the risk of on-column reactions is negligible.
Recommended NP-HPLC Conditions:
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Unbonded Silica or Cyano (CN) bonded phase, 5 µm, 4.6 x 250 mm | A polar stationary phase is required for NP mode.[10][12] Silica offers strong polar interactions, while a CN phase provides alternative selectivity and is less sensitive to trace water. |
| Mobile Phase | 98:2 (v/v) n-Hexane / Isopropanol (IPA) | A non-polar, aprotic mobile phase prevents hydrolysis. The small amount of IPA is used to modulate retention and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 254 nm | The two phenyl groups on the silicon atom provide a strong chromophore, making UV detection highly effective.[13][14] |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Sample Prep. | Dissolve sample in dry n-Hexane | The diluent must be anhydrous and compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column. |
Reversed-Phase (RP) HPLC: A Viable but Cautious Alternative
While counterintuitive, RP-HPLC can be employed for this compound analysis, as demonstrated by some applications.[15] RP-HPLC uses a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[16][17]
Managing Hydrolysis in RP-HPLC: Success with this method hinges on kinetically suppressing the hydrolysis reaction. This is achieved by:
-
High Organic Content: Using a high percentage of an aprotic organic solvent like acetonitrile minimizes the concentration of water.
-
Acidification: Adding an acid like phosphoric or formic acid can, in some cases, stabilize the analyte during its short transit time through the column.[15]
-
Speed: Fast analysis times (UPLC) reduce the exposure of the analyte to the aqueous mobile phase.
Trustworthiness Concerns: This approach is less robust than NP-HPLC. Small variations in mobile phase water content, temperature, or analysis time can lead to variable levels of degradation, compromising method reproducibility. Any peak corresponding to the silanol degradation product must be considered an artifact of the method until proven otherwise.
Example RP-HPLC Conditions:
| Parameter | Specification | Rationale / Caution |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm (Low silanol activity recommended)[15] | Standard RP column. Low silanol activity can reduce secondary interactions. |
| Mobile Phase | 85:15 (v/v) Acetonitrile / Water with 0.1% Phosphoric Acid | High organic content to limit hydrolysis. Acid is used for peak shape and potential stabilization.[15] Caution: Water is present. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Detection | UV at 254 nm | Phenyl groups provide strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | Dissolve sample in Acetonitrile | Diluent should be the strong solvent of the mobile phase. |
Caption: Logical workflow for selecting an HPLC method for this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a formidable tool, a comprehensive assessment requires comparing it to other established analytical techniques: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
GC is a powerful alternative, often used for the analysis of volatile and semi-volatile chlorosilanes.[1][18] The technique separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.[8]
-
Advantages: The primary advantage of GC is the complete avoidance of solvents that cause hydrolysis. The high temperatures used in the injector and column ensure the analyte remains in the gas phase, eliminating the risk of degradation.[19][20] GC analyses are also typically faster than HPLC runs.[9][20]
-
Disadvantages: this compound has a relatively high boiling point (295 °C), which pushes the limits of standard GC equipment.[1] High inlet and oven temperatures are required, which could potentially cause thermal degradation of the analyte or impurities. It is also unsuitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for structural elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[21] By integrating the signals of the main compound against those of a certified internal standard, a direct and absolute purity value can be obtained without chromatographic separation.
-
Advantages: NMR provides unambiguous structural confirmation. It is a primary analytical method that is non-destructive and requires minimal sample preparation. For purity, it excels at quantifying major components and structurally characterizing impurities, provided they are present at sufficient concentration (>0.1%).[22]
-
Disadvantages: The main limitation of NMR is its relatively low sensitivity compared to chromatographic techniques.[23][24] It is not suitable for detecting trace-level impurities (ppm level), which are often critical in pharmaceutical and electronics applications. The cost of instrumentation is also significantly higher.
Performance Comparison Summary
The table below provides a side-by-side comparison of the leading analytical techniques for the purity assessment of this compound.
| Feature | NP-HPLC | GC | qNMR |
| Analyte Stability | Excellent (anhydrous mobile phase) | Excellent (gas phase, no solvent) | Excellent (in anhydrous NMR solvent) |
| Primary Separation Principle | Polarity | Volatility / Boiling Point | Not applicable (spectroscopic) |
| Sensitivity for Impurities | High (ppm level) | Very High (ppm-ppb level) | Low (>0.1% level) |
| Speed | Moderate (10-20 min) | Fast (5-15 min)[9][20] | Moderate (5-10 min per sample) |
| Quantitation | Relative (Area % vs. standard) | Relative (Area % vs. standard) | Absolute (vs. internal standard) |
| Cost of Operation | Moderate (solvent consumption) | Low (gas consumption)[19][20] | Low (solvent consumption) |
| Key Limitation | Requires non-polar solvents | Requires high temperatures; analyte must be volatile | Insensitive to trace impurities |
| Best For | Routine QC, stability studies, robust purity assays. | Volatile impurity profiling, routine QC. | Structural confirmation, primary standard characterization. |
Experimental Protocol: A Self-Validating NP-HPLC Method
This protocol describes a robust, self-validating NP-HPLC method for determining the purity of this compound.
Objective: To quantify the purity of this compound and separate it from potential non-volatile impurities and its primary hydrolysis product, diphenylmethylsilanol.
Materials:
-
HPLC system with UV detector
-
Normal-Phase Silica Column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade n-Hexane (anhydrous)
-
HPLC-grade Isopropanol (IPA)
-
This compound sample
-
Diphenylmethylsilanol reference standard (for peak identification)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inert caps
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 980 mL of n-Hexane with 20 mL of IPA.
-
Degas the solution for 15 minutes using sonication or helium sparging.
-
-
Standard Preparation:
-
Analyte Stock (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous n-Hexane.
-
Hydrolysis Product Marker (0.5 mg/mL): Prepare a separate stock solution of the diphenylmethylsilanol reference standard in n-Hexane.
-
-
Sample Preparation:
-
Prepare the sample for analysis at the same concentration as the Analyte Stock solution (1 mg/mL) in anhydrous n-Hexane.
-
-
Chromatographic System Setup:
-
Install the silica column and equilibrate with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Analysis Sequence (Self-Validation):
-
Blank Injection: Inject 10 µL of n-Hexane to ensure no system contamination.
-
Marker Injection: Inject 10 µL of the diphenylmethylsilanol standard to determine its retention time.
-
Sample Injection: Inject 10 µL of the prepared sample solution in triplicate.
-
System Suitability: The relative standard deviation (RSD) of the peak area for the main analyte from the triplicate injections should be less than 2.0%.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram.
-
Confirm that any secondary peaks do not co-elute with the diphenylmethylsilanol marker. The silanol, being more polar, is expected to have a longer retention time than the parent chlorosilane.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion and Recommendations
For the routine, high-integrity purity assessment of this compound, Normal-Phase HPLC is the superior chromatographic method. Its use of an anhydrous mobile phase directly mitigates the primary analytical challenge of hydrolytic instability, leading to a more robust, reproducible, and trustworthy analysis.
While RP-HPLC can be adapted, it carries an inherent risk of generating inaccurate data and should only be used with rigorous validation to prove the absence of on-column degradation. Gas Chromatography serves as an excellent orthogonal technique, particularly for profiling volatile impurities, but requires careful management of high temperatures. Finally, qNMR should be the method of choice for primary characterization and certification of reference standards, where its lower sensitivity is not a limiting factor.
By understanding the fundamental chemistry of the analyte and selecting the analytical technique that best preserves its integrity, researchers, scientists, and drug development professionals can ensure the quality of their materials and the success of their scientific endeavors.
References
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- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Farajzadeh, M. A., et al. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- GL Sciences. (n.d.). Normal Phase HPLC Columns.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Nawrocki, J., et al. (n.d.). Enhanced Stability Stationary Phases for HPLC.
- Kubiak, K., et al. (2015). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Central Science. [Link]
- Lentsch, S. E., & Romenesko, D. J. (2006). Hydrolysis of chlorosilanes. U.S.
- Williams, E. A. (n.d.). NMR Spectroscopy of Organosilicon Compounds.
- Hawach Scientific. (n.d.). Normal Phase HPLC Column.
- Kupce, E., & Freeman, R. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
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- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- Appleby, J. B., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie. [Link]
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- Semantic Scholar. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- Collins, C. H. (n.d.). Organosilanes used in the preparation of chemically bonded stationary phases.
- Shen, Y., Qu, J., & Zhang, H. (1997).
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- Timoshkin, A. Y. (n.d.). Theoretical study of the hydrolysis of chlorosilane.
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- Sanchez, J., & McCormick, A. V. (1992). Quantitative Kinetic Analysis by High-Resolution 29Si NMR Spectroscopy of the Initial Stages in the Sol-Gel Formation of Silica Gel from Tetraethoxysilane.
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- INNO Specialty Chemicals. (n.d.). This compound: An Overview. Retrieved from INNO Specialty Chemicals website. [Link]
- Sozin, A. Yu. (2019). Study of the Composition of Impurities in High-Purity Monosilane Obtained from Magnesium Silicide Using the Method of Chromatography–Mass Spectrometry.
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Navigating the Silyl Ether Landscape: A Comparative Guide to Chloro(methyl)diphenylsilane and Other Silylating Agents
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of choices, silyl ethers stand out as a versatile and widely employed strategy for the temporary masking of hydroxyl groups. Their popularity stems from their ease of installation, tunable stability, and generally mild removal conditions. This guide provides an in-depth comparison of Chloro(methyl)diphenylsilane, a nuanced silylating agent, with its more common counterparts such as Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), and Triisopropylsilyl chloride (TIPSCl). We will delve into their relative stabilities, reactivity profiles, and unique attributes, supported by experimental protocols to inform your selection process.
The Critical Choice: Understanding the Silylating Agent
The fundamental role of a silylating agent is to convert a polar and reactive hydroxyl group into a less polar and more stable silyl ether, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1] The choice of the silylating agent is dictated by a delicate balance of factors including the desired stability of the silyl ether to various reaction conditions, the steric environment of the hydroxyl group, and the conditions required for its eventual removal.[2]
The general mechanism for the silylation of an alcohol with a silyl chloride proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom, typically facilitated by a base such as imidazole or triethylamine.[3] The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
This compound: A Unique Player
This compound (DPMSCl) is an organosilicon compound that introduces the diphenylmethylsilyl (DPMS) protecting group.[4] This silylating agent offers a unique combination of properties that distinguish it from more common alkylsilyl chlorides.
Properties and Reactivity:
-
Structure: The presence of two phenyl groups on the silicon atom introduces significant steric bulk and electronic effects.[4]
-
Reactivity: The reactivity of DPMSCl is influenced by the steric hindrance around the silicon atom.
-
Stability of the DPMS Ether: The stability of the resulting DPMS ether is a key consideration. Under acidic conditions, the stability of silyl ethers generally follows the order: TMS ≈ DPMS < TES < TBDMS < TIPS < TBDPS.[5] This indicates that the DPMS group is relatively acid-labile, comparable to the TMS group.
Unique Advantages:
-
UV-Active: The phenyl rings in the DPMS group make it UV-active, which can be a significant advantage for visualizing compounds on thin-layer chromatography (TLC) plates without the need for destructive staining.[6]
-
Orthogonal Deprotection: The DPMS group can be selectively cleaved under specific conditions that leave other silyl ethers, such as TBDMS and TIPS, intact. This orthogonality is highly valuable in complex syntheses requiring differential protection. Notably, DPMS ethers of allylic and benzylic alcohols can be selectively deprotected by UV irradiation in the presence of a sensitizer.
A Comparative Analysis of Common Silylating Agents
To make an informed decision, it is crucial to compare the properties of DPMSCl with other widely used silylating agents.
| Silylating Agent | Protecting Group | Key Features |
| This compound (DPMSCl) | Diphenylmethylsilyl (DPMS) | UV-active for easy visualization. Offers orthogonal deprotection strategies. Relatively acid-labile.[4][6] |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (TMS) | Smallest silyl group, leading to high reactivity and low steric hindrance. TMS ethers are very labile to acidic conditions and even moisture.[3] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | Offers a good balance of stability and ease of removal. TBDMS ethers are significantly more stable to hydrolysis than TMS ethers and are stable to chromatography. |
| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) | The three bulky isopropyl groups provide high steric hindrance, making TIPS ethers very stable to a wide range of reaction conditions. |
Quantitative Stability Comparison
The stability of silyl ethers is a critical parameter in synthetic planning. The relative rates of hydrolysis provide a quantitative measure of their lability.
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Condition | TMS | TES | TBDMS | TIPS | TBDPS | DPMS |
| Acidic | 1 | 64 | 20,000 | 700,000 | 5,000,000 | ≈ 1 |
| Basic | 1 | 10-100 | ~20,000 | 100,000 | ~20,000 | N/A |
Data for TMS, TES, TBDMS, TIPS, and TBDPS compiled from various sources. The value for DPMS is an approximation based on its known acid lability being similar to TMS.[5]
Experimental Protocols
The following protocols provide a step-by-step guide for the protection of a primary alcohol using different silylating agents. These procedures are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol using this compound (DPMSCl)
This protocol is a general procedure for the formation of a diphenylmethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until fully dissolved.
-
Slowly add this compound to the stirred solution at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature or gently heated (e.g., 40 °C) for 10-20 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Primary Alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl)
This widely used protocol is known for its reliability and high yields.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole and tert-butyldimethylsilyl chloride to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours, depending on the substrate.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protection of a Primary Alcohol using Triisopropylsilyl chloride (TIPSCl)
This protocol is suitable for introducing the robust TIPS protecting group.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (1.5 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.
-
Add imidazole to the solution and stir until dissolved.
-
Slowly add triisopropylsilyl chloride to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: A generalized experimental workflow for the silylation of a primary alcohol.
Making the Right Choice: A Decision Framework
The selection of the most appropriate silylating agent is a critical decision in the design of a synthetic route. The following decision tree provides a logical framework to guide this choice.
Caption: A decision-making framework for selecting an appropriate silylating agent.
Conclusion
The strategic protection and deprotection of hydroxyl groups are fundamental to the success of complex organic syntheses. While common silylating agents like TMSCl, TBDMSCl, and TIPSCl offer a wide range of stabilities suitable for many applications, this compound provides a unique set of attributes. Its UV-active nature and the potential for orthogonal deprotection make the resulting DPMS ether a valuable tool in specific synthetic contexts. By understanding the relative stabilities and reactivity profiles of these silylating agents, and by leveraging the detailed experimental protocols provided, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. BenchChem.
- Gelest. (n.d.).
- BenchChem. (2025).
- Akporji, N., et al. (2022). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. NOAA Library and Info Services.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest.
- Mojtahedi, M. M., et al. (2007). Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradiation.
- Wikipedia. (2023). Silyl ether. Wikipedia.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor.
- Khan Academy. (n.d.). Protection of alcohols. Khan Academy.
- CymitQuimica. (n.d.). CAS 144-79-6: this compound. CymitQuimica.
- Denmark, S. E., et al. (1987). Diphenylmethylsilyl Ether (DPMS): A Protecting Group for Alcohols. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- Augustyns, K., et al. (1998).
- Studer, A., et al. (2023). Synthesis of the chlorosilane 1a and alcohol protection.
- American Chemical Society. (1987). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols.
- Chisholm, J. D., et al. (2016).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Akporji, N., et al. (2022). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- NROChemistry. (n.d.). Protection of Alcohols. NROChemistry.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts.
- National Institutes of Health. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. NIH.
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest.
- Nichols, L. (2021).
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.
- BenchChem. (2025). An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers. BenchChem.
- Zou, D., et al. (2019). Using DMF as Both a Catalyst and Cosolvent for the Regioselective Silylation of Polyols and Diols.
- BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol. BenchChem.
- Supporting Information. (n.d.).
- Shin-Etsu Silicones. (n.d.). Silylating Agents Details. Shin-Etsu Silicones.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
- University of Bristol. (n.d.). Hydroxyl Protecting Groups. University of Bristol.
- ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol.
- ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
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A Comparative Guide to the Stability of Diphenylmethylsilyl (DPMS) and tert-Butyldimethylsilyl (TBS) Ethers Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Silyl ethers are a cornerstone of modern synthetic strategy, prized for their ease of installation, general stability, and versatile deprotection pathways.[1] Among the diverse arsenal of silyl ethers, the tert-butyldimethylsilyl (TBS) group is arguably one of the most ubiquitous. However, for syntheses requiring nuanced control over protecting group lability, a deeper understanding of less common alternatives is paramount. This guide provides an in-depth technical comparison of the diphenylmethylsilyl (DPMS) ether with the well-established TBS ether, focusing specifically on their relative stability under acidic conditions.
The Crucial Role of Silyl Ether Stability in Synthetic Strategy
The stability of a silyl ether is primarily governed by a combination of steric and electronic effects of the substituents on the silicon atom.[2] Bulky groups sterically hinder the approach of reagents to the silicon-oxygen bond, thereby increasing the protecting group's robustness.[3] The choice between different silyl ethers often hinges on the need for selective deprotection in the presence of other protecting groups or acid-sensitive functionalities within a complex molecule. A protecting group that is readily cleaved under mild acidic conditions can be orthogonally removed without affecting more robust groups, a strategy that is fundamental to efficient and high-yielding synthetic routes.
Unveiling the Stability Hierarchy: DPMS vs. TBS Ethers
Experimental evidence and established correlations in physical organic chemistry place the diphenylmethylsilyl (DPMS) group as significantly more labile under acidic conditions compared to the tert-butyldimethylsilyl (TBS) group. The relative stability of common silyl ethers towards acid-catalyzed hydrolysis follows the general trend:
TMS ≈ DPMS < TES < TBS < TIPS < TBDPS [4]
This hierarchy is a direct consequence of the electronic and steric properties of the silyl substituents.
-
tert-Butyldimethylsilyl (TBS) Ether: The stability of the TBS group is largely attributed to the sterically demanding tert-butyl group, which effectively shields the silicon atom from nucleophilic attack.[5] This steric hindrance necessitates harsher acidic conditions or the use of fluoride-based reagents for its removal.[5]
-
Diphenylmethylsilyl (DPMS) Ether: In the DPMS group, the presence of two phenyl rings and one methyl group on the silicon atom results in a different stability profile. While the phenyl groups contribute some steric bulk, their primary influence is electronic. The electron-withdrawing nature of the phenyl groups renders the silicon atom more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in the acid-catalyzed deprotection mechanism. This electronic effect, combined with less steric hindrance compared to the tert-butyl group of TBS, accounts for the lower stability of DPMS ethers in acidic media.
Mechanism of Acid-Catalyzed Silyl Ether Deprotection
The cleavage of silyl ethers in acidic media proceeds through a well-understood mechanism. The initial and rate-determining step is the protonation of the ether oxygen, which significantly enhances the leaving group ability of the corresponding alcohol. This is followed by a nucleophilic attack on the silicon atom, often by the solvent (e.g., water or an alcohol) or the conjugate base of the acid catalyst.[6] This nucleophilic attack can proceed through a pentacoordinate silicon intermediate, leading to the cleavage of the silicon-oxygen bond and regeneration of the free hydroxyl group.
Figure 2: Experimental workflow for the comparative study of DPMS and TBS ether stability.
Protocol 1: Synthesis of Diphenylmethylsilyl (DPMS) Ether of Benzyl Alcohol
This protocol describes a general procedure for the protection of a primary alcohol with diphenylmethylsilyl chloride.
-
Preparation: To a solution of benzyl alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add imidazole (2.0 eq.).
-
Silylation: To the stirred solution, add diphenylmethylsilyl chloride (1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the DPMS ether.
Protocol 2: Synthesis of tert-Butyldimethylsilyl (TBS) Ether of Benzyl Alcohol
This is a standard procedure for the TBS protection of a primary alcohol. [7]
-
Preparation: To a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF under an inert atmosphere, add imidazole (2.0 eq.).
-
Silylation: Add tert-butyldimethylsilyl chloride (1.2 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Comparative Acid-Catalyzed Deprotection
This protocol outlines a head-to-head comparison of the cleavage of DPMS and TBS ethers under mild acidic conditions.
-
Reaction Setup: In two separate flasks, dissolve the DPMS-protected benzyl alcohol (1.0 eq.) and the TBS-protected benzyl alcohol (1.0 eq.) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir both reaction mixtures at room temperature.
-
Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes).
-
Observation: It is anticipated that the DPMS ether will be completely cleaved to benzyl alcohol in a significantly shorter time frame than the TBS ether.
-
Work-up (upon completion of DPMS cleavage): Quench the reaction mixture containing the cleaved DPMS ether by the addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate.
-
Analysis: Analyze the crude products from both reactions to determine the extent of deprotection. The TBS-protected alcohol should remain largely intact under conditions that fully deprotect the DPMS ether.
Conclusion: Strategic Implementation of DPMS and TBS Ethers
The disparity in acid stability between diphenylmethylsilyl (DPMS) and tert-butyldimethylsilyl (TBS) ethers provides a valuable tool for strategic differentiation in complex organic synthesis. The higher lability of the DPMS group under acidic conditions allows for its selective removal in the presence of the more robust TBS group. This understanding enables chemists to design more sophisticated and efficient synthetic routes, particularly in the context of natural product synthesis and drug development where the orchestration of protecting group chemistry is paramount. By leveraging the principles of steric and electronic effects, researchers can make informed decisions in the selection of silyl ethers to achieve their synthetic goals with precision and control.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1996-4350]
- Gelest, Inc. Deprotection of Silyl Ethers. [URL: https://www.gelest.com/brochure/deprotection-of-silyl-ethers/]
- Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00772a043]
- Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers? [URL: https://chemistry.stackexchange.com/questions/44389/by-what-mechanism-do-acids-deprotect-primary-silyl-ethers]
- Khan, A. T.; Mondal, E. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett2003, 2003 (05), 694-698. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-38360]
- BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-stability-of-tbs-and-tips-protecting-groups-in-acidic-and-basic-conditions]
- Sabitha, G.; Syamala, M.; Yadav, J. S. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Org. Lett.1999, 1 (10), 1701–1703. [URL: https://pubs.acs.org/doi/abs/10.1021/ol990140h]
- Zheng, X.-A.; et al. Hf(OTf)4 as a Highly Potent Catalyst for the Deprotection of tert-Butyldimethylsilyl Ethers. Synthesis2019, 51 (04), 944-952. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610359]
- BenchChem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-silyl-ethers-as-protecting-groups-in-organic-synthesis]
- Akporji, C. E.; et al. Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. Org. Lett.2021, 23 (15), 5899–5903. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02058]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm]
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A Comparative Guide to the Relative Stability of DPMS vs. TES Protecting Groups in Basic Media
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Silyl ethers are mainstays for the temporary masking of hydroxyl groups, offering a tunable range of stability that can be exploited for selective deprotection. This guide provides an in-depth technical comparison of two such groups: the moderately labile Triethylsilyl (TES) ether and the robust Diphenylmethylsilyl (DPMS) ether, with a specific focus on their relative stability in basic media. Understanding the nuanced differences between these groups allows for more strategic planning and execution in complex synthetic campaigns.
The Foundation of Stability: A Structural and Electronic Comparison
The divergent stability of TES and DPMS ethers stems directly from the substituents attached to the central silicon atom. These differences in steric bulk and electronic properties govern the rate of base-mediated cleavage.
-
Triethylsilyl (TES): The TES group consists of three ethyl substituents on the silicon atom. These alkyl chains, while providing more steric hindrance than a simple methyl group, are conformationally flexible and create a moderately crowded environment around the silicon center.
-
Diphenylmethylsilyl (DPMS): The DPMS group features two phenyl rings and one methyl group. The phenyl rings are significantly larger and more rigid than ethyl groups, creating a much more sterically congested pocket around the silicon atom. Furthermore, the phenyl groups can exert electron-withdrawing inductive effects, which can slightly influence the electrophilicity of the silicon, though steric hindrance remains the dominant factor in basic media.
This fundamental structural difference is the primary reason for the enhanced stability of the DPMS group. The bulky phenyl rings act as formidable shields, impeding the approach of a nucleophile, such as a hydroxide ion, required to initiate cleavage.
Mechanism of Base-Mediated Silyl Ether Cleavage
The cleavage of silyl ethers in basic media typically proceeds via a nucleophilic substitution mechanism at the silicon center. The reaction is initiated by the attack of a base (e.g., hydroxide, alkoxide) on the silicon atom, forming a transient, pentacoordinate silicate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the free alcohol and form a silanol or its corresponding salt.
The rate of this reaction is highly sensitive to the steric bulk around the silicon atom. Increased steric hindrance slows down the initial nucleophilic attack, thereby enhancing the stability of the protecting group.[1]
Head-to-Head Stability in Basic Media: A Comparative Analysis
Direct kinetic comparisons of DPMS and TES ethers under identical basic conditions are not extensively documented in the literature. However, a clear and reliable comparison can be made by examining the conditions under which each group is typically cleaved. This analysis reveals a significant stability gap, positioning DPMS as a far more robust protecting group than TES in the presence of base.
Triethylsilyl (TES) Ether: The TES group is known for its moderate stability. It is more stable than the highly labile Trimethylsilyl (TMS) group but is readily cleaved under mild basic conditions.[2] This makes it a useful protecting group when easy removal is desired. For instance, TES ethers are often smoothly deprotected using potassium carbonate in methanol, a protocol that leaves many other functional groups and more robust protecting groups intact.[1]
Diphenylmethylsilyl (DPMS) Ether: In stark contrast, the DPMS group exhibits exceptional stability towards common basic reagents. Searches for cleavage protocols using standard conditions like aqueous sodium hydroxide or potassium carbonate in methanol do not yield effective methods, indicating the group's resilience. The deprotection of DPMS ethers requires more specialized and targeted conditions. Recent studies have demonstrated its selective cleavage using catalytic amounts of a sulfonyl fluoride reagent in aqueous micelles or with sodium azide in DMF, conditions under which exceptionally stable groups like tert-Butyldiphenylsilyl (TBDPS) ethers remain untouched.[3] This remarkable stability underscores its utility in synthetic routes that involve exposure to common basic reagents.
The following table summarizes the comparative stability based on typical cleavage conditions:
| Reagent / Condition | TES Ether Stability | DPMS Ether Stability | Rationale |
| K₂CO₃, Methanol, RT | Labile (Cleaved)[1] | Stable | The moderate steric hindrance of TES allows for nucleophilic attack by the methoxide/carbonate system. The significant bulk of DPMS prevents this. |
| Aqueous NaOH, RT | Moderately Labile | Stable | While slightly more forcing, aqueous hydroxide is generally not sufficient to cleave the sterically hindered DPMS ether under standard conditions. |
| Fluoride Sources (e.g., TBAF) | Very Labile | Labile | Both groups are cleaved by fluoride ions due to the extremely strong Si-F bond formation, though DPMS may require longer reaction times. |
| Specialized Reagents | N/A | Cleaved [3] | Cleavage requires specific reagents (e.g., SuFEx reagents, NaN₃) designed to overcome the high steric barrier. |
Strategic Application in Synthesis: A Decision Guide
The choice between TES and DPMS should be a strategic decision based on the planned synthetic sequence. The substantial difference in their stability to base allows for orthogonal protection schemes where one can be removed selectively in the presence of the other (though DPMS removal is less common).
-
When to Choose TES: Select the TES group when you require protection that can withstand mildly acidic conditions, chromatography, and some non-basic reagents, but needs to be removed easily with mild base (e.g., K₂CO₃/MeOH) without affecting other sensitive functionalities. It is ideal for intermediate stages of a synthesis where the protecting group is not intended to survive harsh conditions.[2]
-
When to Choose DPMS: Select the DPMS group when you need a robust shield for a hydroxyl group that must endure a variety of reaction conditions, particularly mild to moderate bases. Its stability makes it suitable for protecting a hydroxyl group early in a long synthesis, confident that it will remain intact until a specific, targeted deprotection step is employed.[3]
Validated Experimental Protocols
The following protocols provide representative, step-by-step methodologies for the deprotection of TES and DPMS ethers, reflecting their differing labilities.
Protocol 1: Base-Catalyzed Deprotection of a TES Ether [1]
-
Objective: To deprotect a TES-protected alcohol using potassium carbonate.
-
Materials:
-
TES-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TES-protected alcohol in methanol.
-
Add the saturated aqueous solution of potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Selective Deprotection of a DPMS Ether via SuFEx Click Chemistry [3]
-
Objective: To selectively deprotect a DPMS-protected alcohol in the presence of other silyl ethers using an aqueous, micellar system.
-
Materials:
-
DPMS-protected alcohol
-
TPGS-750-M surfactant (or similar)
-
Perfluoro-1-butanesulfonyl fluoride (PFSF)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
-
Procedure:
-
To a vial, add the DPMS-protected substrate (1.0 equiv).
-
Add a 2 wt % solution of TPGS-750-M in phosphate buffer to form an aqueous micellar solution.
-
Add perfluoro-1-butanesulfonyl fluoride (PFSF) (0.2 equiv).
-
Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC, typically several hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The Triethylsilyl (TES) and Diphenylmethylsilyl (DPMS) ethers occupy distinct positions on the silyl ether stability spectrum. The TES group is a moderately stable protecting group that is valuable for its ready cleavage under mild basic conditions. In contrast, the DPMS group is a highly robust protecting group that is stable to common bases and requires specific, often non-traditional, reagents for its removal. This significant difference in stability provides chemists with a powerful strategic tool, enabling orthogonal protection schemes and facilitating the synthesis of complex molecules that require precise control over the reactivity of multiple hydroxyl groups.
References
- Akporji, C. N., et al. (2022). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Van der Veken, P., et al. (2005). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. [Link]
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The Art of Selectivity: A Comparative Guide to Orthogonal Deprotection of Silyl Ethers, Featuring the DPMS Group
In the intricate chess game of complex molecule synthesis, protecting groups are the strategic pawns that shield reactive functional groups, allowing chemists to orchestrate reactions with precision. Among the most versatile and widely employed are the silyl ethers, valued for their ease of installation, general stability, and, most critically, their tunable lability. This guide offers an in-depth comparison of common silyl ether protecting groups, with a special focus on the nuanced behavior of the diphenylmethylsilyl (DPMS) group, providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to design robust orthogonal deprotection strategies.
The Principle of Orthogonality: A Chemist's Key to Efficiency
The concept of orthogonal protection is the cornerstone of modern synthetic chemistry. It allows for the selective removal of one protecting group in the presence of others within the same molecule by employing non-interfering reaction conditions.[1] This strategic unmasking of functional groups in a predetermined sequence is essential for minimizing synthetic steps, enhancing overall yield, and navigating the synthesis of architecturally complex targets. Silyl ethers, with their varied steric and electronic properties, provide a rich toolkit for implementing such strategies.[2]
A Spectrum of Stability: Comparing DPMS and Other Silyl Ethers
The utility of a silyl ether in an orthogonal strategy is dictated by its relative stability under a given set of conditions. The stability is primarily governed by the steric bulk of the substituents on the silicon atom and the nature of the silicon-oxygen bond. Larger, more sterically hindered groups impede the approach of reagents, thereby increasing the stability of the protecting group.[3]
A general hierarchy of stability for commonly used silyl ethers has been established. Under acidic conditions, the relative resistance to hydrolysis follows the order: TMS ≈ DPMS < TES < TBDMS < TIPS < TBDPS .[4][5] This ranking is a critical guide for chemists, enabling the selective cleavage of a less hindered silyl ether in the presence of a more sterically encumbered one. For instance, the trimethylsilyl (TMS) group is highly labile and often used for temporary protection, while the tert-butyldiphenylsilyl (TBDPS) group is exceptionally robust.[6]
The diphenylmethylsilyl (DPMS) group, while less common than its counterparts, occupies a unique position. Its stability under acidic hydrolysis is comparable to that of the highly labile TMS group.[4] However, recent research has unveiled novel deprotection methods that allow for its selective removal under remarkably mild and environmentally responsible aqueous conditions, even in the presence of more traditionally robust silyl ethers like TBDMS, TIPS, and TBDPS.[7][8]
Comparative Data on Silyl Ether Stability and Deprotection
| Silyl Ether | Abbreviation | Relative Stability (Acidic Hydrolysis) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | Mild acid (e.g., AcOH), K₂CO₃/MeOH, Fluoride sources |
| Triethylsilyl | TES | 64 | Mild acid, Fluoride sources |
| Diphenylmethylsilyl | DPMS | ~1 | Fluoride sources, Catalytic SuFEx reagent (aq.), 18-crown-6 (aq.), Photolysis (for allylic/benzylic) |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Fluoride sources (TBAF), Stronger acids (e.g., CSA) |
| Triisopropylsilyl | TIPS | 700,000 | Fluoride sources (often requires heat), Stronger acids |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Fluoride sources (often requires heat), Stronger acids |
Relative stability data is approximate and can be influenced by the substrate and specific reaction conditions.[3][5]
Mechanistic Insights: The "How" Behind the Cleavage
The deprotection of silyl ethers can be initiated through several mechanisms, primarily involving acid-catalyzed hydrolysis, base-catalyzed hydrolysis, or fluoride-mediated cleavage.
Acid-Catalyzed Deprotection: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent, then attacks the silicon atom, leading to a pentacoordinate silicon intermediate. The steric hindrance around the silicon atom is the primary factor determining the reaction rate.[6]
Fluoride-Mediated Deprotection: This is one of the most common and effective methods for cleaving silyl ethers. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond. The nucleophilic fluoride attacks the silicon atom, again proceeding through a pentacoordinate intermediate, to release the alcohol.[6] The choice of fluoride source (e.g., TBAF, HF-pyridine) can be tuned to achieve selectivity.[7]
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the principles of orthogonal deprotection, showcasing the selective removal of different silyl ethers based on their relative stabilities.
Caption: Relative stability of silyl ethers and corresponding selective deprotection reagents.
Caption: Orthogonal deprotection of DPMS in the presence of TBDMS.
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Selective Deprotection of a DPMS Ether under Aqueous Micellar Conditions[8]
-
Objective: To selectively cleave a DPMS ether in the presence of other silyl ethers (e.g., TBDMS, TIPS, TBDPS) using a catalytic amount of a SuFEx reagent in an aqueous micellar solution.
-
Materials:
-
DPMS-protected substrate
-
Perfluoro-1-butanesulfonyl fluoride (n-C₄F₉SO₂F) (20 mol%)
-
TPGS-750-M surfactant (2 wt%)
-
Water
-
-
Procedure:
-
To a vial containing the DPMS-protected substrate (1.0 equiv), add a 2 wt% aqueous solution of TPGS-750-M to form a micellar solution.
-
Add perfluoro-1-butanesulfonyl fluoride (0.2 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Photochemical Deprotection of an Allylic DPMS Ether[1]
-
Objective: To selectively cleave an allylic or benzylic DPMS ether via UV irradiation in the presence of a sensitizer.
-
Materials:
-
Allylic/Benzylic DPMS-protected substrate
-
Phenanthrene (1.0 equiv)
-
Methylene chloride (CH₂Cl₂)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the DPMS-protected substrate (1.0 equiv) and phenanthrene (1.0 equiv) in a 9:1 mixture of methylene chloride and methanol.
-
Bubble argon through the solution for 10 minutes to deoxygenate.
-
Irradiate the solution with a UV lamp (λ = 254 nm).
-
Monitor the reaction by TLC.
-
Once the starting material has been consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Fluoride-Mediated Deprotection of a TBDMS Ether[7]
-
Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride (TBAF).
-
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Conclusion: Strategic Selection for Synthetic Success
The judicious choice and sequential removal of silyl ether protecting groups are critical for the efficient synthesis of complex molecules. The diphenylmethylsilyl (DPMS) group, with its unique reactivity profile, adds a valuable tool to the synthetic chemist's arsenal. Its lability under specific, mild aqueous conditions provides a novel orthogonal deprotection strategy, allowing for its selective removal in the presence of more robust silyl ethers. By understanding the relative stabilities and deprotection mechanisms of the various silyl ethers, researchers can design more elegant and efficient synthetic routes, ultimately accelerating the pace of discovery in chemical science and drug development.
References
- Akporji, C. E., et al. (2020). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. Angewandte Chemie International Edition, 59(42), 18555-18559. [Link]
- Akporji, C. E., et al. (2020). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Denmark, S. E., et al. (1989). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry, 54(25), 6057-6059. [Link]
- Chem-Station. (2014). Silyl Protective Groups.
- Piva, O., Amougay, A., & Pete, J. P. (1995). Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols.
- Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Nelson, T. D., & Crouch, R. D. (2004). Selective Deprotection of Silyl Ethers. Synthesis, 2004(12), 1931-1958. [Link]
- Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. [Link]
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A Strategic Guide to Orthogonal Protection: Chloro(methyl)diphenylsilane vs. Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to success. For drug development professionals and synthetic chemists, the ability to mask and unmask specific functional groups with high selectivity dictates the efficiency and feasibility of a synthetic route. The benzyl (Bn) ether has long been a stalwart protecting group for hydroxyl functions, prized for its general robustness.[1] However, its deprotection conditions often limit its application in complex molecular architectures.
This guide presents a technical comparison between the classical benzyl protecting group and the methyldiphenylsilyl (MDPS) group, installed using chloro(methyl)diphenylsilane. We will explore the critical advantages of the MDPS group, particularly its unique deprotection pathway, which offers complete orthogonality to the benzyl group, thereby expanding the strategic possibilities in complex syntheses.
The Benzyl Group (Bn): An Enduring Standard
The benzyl ether is a cornerstone of hydroxyl protection, valued for its broad stability across a wide range of reaction conditions, including strongly acidic and basic media, and exposure to many oxidizing, reducing, and organometallic reagents.[1][2]
Protection: The most common method for its installation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by an SN2 reaction with benzyl bromide (BnBr).[2][3] While effective, this method's reliance on strong bases can be incompatible with sensitive substrates. Alternative, milder methods using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions have also been developed.[4][5][6]
Deprotection & Its Inherent Limitations: The primary method for cleaving a benzyl ether is catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[7][8] This method is exceptionally mild and clean, yielding the desired alcohol and toluene as the only byproduct.
However, the power of hydrogenolysis is also its greatest weakness. The conditions required to cleave the C-O bond of a benzyl ether are also effective at reducing other common functional groups. This lack of chemoselectivity presents a significant challenge. Functional groups such as alkenes, alkynes, azides, and some sulfur-containing moieties are incompatible with catalytic hydrogenation, severely restricting the use of benzyl ethers in molecules where these groups must be preserved.[9][10] This limitation necessitates a protecting group that is stable to reductive conditions but can be removed through an alternative, orthogonal pathway.
The Methyldiphenylsilyl (MDPS) Group: A Modern, Orthogonal Solution
Silyl ethers represent a versatile and widely utilized class of protecting groups for alcohols.[11] The methyldiphenylsilyl (MDPS) ether, installed using this compound, stands out due to its unique stability profile and, most importantly, its fluoride-mediated deprotection mechanism.
Protection: An MDPS ether is readily formed by reacting an alcohol with this compound in the presence of a mild base, such as imidazole or pyridine, in an aprotic solvent. The reaction proceeds smoothly and under conditions that are compatible with a wide array of functional groups.
Stability and Orthogonal Deprotection: The stability of silyl ethers is tunable based on the steric bulk of the substituents on the silicon atom.[12] The two phenyl groups of the MDPS group provide significant steric hindrance, rendering it more stable to acidic and basic hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[12][13]
The crucial advantage of the MDPS group lies in its deprotection. It is completely stable to the catalytic hydrogenolysis conditions used to cleave benzyl ethers. Instead, it is selectively and efficiently cleaved using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[14][15] This cleavage is driven by the formation of the exceptionally strong silicon-fluoride bond (bond energy ~142 kcal/mol), which is significantly stronger than the silicon-oxygen bond.[13][16] This fluoride-mediated deprotection is highly selective and occurs under mild, neutral conditions that leave benzyl ethers and hydrogenation-sensitive functional groups completely untouched.
Head-to-Head Comparison: MDPS vs. Benzyl Ethers
The strategic choice between these two protecting groups hinges on the planned synthetic route and the functional groups present in the molecule.
| Feature | Benzyl (Bn) Group | Methyldiphenylsilyl (MDPS) Group |
| Protection Reagents | NaH, BnBr (Williamson Synthesis)[2][3] | This compound, Imidazole[11] |
| Protection Conditions | Strongly basic (can be harsh) | Mildly basic, neutral |
| Stability Profile | Stable to most acids, bases, redox reagents.[1] | Stable to non-aqueous acids/bases, redox reagents, and hydrogenolysis . |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Fluoride Ion Source (e.g., TBAF)[14][15] |
| Deprotection Conditions | Neutral, reductive | Mild, neutral |
| Key Incompatibilities | Deprotection cleaves alkenes, alkynes, azides, etc.[9] | Labile to strong aqueous acid and fluoride sources. |
| Orthogonality | Cleaved by reduction. | Stable to reduction, cleaved by fluoride. |
Visualizing Orthogonal Synthesis
The power of an orthogonal protecting group strategy is best illustrated visually. A chemist can selectively deprotect one alcohol in the presence of another, enabling site-specific transformations that would otherwise be impossible.
Figure 1: Orthogonal deprotection workflow. A molecule bearing both Benzyl and MDPS ethers can be selectively deprotected at either site, enabling divergent synthesis pathways.
A logical decision-making process can guide the selection of the appropriate protecting group based on the molecular context.
Figure 2: Decision tree for selecting between Benzyl and MDPS protecting groups based on downstream chemical compatibility.
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of a primary alcohol.
Protocol 1: Protection of a Primary Alcohol with Benzyl Bromide
-
Objective: To form a benzyl ether using the Williamson ether synthesis.[2]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired benzyl ether.
Protocol 2: Protection of a Primary Alcohol with this compound
-
Objective: To form a methyldiphenylsilyl (MDPS) ether.
-
To a solution of the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add this compound (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired MDPS ether.
Protocol 3: Selective Deprotection of a Benzyl Ether via Hydrogenolysis
-
Objective: To cleave a benzyl ether in the presence of an MDPS ether.[1]
-
Dissolve the substrate containing both benzyl and MDPS ethers in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, with the MDPS ether intact.
Protocol 4: Selective Deprotection of an MDPS Ether using TBAF
-
Objective: To cleave an MDPS ether in the presence of a benzyl ether.[14]
-
Dissolve the substrate containing both MDPS and benzyl ethers in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol, with the benzyl ether intact.
Conclusion
While the benzyl ether remains a valuable and robust protecting group, its utility is fundamentally constrained by its reliance on reductive cleavage. The methyldiphenylsilyl ether, protected using this compound, offers a powerful alternative. Its stability to hydrogenolysis and its selective, mild cleavage with fluoride reagents establish a truly orthogonal system. This orthogonality is not merely a matter of convenience; it is an enabling strategy that allows for the design of more elegant, efficient, and flexible synthetic routes, which is of critical importance in the fields of medicinal chemistry and complex natural product synthesis. By understanding the distinct advantages of the MDPS group, researchers can add a vital tool to their synthetic arsenal, overcoming long-standing challenges in selective chemical manipulation.
References
- Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
- Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health.
- López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar.
- Organic Chemistry Portal. Benzyl Ethers.
- OChem Ninjas. (2023). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube.
- The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube.
- University of Windsor. Alcohol Protecting Groups.
- Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Institutes of Health.
- Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Gelest. Deprotection of Silyl Ethers.
- ResearchGate. (2008). Studies on the hydrogenolysis of benzyl ethers.
- ResearchGate. (2020). Deprotection of benzyl in ether substrates.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Crich, D., & Li, W. (2006). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed.
- Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation.
- Tang, H., et al. (2018). Synthesis of Poly(silyl ethers) via Iridium-Catalyzed Dehydrocoupling Polymerization. ACS Publications.
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- Sajiki, H., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
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- Organic Syntheses. (2002). PREPARATION OF (1R,2S)-N-METHYLEPHEDRINIUM CHLORIDE-CHROMIUM(III) COMPLEX: AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST.
- Denney, D. B., & Feig, G. (1959). Cleavage Studies of Disilanes by Silyllithium Compounds. Journal of the American Chemical Society.
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Comparative reactivity of Chloro(methyl)diphenylsilane and chlorotriethylsilane
An In-Depth Comparative Guide to the Reactivity of Chloro(methyl)diphenylsilane and Chlorotriethylsilane
For professionals in chemical research and drug development, the selection of an appropriate silylating agent is a critical decision that influences reaction efficiency, yield, and the stability of protected intermediates. This compound (Ph₂MeSiCl) and Chlorotriethylsilane (Et₃SiCl, TESCl) are two common reagents used for introducing silyl protecting groups, yet their reactivity profiles differ significantly. This guide provides a detailed comparison of their performance, grounded in mechanistic principles and supported by experimental data, to inform your selection process.
Foundational Physicochemical Properties
A baseline understanding of the physical properties of these two reagents is essential before delving into their reactive characteristics. These properties influence handling, reaction setup, and purification procedures.
| Property | This compound | Chlorotriethylsilane | Reference(s) |
| CAS Number | 144-79-6 | 994-30-9 | [1][2] |
| Molecular Formula | C₁₃H₁₃ClSi | C₆H₁₅ClSi | [1][2] |
| Molecular Weight | 232.78 g/mol | 150.72 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [1][2] |
| Density | 1.107 g/mL | 0.898 g/mL at 25 °C | [1] |
| Boiling Point | 295 °C | 142-144 °C | [1] |
| Refractive Index | n20/D 1.574 | n20/D 1.43 | [1] |
The Theoretical Basis of Reactivity: Steric and Electronic Effects
The reactivity of chlorosilanes in nucleophilic substitution reactions is primarily governed by the interplay of steric hindrance around the silicon center and the electronic effects exerted by its substituents.
Electronic Effects
The silicon atom in chlorosilanes is electrophilic due to the electron-withdrawing nature of the chlorine atom. The substituents on the silicon atom modulate this electrophilicity:
-
This compound: The two phenyl groups are electron-withdrawing through an inductive effect, which should, in principle, increase the silicon center's electrophilicity and susceptibility to nucleophilic attack. The methyl group is weakly electron-donating.
-
Chlorotriethylsilane: The three ethyl groups are electron-donating through induction (+I effect). This increased electron density on the silicon atom makes it less electrophilic compared to a silicon atom attached to electron-withdrawing groups.
Steric Effects
Steric hindrance refers to the spatial bulk of the groups surrounding the reactive center, which can impede the approach of a nucleophile[3]. This is often the dominant factor determining the reaction rate for chlorosilanes.
-
This compound: The two bulky phenyl groups create significant steric congestion around the silicon atom. This bulkiness hinders the backside attack required for a typical Sₙ2-type reaction pathway.
-
Chlorotriethylsilane: While the three ethyl groups are larger than methyl groups, they are conformationally flexible and present significantly less steric bulk than two rigid phenyl rings.
The logical relationship between these factors and the resulting reactivity is visualized below.
Caption: Experimental workflow for comparative silylation.
Procedure:
-
Reaction Setup: To two separate dry, inert-atmosphere-flushed round-bottom flasks, add benzyl alcohol (1.0 eq), triethylamine (1.5 eq), and anhydrous dichloromethane (DCM, approx. 5 mL per 10 mmol of alcohol).
-
Reagent Addition: Cool both flasks to 0 °C in an ice bath. To the first flask, add Chlorotriethylsilane (1.2 eq) dropwise. To the second flask, add this compound (1.2 eq) dropwise.
-
Reaction Monitoring: Remove the ice baths and allow both reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, observing the disappearance of the benzyl alcohol spot.
-
Work-up: Once a reaction is complete (as determined by TLC), quench it by adding cold saturated aqueous NaHCO₃ solution. Dilute with more DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the product structure by ¹H NMR spectroscopy.
Expected Outcome: The reaction with Chlorotriethylsilane will reach completion significantly faster than the reaction with this compound. The yield for the TES ether formation is also expected to be higher within a typical laboratory timeframe.
Conclusion and Recommendations
The choice between this compound and Chlorotriethylsilane is a clear example of balancing reactivity with stability.
-
Choose Chlorotriethylsilane (TESCl) for general-purpose protection of primary and secondary alcohols where high reactivity and ease of formation are desired. Its moderate stability makes it suitable for syntheses where the protecting group does not need to withstand harsh conditions. [4][5]* Choose this compound (Ph₂MeSiCl) when protecting less-hindered alcohols where the resulting silyl ether must exhibit high stability towards acidic or other demanding reaction conditions. Be prepared for slower reaction times and potentially more forcing conditions. [6][7] By understanding the fundamental principles of steric and electronic effects, researchers can make an informed decision, optimizing their synthetic strategies for greater efficiency and success.
References
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- INNO Specialty Chemicals. (n.d.). Chlorotrimethylsilane: A Versatile Chemical for a Wide Range of Applications.
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- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
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A Comparative Guide to Validating Silylation Reaction Completion: TLC vs. NMR
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the silylation of alcohols to form silyl ethers is a fundamental and ubiquitous transformation.[1][2] This reaction serves to protect reactive hydroxyl groups, thereby enabling selective transformations on other parts of a complex molecule.[3][4] However, the successful progression of a multi-step synthesis hinges on the reliable completion of each step. Incomplete reactions can lead to complex purification challenges and diminished overall yields. Therefore, robust analytical methods to validate the completion of silylation are not just a matter of procedural formality but a critical cornerstone of synthetic efficiency.
This guide provides an in-depth comparison of two of the most common and accessible techniques for monitoring silylation reactions: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the underlying principles of each method, provide field-proven insights into their practical application, and present detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions on the most appropriate analytical strategy for their specific synthetic challenges.
The Silylation Reaction: A Brief Overview
Silylation is the process of introducing a silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) onto a molecule, most commonly to protect a hydroxyl group.[2][5] The reaction typically involves an alcohol as the substrate, a silylating agent (often a silyl chloride or triflate), and a base (such as imidazole or triethylamine) to neutralize the acidic byproduct.[1][2]
The fundamental mechanism is a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent, generally proceeding through an SN2-like pathway.[1] The choice of silylating agent is dictated by the desired stability of the resulting silyl ether and the steric environment of the hydroxyl group.[3][6]
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective First Look
TLC is a powerful, yet simple, chromatographic technique that provides a quick qualitative assessment of a reaction's progress.[7][8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[9]
The Principle Behind TLC Monitoring of Silylation
The conversion of a polar alcohol to a less polar silyl ether is the key to monitoring silylation by TLC. The starting alcohol, with its hydrogen-bonding hydroxyl group, will have a strong affinity for the polar silica gel stationary phase and will thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[9] Conversely, the silylated product, with the polar hydroxyl group masked, is significantly less polar. It will have a weaker interaction with the silica gel and will be carried further up the plate by the mobile phase, exhibiting a higher Rf value.[10]
A completed silylation reaction is therefore indicated on a TLC plate by the disappearance of the starting material spot and the appearance of a new, higher Rf product spot. [11]
Practical Considerations for TLC Analysis
-
Solvent System Selection: The choice of the eluent (solvent system) is critical for achieving good separation. A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] The ideal solvent system will result in an Rf value of approximately 0.3-0.5 for the starting material, allowing for clear visualization of the higher-moving product spot.[12]
-
Spotting the Plate: For effective reaction monitoring, a "three-lane" spotting technique is highly recommended.[13]
-
Lane 1 (Reference): A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are close.[13]
-
Lane 3 (Reaction Mixture): A spot of the reaction mixture.
-
-
Visualization: Since most silyl ethers and their alcohol precursors are colorless, a visualization method is required.
-
UV Light: If the molecules contain a UV-active chromophore, they can be visualized under a UV lamp (typically 254 nm).[14][15]
-
Staining: For compounds that are not UV-active, various chemical stains can be used. The plate is dipped into the staining solution and then gently heated. Common stains include:
-
Potassium Permanganate (KMnO4): A good general stain for compounds that can be oxidized, such as alcohols. It typically produces yellow-brown spots on a purple background.[14][16]
-
p-Anisaldehyde: A versatile stain that often produces a range of colors for different functional groups.[17]
-
Ceric Ammonium Molybdate (CAM): Another good general-purpose stain.[16]
-
-
Figure 2: Logical Flow for NMR-Based Validation of Silylation.
Comparative Analysis: TLC vs. NMR
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Rapid, qualitative reaction monitoring. | Definitive structural confirmation and quantitative analysis. |
| Speed | Very fast (minutes). | Slower (minutes to hours, depending on the experiment). |
| Cost | Low cost (plates, solvents, stains). | High cost (instrument purchase and maintenance). |
| Sample Amount | Micrograms. | Milligrams. |
| Information Provided | Relative polarity (Rf), presence/absence of starting material and product. | Detailed structural information, connectivity, and quantitative data. |
| Ease of Use | Simple to perform with minimal training. | Requires a trained operator and expertise in spectral interpretation. |
| Limitations | Can be misleading if product and starting material have similar Rf values. Does not provide structural proof. | Insensitive to minor impurities. Can be complex to interpret for complex molecules. |
Experimental Protocols
Model Reaction: Silylation of Benzyl Alcohol with TBDMSCl
This protocol describes the protection of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF) [18]* Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
¹H NMR spectrometer
-
Deuterated chloroform (CDCl₃)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add TBDMSCl (1.1 eq) portion-wise at room temperature. [18]2. Stir the reaction mixture at room temperature and monitor its progress by TLC. [5]
Protocol 1: Monitoring by TLC
-
Prepare the TLC Chamber: Add a 9:1 mixture of hexanes:ethyl acetate to a TLC chamber to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes.
-
In the left lane, spot a dilute solution of the starting benzyl alcohol.
-
In the right lane, use a capillary tube to take a small aliquot from the reaction mixture and spot it. [11] * In the center lane, co-spot the starting material and the reaction mixture. [13]3. Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top. [13]4. Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Then, stain the plate using a potassium permanganate dip. The disappearance of the benzyl alcohol spot (lower Rf) and the appearance of a new spot for the TBDMS-protected benzyl ether (higher Rf) indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Protocol 2: Validation by ¹H NMR
-
Work-up: Once the TLC indicates completion, quench the reaction by adding water and extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine. [5]Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Sample Preparation: Dissolve a small amount of the crude product in CDCl₃.
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
Analysis:
-
Confirm the absence of the broad -OH signal from benzyl alcohol.
-
Observe the characteristic signals for the TBDMS ether: a singlet at ~0.9 ppm integrating to 9H (the tert-butyl group) and a singlet at ~0.1 ppm integrating to 6H (the two methyl groups on silicon). [19] * Confirm the presence of the aromatic protons and the benzylic CH₂ protons of the original benzyl alcohol moiety.
-
Conclusion
Both TLC and NMR are indispensable tools for the modern synthetic chemist. TLC offers a rapid, cost-effective method for real-time reaction monitoring, allowing for timely decisions at the lab bench. NMR, on the other hand, provides the irrefutable structural evidence and quantitative assessment necessary to confirm the successful formation of the desired silylated product. By judiciously employing these techniques in a complementary fashion—using TLC for in-process checks and NMR for final validation—researchers can ensure the integrity of their synthetic steps, streamline their workflows, and ultimately accelerate the pace of discovery and development.
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Quantitative analysis of Chloro(methyl)diphenylsilane reaction products
An In-Depth Guide to the Quantitative Analysis of Chloro(methyl)diphenylsilane Reaction Products
For researchers, scientists, and drug development professionals, the precise quantification of reaction components is not merely a procedural step but the bedrock of reliable and reproducible science. This compound (CMDPS) is a versatile organosilicon compound, widely employed as a protecting group for alcohols in complex syntheses and as a precursor in materials science.[1][2] The efficiency of its reaction—be it a deprotection step to liberate a valuable alcohol or a polymerization reaction—must be accurately assessed. This guide provides a comparative analysis of the primary analytical techniques for quantifying CMDPS reaction products, grounded in experimental data and field-proven insights.
Understanding the Chemistry: Common Reactions and Target Analytes
The reactivity of this compound is dominated by the labile silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, most commonly by water (hydrolysis) or alcohols (alcoholysis). Understanding these pathways is critical for selecting an appropriate analytical strategy, as the products have vastly different physicochemical properties than the starting material.
-
Hydrolysis: Exposure to water, even atmospheric moisture, leads to the formation of methyl(diphenyl)silanol (M(Ph)₂SiOH) and hydrogen chloride (HCl).[3] The silanol product is prone to self-condensation, especially under acidic or basic conditions, yielding 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.
-
Alcoholysis: The reaction with an alcohol (R-OH) is often the intended pathway in synthetic chemistry, used to protect the hydroxyl group. This reaction yields the corresponding (methyl)diphenylsilyl ether (M(Ph)₂SiOR) and HCl.[4][5]
The primary goal of quantitative analysis is to determine the concentration of the unreacted CMDPS, the desired silyl ether or silanol, and any key byproducts like the disiloxane.
Caption: Reaction pathways of this compound.
A Comparative Analysis of Quantitative Techniques
The choice of analytical technique is a critical decision driven by factors such as analyte volatility, required sensitivity, sample matrix complexity, and available instrumentation. Here, we compare the three most viable methods for this application: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography (GC-MS) | Quantitative NMR (¹H qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point/polarity in a gaseous mobile phase. | Signal intensity is directly proportional to the number of nuclei. | Separation by polarity in a liquid mobile phase. |
| Sensitivity | Very High (ppb-ppt) | Moderate (low μg to mg) | High (ppm-ppb) |
| Sample Prep | Often requires derivatization for polar products (silanols). | Minimal; dissolve sample with internal standard. | Minimal; dissolve and filter sample. |
| Destructive? | Yes | No | Yes (if fraction collection is not used) |
| Universality | Limited to volatile or derivatizable compounds. | Universal for soluble compounds with NMR-active nuclei. | Broad applicability for soluble compounds. |
| Key Advantage | Excellent separation and sensitivity, especially for trace analysis. | Absolute quantification without a specific reference standard.[6] | Good for non-volatile or thermally labile products. |
| Key Limitation | Derivatization can be complex and introduce errors.[7] | Lower sensitivity; potential for peak overlap in complex mixtures. | Less resolution for structurally similar, non-polar silanes. |
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Standard
GC is a powerful technique for separating volatile silicon compounds.[8][9] For CMDPS and its silyl ether products, which are relatively volatile, direct injection is feasible. However, the primary hydrolysis product, methyl(diphenyl)silanol, is polar and has poor thermal stability, leading to peak tailing and on-column degradation.
Causality Behind Experimental Choices: To overcome this, derivatization is essential. A silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to convert the polar -OH group of the silanol into a non-polar -O-TMS (trimethylsilyl) ether. This transformation dramatically increases volatility and thermal stability, enabling sharp, symmetrical peaks and reproducible quantification.[10] The mass spectrometer provides definitive identification and allows for the use of selected ion monitoring (SIM) for enhanced sensitivity.
Caption: Standard workflow for quantitative GC-MS analysis.
Quantitative ¹H NMR Spectroscopy (qNMR): The Absolute Method
qNMR stands out for its ability to provide absolute quantification without the need for identical analytical standards for each component. The integral of a ¹H NMR signal is directly proportional to the number of protons it represents. By adding a certified internal standard of known concentration, the concentration of any analyte in the mixture can be determined.[6][11]
Causality Behind Experimental Choices: For the CMDPS reaction mixture, the sharp singlet corresponding to the Si-CH₃ protons is an excellent probe. The starting material (CMDPS) has a distinct Si-CH₃ signal. Upon reaction, this signal diminishes and new Si-CH₃ signals appear for the silanol and/or silyl ether products at different chemical shifts. By comparing the integrals of these signals to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), one can accurately calculate the concentration of each species.[11] A crucial experimental parameter is the relaxation delay (d1), which must be set to at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure complete signal recovery and accurate integration.[11]
Caption: Standard workflow for quantitative ¹H NMR analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
While GC is often preferred for silanes, reverse-phase HPLC (RP-HPLC) offers a viable alternative, particularly for reaction mixtures where derivatization is undesirable or for analyzing non-volatile byproducts.[12] A C18 column can effectively separate the non-polar CMDPS from the more polar methyl(diphenyl)silanol.
Causality Behind Experimental Choices: The separation is based on polarity. A mobile phase of acetonitrile and water is typically used.[12] The non-polar CMDPS will have a longer retention time as it interacts more strongly with the C18 stationary phase, while the polar silanol will elute earlier. Quantification is achieved using a UV detector, as the phenyl groups in all relevant compounds are chromophoric. An external calibration curve for each analyte is required for accurate quantification.
Experimental Protocols
Protocol: GC-MS Quantification of a CMDPS Reaction with an Alcohol
This protocol details the analysis of a reaction between CMDPS and a generic alcohol (R-OH).
-
Internal Standard (IS) Stock Preparation: Accurately prepare a 1 mg/mL solution of dodecane (or another suitable high-boiling alkane) in anhydrous pyridine.
-
Calibration Standards:
-
Prepare a series of five calibration standards containing known concentrations of CMDPS, the expected silyl ether product (MePh₂SiOR), and the potential silanol byproduct (MePh₂SiOH).
-
To 100 µL of each standard, add 100 µL of the IS stock solution.
-
Add 100 µL of BSTFA. Cap tightly and heat at 60°C for 30 minutes.
-
-
Sample Preparation:
-
Transfer 100 µL of the reaction mixture to a vial.
-
Add 100 µL of the IS stock solution.
-
Add 100 µL of BSTFA. Cap tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: 280°C, Split mode (e.g., 20:1).
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for each compound and the IS.
-
-
Quantification: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the IS peak area against concentration. Use this curve to determine the concentration of each analyte in the unknown reaction sample.
Protocol: ¹H qNMR Quantification of a CMDPS Hydrolysis Reaction
-
Internal Standard (IS) Stock Preparation: Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask. Dissolve and bring to volume with deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Calculate the exact concentration.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the reaction mixture into a vial.
-
Using a volumetric pipette, add exactly 500 µL of the IS stock solution to the vial.
-
Vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse Angle (p1): 90° (ensure it is calibrated).
-
Relaxation Delay (d1): 20 seconds (a conservative value to ensure full relaxation for most organosilicon compounds).
-
Acquisition Time (at): ≥ 3 seconds.
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the singlet for the maleic acid internal standard (~6.2-6.3 ppm, 2H). Set this integral to 2.00.
-
Integrate the Si-CH₃ singlet for unreacted CMDPS (~0.8-0.9 ppm, 3H).
-
Integrate the Si-CH₃ singlet for the methyl(diphenyl)silanol product (~0.6-0.7 ppm, 3H).
-
Calculate the concentration of each analyte using the standard qNMR equation.
-
Conclusion and Recommendations
The quantitative analysis of this compound reaction products is readily achievable with standard analytical instrumentation.
-
For high-sensitivity and trace-level analysis, GC-MS with silylation is the method of choice. It offers unparalleled detection limits and the specificity of mass spectrometric identification, though it requires careful sample preparation.
-
For rapid, accurate, and absolute quantification without the need for product-specific standards, ¹H qNMR is superior. Its non-destructive nature and simple sample preparation make it ideal for reaction monitoring and final product purity assessment, provided the concentrations are within the NMR detection limits.
-
RP-HPLC serves as a valuable alternative, especially when dealing with thermally sensitive or non-volatile compounds where GC is not feasible.
The optimal method depends on the specific goals of the analysis. For purity assays of bulk material, qNMR provides robust and direct results. For kinetic studies or the detection of low-level impurities, the sensitivity of GC-MS is indispensable. By understanding the principles and practical considerations of each technique, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
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- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to Diphenylmethylsilyl Ethers: Spectroscopic Evidence and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success. Among the diverse arsenal available for the temporary masking of hydroxyl functionalities, silyl ethers stand out for their versatility and tunable reactivity. While mainstays like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are well-documented, the diphenylmethylsilyl (DPMS) ether offers a unique combination of stability and selective deprotection pathways that warrants closer examination. This guide provides an in-depth analysis of the spectroscopic hallmarks that confirm the formation of DPMS ethers and objectively compares their performance against other common silyl ether alternatives, supported by experimental data.
The Spectroscopic Fingerprint of a Diphenylmethylsilyl Ether
The unambiguous identification of a newly formed diphenylmethylsilyl ether relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer irrefutable evidence of successful sylation. For the purpose of this guide, we will consider the diphenylmethylsilyl ether of cyclohexanol, (cyclohexoxy)diphenylmethylsilane, as a representative example.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of a DPMS ether is characterized by a set of distinct signals that confirm the presence of the diphenylmethylsilyl group and its attachment to the alcohol moiety.
Key Diagnostic Signals for (Cyclohexoxy)diphenylmethylsilane:
-
Phenyl Protons: A complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm , integrating to 10 protons. These signals arise from the two phenyl rings attached to the silicon atom.
-
Methyl Protons: A sharp singlet appearing further upfield, usually around δ 0.5-1.0 ppm , corresponding to the three protons of the methyl group on the silicon atom.
-
Cyclohexyl Proton (α to Oxygen): The proton on the carbon bearing the silyloxy group (C1 of the cyclohexane ring) will be shifted downfield compared to the parent alcohol due to the deshielding effect of the silyl ether. This signal, a multiplet, is typically found in the region of δ 3.5-4.0 ppm .
-
Other Cyclohexyl Protons: The remaining protons of the cyclohexane ring will appear as a series of complex multiplets in the upfield region, generally between δ 1.2 and 2.0 ppm .
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides complementary evidence for the formation of the DPMS ether, with characteristic shifts for the carbons of the silyl group and the protected alcohol.
Characteristic Peaks for (Cyclohexoxy)diphenylmethylsilane:
-
Phenyl Carbons: A series of signals in the aromatic region (δ 125-140 ppm ). The number of signals will depend on the symmetry of the phenyl groups.
-
Methyl Carbon: A distinct upfield signal, typically below δ 0 ppm .
-
Cyclohexyl Carbon (α to Oxygen): The carbon atom directly attached to the oxygen (C1) will experience a downfield shift upon silylation and is typically observed in the δ 70-80 ppm region.
-
Other Cyclohexyl Carbons: The remaining carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum, generally between δ 20 and 40 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for monitoring the progress of the silylation reaction by observing the disappearance of the alcohol's characteristic O-H stretch and the appearance of new Si-O and Si-C vibrations.
Key Vibrational Modes:
-
Disappearance of O-H Stretch: The most telling sign of a successful reaction is the disappearance of the broad O-H stretching band from the starting alcohol, which is typically centered around 3300-3400 cm⁻¹ .
-
Appearance of Si-O-C Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ appears, corresponding to the Si-O-C stretching vibration of the newly formed silyl ether linkage.
-
Si-Phenyl and Si-Methyl Vibrations: The presence of the diphenylmethylsilyl group is further confirmed by characteristic absorptions for Si-phenyl bonds (around 1115 cm⁻¹ and 1430 cm⁻¹ ) and the Si-methyl bond (around 1250 cm⁻¹ ).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the formed DPMS ether and its characteristic fragmentation patterns, which can be used for structural confirmation.
Expected Fragmentation Pattern for (Cyclohexoxy)diphenylmethylsilane:
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
-
Loss of Alkoxy Group: A common fragmentation pathway for silyl ethers is the loss of the alkoxy group, leading to a prominent peak corresponding to the [M - OR]+ ion.
-
Loss of Phenyl Group: Fragmentation involving the loss of a phenyl group from the silicon atom is also a characteristic pathway.
-
Other Fragments: Other observed fragments may arise from the cleavage of the cyclohexane ring or further fragmentation of the silyl moiety.
Comparative Performance Analysis of Silyl Ethers
The choice of a silyl protecting group is dictated by the specific demands of a synthetic sequence, particularly the stability of the protected alcohol to various reaction conditions. The diphenylmethylsilyl group exhibits a stability profile that positions it as a valuable alternative to more common silyl ethers.
| Protecting Group | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) | Key Features |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | 1 | 1 | Highly labile; sensitive to mild acid and base, and even protic solvents. |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | 64 | 10-100 | More stable than TMS, but still relatively easy to cleave. |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 | A workhorse protecting group with good stability to a wide range of conditions. Cleaved by fluoride ions or strong acid. |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Very bulky and highly stable to both acidic and basic conditions. |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 | Exceptionally stable to acid, but more labile to base than TIPS. |
| DPMS (Diphenylmethylsilyl) | -Si(Me)(Ph)₂ | ~1 | - | Stability is comparable to TMS under acidic conditions, allowing for selective deprotection in the presence of more robust silyl ethers. |
Data compiled from various sources, including relative stability correlations.
The data clearly indicates that the DPMS group's stability to acidic conditions is significantly lower than that of the more sterically hindered silyl ethers like TBDMS, TIPS, and TBDPS. This feature allows for the selective deprotection of a DPMS-protected alcohol in the presence of these other silyl ethers, a valuable tool in multi-step synthesis.
Experimental Protocols
Synthesis of (Cyclohexoxy)diphenylmethylsilane
This protocol describes a standard procedure for the formation of a diphenylmethylsilyl ether from an alcohol using chlorodiphenylmethylsilane.
Materials:
-
Cyclohexanol
-
Chlorodiphenylmethylsilane
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Add chlorodiphenylmethylsilane (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (cyclohexoxy)diphenylmethylsilane.
Visualizing the Synthetic Workflow
Caption: Experimental workflow for the synthesis of (cyclohexoxy)diphenylmethylsilane.
Conclusion
The diphenylmethylsilyl ether represents a valuable addition to the synthetic chemist's toolkit for alcohol protection. Its formation is readily confirmed by a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, each providing characteristic spectroscopic evidence. The key advantage of the DPMS group lies in its relative lability under acidic conditions compared to other common silyl ethers, enabling strategic and selective deprotection in complex synthetic routes. By understanding the spectroscopic signatures and comparative stability of DPMS ethers, researchers can leverage this protecting group to enhance the efficiency and elegance of their synthetic endeavors.
References
- Due to the limitations of the current search, specific peer-reviewed articles with comprehensive spectroscopic data for (cyclohexoxy)diphenylmethylsilane could not be definitively identified.
A Senior Application Scientist's Guide to Silyl Protecting Groups in Synthesis
In the intricate choreography of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the vast repertoire of protective strategies, silyl ethers stand out as the preeminent choice for the temporary derivatization of hydroxyl groups.[1] Their widespread adoption by researchers, scientists, and drug development professionals stems from a unique combination of features: ease of installation, predictable stability, and, most importantly, a tunable lability that can be precisely controlled by modulating the steric and electronic environment around the silicon atom.[2]
This guide offers an in-depth comparison of the most common silyl protecting groups. Moving beyond a simple catalog of reagents, we will explore the causality behind their applications, providing the field-proven insights necessary to select the optimal protecting group for a given synthetic challenge. Every claim is substantiated by experimental data and linked to authoritative sources to ensure scientific integrity.
The Foundation: Understanding Silyl Ether Stability
The utility of the silyl ether family lies in its diversity. The stability of the crucial Si-O bond is not constant; it is a direct function of the substituents attached to the silicon atom. The two primary factors governing this stability are:
-
Steric Hindrance: Larger, bulkier alkyl or aryl groups physically obstruct the approach of reagents (like acids or nucleophiles) to the silicon atom and the ether oxygen.[3][4] This steric shield is the most significant determinant of a silyl ether's robustness.
-
Electronic Effects: While less dominant than sterics, the electronic nature of the silicon substituents can influence reactivity. However, for the common alkylsilyl ethers, steric factors are the primary consideration for stability against hydrolysis.[5]
The general order of stability, from most labile to most robust, provides a foundational roadmap for synthetic planning.
-
Relative Stability to Acidic Hydrolysis: TMS < TES < TBS < TIPS < TBDPS[5][6]
-
Relative Stability to Basic Hydrolysis: TMS < TES < TBS ≈ TBDPS < TIPS[5][6]
This predictable hierarchy allows for the concept of orthogonal protection , where one type of silyl ether can be selectively removed in the presence of another, more stable one—a critical tool in the synthesis of complex molecules.[7]
A Comparative Review of Common Silyl Ethers
Trimethylsilyl (TMS) Group
The trimethylsilyl group is the smallest and most fundamental of the silyl protecting groups.[8] Its minimal steric bulk makes it very easy to introduce and remove.
-
Causality of Use: TMS is the group of choice for temporary, short-term protection where the hydroxyl group needs to be masked for a single, mild synthetic step.[9] Its lability is its defining feature; it is readily cleaved by even trace amounts of acid or water, often during aqueous workup or chromatography on silica gel.[10]
-
Typical Silylating Agents: Trimethylsilyl chloride (TMSCl), bis(trimethylsilyl)acetamide (BSA), hexamethyldisilazane (HMDS).[10][11]
-
Deprotection: Very mild acidic conditions (e.g., a few drops of HCl in methanol), potassium carbonate in methanol, or fluoride sources.[9][12]
Triethylsilyl (TES) Group
The triethylsilyl group occupies a useful middle ground of stability, making it a versatile option. It is significantly more stable than TMS but more labile than the bulkier TBS group.[13][14]
-
Causality of Use: TES is ideal for multi-step sequences where a TMS group would be too unstable, but the robustness of a TBS group is not required. Its intermediate stability allows for its selective removal in the presence of TBS, TIPS, or TBDPS ethers, making it a key player in orthogonal protection schemes.[10][15] For example, a synthetic strategy might involve protecting a primary alcohol as a TES ether and a secondary alcohol as a TBS ether, allowing for selective deprotection of the primary alcohol later.[12]
-
Typical Silylating Agents: Triethylsilyl chloride (TESCl), triethylsilyl trifluoromethanesulfonate (TESOTf).[10][16]
-
Deprotection: Mildly acidic conditions (e.g., formic acid in methanol) or fluoride sources.[15] It is cleaved much more slowly than TMS but faster than TBS.
tert-Butyldimethylsilyl (TBS/TBDMS) Group
The TBS group is arguably the most widely used silyl protecting group in modern organic synthesis.[17] It strikes an excellent balance between being robust enough to withstand a wide range of reaction conditions (including chromatography, many non-acidic reagents, and some organometallic chemistry) while still being readily removable under mild and specific conditions.[9][10]
-
Causality of Use: The combination of the bulky tert-butyl group and two smaller methyl groups provides substantial steric protection, rendering the TBS ether stable to many synthetic transformations.[4] This reliability has made it a "workhorse" protecting group. Its bulk also allows for the selective protection of less sterically hindered primary alcohols in the presence of secondary or tertiary alcohols.[18][19]
-
Typical Silylating Agents: tert-Butyldimethylsilyl chloride (TBSCl), tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). The more reactive TBSOTf is often used for silylating sterically hindered alcohols.[17]
-
Deprotection: Most commonly cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[20] It can also be removed with strong acids (e.g., HCl) or under specific mild acidic conditions (e.g., acetic acid in THF/water), though this is slower.[4][5]
Triisopropylsilyl (TIPS) Group
Featuring three bulky isopropyl groups, the TIPS ether is significantly more sterically hindered and stable than the TBS ether.[4]
-
Causality of Use: The extreme steric bulk of the TIPS group makes it exceptionally stable, particularly to acidic conditions.[3] It is chosen when a hydroxyl group must endure harsh acidic steps that would cleave a TBS ether. Furthermore, its stability profile relative to TBS differs under fluoride-mediated cleavage, allowing for selective deprotection strategies. For instance, a TBS group can often be removed with TBAF at room temperature, while the corresponding TIPS group may require elevated temperatures or longer reaction times.[4]
-
Typical Silylating Agents: Triisopropylsilyl chloride (TIPSCl), triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).
-
Deprotection: Requires more forcing conditions than TBS. Typically cleaved with fluoride sources (TBAF, often with heating) or strong acid (e.g., aqueous HF).[4][12]
tert-Butyldiphenylsilyl (TBDPS) Group
The TBDPS group combines the steric bulk of a tert-butyl group with two phenyl rings, creating a highly robust protecting group.[21]
-
Causality of Use: The TBDPS group is prized for its exceptional stability toward acidic hydrolysis, even surpassing that of the TIPS group.[3][22] It is often selected for lengthy, complex syntheses involving numerous steps and potentially harsh reagents.[23] The phenyl groups also impart different electronic properties and can be advantageous in certain analytical contexts (e.g., UV visualization). It is particularly useful for selectively protecting primary alcohols.[21][24]
-
Typical Silylating Agents: tert-Butyldiphenylsilyl chloride (TBDPSCl).[21]
-
Deprotection: Due to its high stability, deprotection typically requires fluoride ion sources, such as TBAF.[24] It is very resistant to acid-catalyzed cleavage.[22]
Quantitative Data: A Head-to-Head Comparison
To objectively compare the performance of these protecting groups, we can examine their relative rates of hydrolysis under standardized conditions. The data clearly illustrates the impact of steric hindrance on stability.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis[5] | Relative Rate of Basic Hydrolysis[5] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Visualizing Key Synthetic Workflows
To further clarify the practical application of these principles, the following diagrams illustrate key mechanisms and decision-making processes.
Caption: General workflow for the silylation of an alcohol.
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Caption: Decision workflow for selecting an appropriate silyl protecting group.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing standard, reliable procedures for the protection and deprotection of alcohols.
Experimental Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
This procedure describes the standard method for protecting a primary alcohol using TBSCl and imidazole.[17]
-
Materials:
-
Step-by-Step Methodology:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2–3.0 eq).[24]
-
Add TBSCl (1.1–1.5 eq) to the solution at room temperature.[17][24]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. For more hindered alcohols, gentle heating (e.g., 50 °C) may be required.[17]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude TBS ether by flash column chromatography on silica gel if necessary.
-
Experimental Protocol 2: Deprotection of a TBS Ether Using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the most common method for cleaving a TBS ether.[20][25]
-
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1–1.5 eq)[20]
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water and Brine
-
-
Step-by-Step Methodology:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1–1.5 eq) dropwise to the stirred solution. The reaction is typically run at room temperature, but for sensitive substrates, it can be cooled to 0 °C.[20][25]
-
Stir the reaction and monitor its progress by TLC. Reaction times can vary from 15 minutes to several hours depending on the substrate.[26]
-
Once the reaction is complete, quench with water.[20]
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[20]
-
Purify the crude alcohol product by flash column chromatography.
-
Conclusion
The family of silyl ethers provides an exceptionally versatile and reliable toolkit for the protection of hydroxyl groups in organic synthesis. The choice of a specific silyl group is a critical strategic decision, dictated by the planned synthetic route and the stability required to withstand subsequent transformations. By understanding the causal relationship between the steric bulk of a silyl group and its chemical stability, researchers can implement sophisticated orthogonal protection strategies, enabling the efficient and selective synthesis of complex molecular targets. From the transient protection offered by TMS to the formidable resilience of TBDPS, mastering the application of silyl ethers is an essential skill for any professional in the field of chemical and pharmaceutical development.
References
- Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
- Wikipedia. Silyl ether. [Link]
- Gelest. Silyl Groups - Gelest Technical Library. [Link]
- Chem-Station. (2014). Silyl Protective Groups. [Link]
- Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PubMed Central (PMC) - NIH. [Link]
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- Huang, X., et al. (2014). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. [Link]
- O'Neil, I. A., et al. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. [Link]
- Choosing the Right Silyl Protecting Group: A Guide to Triethylsilyl Chloride (TES-Cl). (n.d.). [Link]
- Wikipedia. tert-Butyldiphenylsilyl. [Link]
- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
- Wikipedia. Trimethylsilyl group. [Link]
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
- Fiveable. (2023). Organic Chemistry II - 11.3 Protecting groups. [Link]
- The Role of tert-Butylchlorodiphenylsilane in Protecting Groups Str
- GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
- Organic Chemistry Portal. Triethylsilane (TES). [Link]
- Chemistry LibreTexts. (2023). TES protection. [Link]
- Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]
- Fu, Y., et al. (2018). Protection (and Deprotection)
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]
- ResearchG
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- TBS Protection - Common Conditions. (n.d.). [Link]
- RSC Advances. Cleavage of aryl silyl ethers. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. [Link]
- ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- SynArchive. Protection of Alcohol by Silyl ether. [Link]
- Protecting Groups For Organic Synthesis. (n.d.). [Link]
- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chloro(methyl)diphenylsilane
Chloro(methyl)diphenylsilane (CAS No. 144-79-6) is a valuable organosilicon compound utilized in various synthetic applications, from pharmaceuticals to specialty polymers.[1][2] However, its utility is matched by its hazardous nature, primarily its high reactivity and corrosivity.[3][4] Improper handling and disposal can lead to dangerous reactions, personnel injury, and environmental contamination.
This guide provides a direct, procedural framework for the safe disposal of this compound. It is designed for laboratory professionals who handle this chemical and aims to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Core Hazard Assessment & Immediate Safety Protocols
Understanding the hazards is the first step in safe handling and disposal. This compound is a moisture-sensitive liquid that causes severe skin burns and eye damage.[5][6] Its most critical hazardous property is its violent reaction with water.
The Chemistry of the Hazard: Chlorosilanes react rapidly with water in an exothermic hydrolysis reaction.[7] This reaction cleaves the silicon-chlorine bond, producing corrosive hydrogen chloride (HCl) gas and (methyl)diphenylsilanol. The silanol intermediate is often unstable and condenses to form polysiloxanes.
Si(C₆H₅)₂(CH₃)Cl + H₂O → Si(C₆H₅)₂(CH₃)OH + HCl (gas)
This reaction is the primary consideration for all handling and disposal procedures.
| Hazard Data Summary: this compound | |
| GHS Classification | Skin Corrosion/Irritation, Category 1B; Eye Damage, Category 1.[3][4] |
| Signal Word | Danger[8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][8] |
| Primary Reactivity | Reacts violently with water, moist air, alcohols, bases, and acids.[9][10] |
| Byproducts of Hydrolysis | Hydrogen Chloride (HCl) gas, Silanols/Polysiloxanes.[7][11] |
| Transport Classification | UN 2987, Hazard Class 8 (Corrosive).[12] |
Essential Personal Protective Equipment (PPE) and Controls
Before beginning any disposal procedure, ensure the following are in place:
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to contain the release of HCl gas.[6] An emergency eyewash station and safety shower must be immediately accessible.[6]
-
Personal Protective Equipment :
Disposal Workflow: Decision Guide
The appropriate disposal method depends on the quantity of the waste. This workflow provides a clear decision path for laboratory personnel.
Caption: Disposal decision workflow for this compound.
Protocol 1: Controlled Neutralization for Small-Scale Waste
This protocol is intended for small quantities of residual waste generated in a laboratory setting. The principle is to safely execute the hydrolysis reaction by controlling its rate and immediately neutralizing the corrosive HCl byproduct.
Materials:
-
Large beaker (at least 10x the volume of the waste).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
Dropping funnel or pipette.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).
-
pH paper or pH meter.
-
Designated chemical waste container.
Step-by-Step Methodology:
-
Prepare the Neutralization Bath : In the chemical fume hood, place the large beaker in an ice bath on a stir plate. Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate. The volume of this solution should be sufficient to fully submerge the silane and provide a large excess of base. Begin stirring. The use of a weak base like sodium bicarbonate is preferred as it buffers the solution and controls the reaction vigor more gently than a strong base like sodium hydroxide.[13]
-
Controlled Addition of Silane : Slowly and dropwise, add the this compound waste to the center of the stirring bicarbonate solution. The slow addition is critical to manage the exothermic nature of the hydrolysis and prevent a runaway reaction or excessive fuming.[14] You will observe gas effervescence (CO₂ from the neutralization of HCl) and the formation of a white precipitate or oily layer (polysiloxane).
-
Reaction Completion : Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction has gone to completion.
-
Verify Neutralization : Remove the ice bath and allow the mixture to reach room temperature. Check the pH of the aqueous layer using pH paper or a meter. The pH should be between 6.0 and 8.0. If it is still acidic, slowly add more sodium bicarbonate until the pH is neutral.
-
Final Waste Segregation :
-
The reaction creates two main waste streams: a solid/oily polysiloxane layer and a neutral aqueous salt solution.
-
Decant the aqueous layer into a designated aqueous waste container.
-
Transfer the remaining solid/oily polysiloxane into a container for solid chemical waste.
-
-
Container Labeling and Disposal : Label both waste containers clearly with their contents (e.g., "Neutralized Silane Waste (Aqueous)" and "Polysiloxane Waste") and dispose of them according to your institution's EHS guidelines.
Protocol 2: Disposal of Bulk or Unused this compound
Attempting to neutralize bulk quantities of water-reactive chemicals in a laboratory setting is extremely dangerous due to the potential for uncontrolled heat generation, pressure buildup, and violent reaction.[14]
Step-by-Step Methodology:
-
Do Not Open : If the material is in its original, sealed container, do not open it.
-
Secure and Label : Ensure the container is securely closed and properly labeled. The label must clearly state "Hazardous Waste: this compound, Corrosive, Water-Reactive".
-
Segregate : Store the container in a designated, dry, and well-ventilated secondary containment bin away from incompatible materials, especially water, acids, and bases.
-
Contact Professionals : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][13] Provide them with the Safety Data Sheet (SDS) for the chemical. This is the mandatory and only safe procedure for bulk quantities.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Vapors : If trained and equipped, use a water spray or fog from a distance to knock down the HCl vapor plume. Crucially, do not allow water to come into direct contact with the spilled liquid. [15]
-
Contain the Spill : For small spills, cover the liquid with a dry, inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[13] Do not use combustible materials like paper towels.
-
Collect Absorbent : Using non-sparking tools, carefully scoop the contaminated absorbent material into a dry, sealable container.
-
Decontaminate : Wipe the spill area with a cloth soaked in an inert solvent (e.g., hexane or toluene), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Label the container of spill debris as hazardous waste and dispose of it via your EHS office.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes.
- Fisher Scientific. (2025).
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- ACS Publications. (1957). Hydrolysis of Chlorosilanes. II.
- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
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- Middlesex Gases & Technologies.
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- Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Google Patents.
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- Office of Scientific and Technical Information, U.S. Dept. of Energy. (2001). RECOVERY OF VALUABLE CHLOROSILANE INTERMEDIATES BY A NOVEL WASTE CONVERSION PROCESS.
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Essential Protective Measures for Handling Chloro(methyl)diphenylsilane: A Procedural Guide
This guide provides comprehensive, in-depth technical information and procedural guidance for the safe handling of Chloro(methyl)diphenylsilane. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety protocol to ensure a thorough understanding of the risks and mitigation strategies.
Understanding the Core Hazards of this compound
This compound is a corrosive and moisture-sensitive compound that demands rigorous adherence to safety protocols.[1][2] Its primary hazard lies in its vigorous reaction with water, including moisture in the air, to produce toxic and corrosive hydrogen chloride (HCl) gas and hydrochloric acid.[3][4][5][6] This reactivity is a critical factor influencing all handling, storage, and disposal procedures.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[1][2][7][8] Inhalation can lead to severe respiratory tract irritation and burns.[3] Ingestion may cause severe internal injury or be fatal.[3]
-
Moisture-Sensitive: Reacts with water or moisture to form hydrogen chloride gas, which is toxic and corrosive.[3][4][5] This reaction can also generate heat.[4]
-
Combustible: While not highly flammable, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[2] Water should not be used as an extinguishing agent for fires involving chlorosilanes due to their violent reaction.[3]
Hazard Classification Summary
| Hazard Statement | GHS Classification |
| H314: Causes severe skin burns and eye damage. | Skin Corrosion/Irritation |
| Serious Eye Damage |
Data sourced from multiple safety data sheets.[7][8][9]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, robust engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapors and prevent inhalation exposure.[1][10]
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the chemical is stored or used.[10][11]
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of HCl gas.
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[10][11]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following provides a detailed, step-by-step guide to the mandatory PPE.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned procedure.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Mandatory PPE Ensemble
-
Hand Protection: Wear chemical-resistant gloves.[1][8] Given the corrosive nature of the chemical, double-gloving is a recommended best practice. Nitrile or neoprene gloves are suitable, but always check the manufacturer's compatibility data. Inspect gloves for any signs of degradation or perforation before use.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] In situations where there is a risk of splashing, a face shield must be worn in addition to safety goggles.[12][13][14][15]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.[12] For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a potential for inhalation of vapors or aerosols, or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK) is required.[1][9] A proper fit test and training on respirator use are essential.
Donning and Doffing Procedures
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to avoid contact with the contaminated exterior.
-
Lab Coat and Inner Gloves: Remove your lab coat and inner gloves simultaneously, rolling the lab coat away from your body and turning the sleeves inside out. The inner gloves should be removed with the lab coat.
-
Face Shield and Goggles: Remove the face shield (if used), followed by your safety goggles.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure or spill, immediate and correct action is critical to minimize harm.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread vapors.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[2] Do NOT use water or combustible materials.[3]
-
Neutralize: Cautiously and slowly add a neutralizing agent (such as sodium bicarbonate or a commercial spill kit neutralizer) to the absorbed material.
-
Collect and Dispose: Carefully collect the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.[1][2]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.[1][2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, especially water.[1]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2] Do not attempt to dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center.
- Fact Sheet: “Chlorosilanes”. (n.d.). Hemlock Semiconductor.
- Chlorosilane. (n.d.). chemeurope.com.
- Chlorosilane. (n.d.). In Wikipedia.
- This compound. (n.d.). PubChem - NIH.
- GHS 11 (Rev.11) SDS Word 下载CAS: 144-79-6 Name: this compound. (n.d.). ChemSrc.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. (n.d.). William & Mary.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro Solution Center.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
